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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Carbazole-Functionalized Aryl Bromide Intermediates

Abstract Carbazole-functionalized aryl bromides are a cornerstone class of intermediates in modern chemistry, bridging the gap between fundamental building blocks and high-performance functional molecules. Their unique e...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Carbazole-functionalized aryl bromides are a cornerstone class of intermediates in modern chemistry, bridging the gap between fundamental building blocks and high-performance functional molecules. Their unique electronic properties, thermal stability, and versatile reactivity make them indispensable in fields ranging from medicinal chemistry to materials science. This guide provides an in-depth exploration of these intermediates, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, present validated experimental protocols, and illuminate the structure-property relationships that drive their applications.

Introduction: The Strategic Importance of the Carbazole-Aryl Bromide Motif

The 9H-carbazole core is a rigid, planar, and electron-rich aromatic heterocycle. This structure imparts several key characteristics to its derivatives:

  • Excellent Hole-Transporting Properties: The nitrogen atom's lone pair of electrons readily delocalizes across the tricyclic system, facilitating the movement of positive charge carriers (holes). This makes carbazoles a workhorse material in organic electronics.[1][2]

  • High Thermal and Chemical Stability: The fused aromatic system is exceptionally stable, allowing for robust performance under demanding conditions.[1][3]

  • Tunable Photophysical Properties: The carbazole nucleus is highly fluorescent, and its emission properties can be precisely tuned through functionalization at its various positions (N-9, C-3, C-6, C-2, C-7).[1][2][4]

  • Bioactivity: The carbazole scaffold is a recognized pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[5][6][7]

The incorporation of an aryl bromide group onto this powerful core creates a strategically vital intermediate. The bromine atom serves as a versatile synthetic handle, a "linchpin" for subsequent cross-coupling reactions. This allows for the precise and controlled introduction of additional functional groups, enabling the construction of complex molecular architectures. The C-Br bond is reactive enough for facile transformation via palladium, copper, or other transition-metal-catalyzed reactions, yet stable enough for purification and handling.

Synthetic Strategies: Building the Core Intermediate

The synthesis of carbazole-functionalized aryl bromides primarily involves forming a key carbon-nitrogen (C-N) bond to construct the carbazole ring itself or by attaching a bromoaryl group to a pre-existing carbazole. The choice of method depends on the desired substitution pattern, substrate availability, and scale.

Palladium-Catalyzed Buchwald-Hartwig Amination

This is arguably the most powerful and versatile method for C-N bond formation in modern organic synthesis.[8] It involves the palladium-catalyzed coupling of an amine with an aryl halide. For our target intermediates, this can be approached in two ways:

  • Route A: Coupling a bromo-substituted aniline with a dibromobiphenyl derivative.

  • Route B (More Common): Coupling carbazole (or a substituted carbazole) with a dibromoarene.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos, t-BuXPhos) or bidentate ligands (e.g., BINAP, DPPF) are essential.[8][9] They promote the rate-limiting reductive elimination step and prevent catalyst decomposition. The steric bulk facilitates the final C-N bond formation from the Pd(II) intermediate.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine (or carbazole) in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[10] Cs₂CO₃ is often preferred for less reactive aryl chlorides or sterically hindered substrates.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the anionic intermediates and to ensure the solubility of the reactants and catalyst system.

Workflow for Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Characterization A Combine Aryl Bromide, Carbazole, Base B Add Anhydrous Solvent (Toluene) A->B C Add Pd Precatalyst & Phosphine Ligand B->C D Degas Mixture (N2/Ar Purge) C->D E Heat to Reflux (e.g., 110 °C) D->E F Monitor by TLC/LC-MS E->F G Cool to RT, Filter through Celite F->G H Solvent Evaporation G->H I Column Chromatography H->I J NMR Spectroscopy (1H, 13C) I->J K Mass Spectrometry J->K L Verify Purity K->L

Caption: General workflow for synthesis and purification.

Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical method for forming C-N and C-O bonds, predating palladium-catalyzed methods.[11] While traditional conditions were harsh (high temperatures, stoichiometric copper), modern protocols use catalytic amounts of copper salts with ligands, making it a viable and often cost-effective alternative.[11][12]

Causality Behind Experimental Choices:

  • Catalyst System: Copper(I) salts like CuI or Cu₂O are most common.[13] They are believed to undergo oxidative addition with the aryl halide.

  • Ligand: The addition of a chelating ligand, such as 1,10-phenanthroline, prolinamide, or N,N-dimethylglycine, is crucial.[12] These ligands solubilize the copper species and accelerate the reaction, allowing for lower temperatures and catalyst loadings.

  • Base: A strong base like K₂CO₃, Cs₂CO₃, or KOH is required.[12]

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used.[11][13]

Suzuki-Miyaura Coupling

While the Buchwald-Hartwig and Ullmann reactions build the C-N bond, the Suzuki coupling is the primary method for functionalizing a pre-formed bromo-carbazole intermediate.[14] This reaction creates a carbon-carbon bond between the aryl bromide and an organoboron species (boronic acid or boronate ester).[14][15]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) catalyst, often generated from Pd(OAc)₂ or Pd(PPh₃)₄.

  • Ligand: Triphenylphosphine (PPh₃) or other phosphine ligands are used to stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Base: An aqueous base (e.g., Na₂CO₃, K₂CO₃) is essential. It activates the boronic acid, forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[15]

  • Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is common to dissolve both the organic-soluble aryl bromide and the water-soluble base.

Synthetic Pathways Overview

G CB Carbazole Product Carbazole-Functionalized Aryl Bromide CB->Product Buchwald-Hartwig or Ullmann (C-N Formation) DBA Dibromoarene DBA->Product Buchwald-Hartwig or Ullmann (C-N Formation) FinalProduct Complex Functional Molecule Product->FinalProduct Suzuki Coupling (C-C Formation) BA Aryl Boronic Acid BA->FinalProduct Suzuki Coupling (C-C Formation)

Caption: Key synthetic routes to and from the intermediate.

Experimental Protocols & Data

Protocol 1: Synthesis of 9-(4-bromophenyl)-9H-carbazole via Buchwald-Hartwig Amination

This protocol is a representative example for N-arylation.

Materials:

  • 9H-Carbazole (1.0 eq)

  • 1-bromo-4-iodobenzene (1.1 eq) or 1,4-dibromobenzene (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add 9H-carbazole, 1-bromo-4-iodobenzene, NaOtBu, Pd(OAc)₂, and XPhos.

  • Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon (repeat 3 times).

  • Add anhydrous toluene via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Wash the Celite pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Table 1: Comparison of Synthetic Methodologies
FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst PalladiumCopper
Typical Temp. 80 - 120 °C100 - 210 °C[11]
Substrate Scope Very Broad (Cl, Br, I, OTs)[8]Good (I, Br), less effective for Cl
Functional Groups High ToleranceModerate Tolerance
Ligands Bulky PhosphinesN- or O-based Chelators
Cost Higher (Palladium, Ligands)Lower (Copper)
Yields Generally Very Good to ExcellentModerate to Good

Purification and Characterization

Ensuring the purity and verifying the structure of the intermediate is a self-validating step crucial for the success of subsequent reactions.

  • Purification: Silica gel column chromatography is the most common method. For less polar derivatives, recrystallization from a suitable solvent system (e.g., ethanol, hexane/DCM) can be highly effective.

  • Characterization:

    • ¹H and ¹³C NMR Spectroscopy: This is the primary tool for structural elucidation. The aromatic region of the ¹H NMR spectrum will show characteristic signals for the carbazole and bromoaryl protons. The number of signals, their splitting patterns (coupling constants), and integration values confirm the structure.[16]

    • Mass Spectrometry (MS): Provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) gives the exact mass, confirming the elemental composition. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) is a distinctive signature.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups.

    • Melting Point: A sharp melting point is a good indicator of purity for crystalline solids.

Applications in Research and Development

The true value of carbazole-functionalized aryl bromides lies in their role as precursors to high-value materials and pharmaceuticals.

Organic Electronics: OLEDs and Solar Cells

In organic light-emitting diodes (OLEDs), carbazole derivatives are extensively used as host materials for the emissive layer and as hole-transporting layer (HTL) materials.[1][17][18]

  • Role as a Host: The carbazole unit provides a high triplet energy level, which is necessary to efficiently transfer energy to phosphorescent guest emitters (dopants), preventing energy loss and enhancing device efficiency.[17][18]

  • Role in HTL: The excellent hole mobility of the carbazole core ensures efficient injection and transport of holes from the anode to the emissive layer.[19]

The aryl bromide functionality allows for the attachment of electron-transporting moieties (to create bipolar host materials) or other chromophores to tune the electronic and photophysical properties of the final molecule.[20]

Structure-Property Relationship in OLED Materials

G cluster_structure Molecular Structure cluster_property Key Properties cluster_performance Device Performance A Carbazole Core B Aryl Bromide (Functionalization Point) C High Triplet Energy (ET) A->C Provides D Good Hole Mobility (μh) A->D Provides E Tunable HOMO/LUMO Levels B->E Enables Tuning F Morphological Stability (Tg) B->F Enables Tuning (via bulky groups) H Long Operational Lifetime D->H G High Efficiency (EQE) E->G F->G F->H

Caption: How molecular components influence device metrics.

Drug Development and Medicinal Chemistry

The carbazole nucleus is a "privileged scaffold" in medicinal chemistry.[5] Many carbazole-containing compounds exhibit potent biological activities.[5][7][21] The aryl bromide intermediate is a critical starting point for library synthesis using techniques like the Suzuki coupling.[22][23] This allows medicinal chemists to rapidly generate a diverse range of analogues by varying the R-group attached to the bromo-position, exploring the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

For example, coupling various heterocyclic boronic acids to a carbazole-aryl bromide core can lead to the discovery of new kinase inhibitors, antimicrobial agents, or anticancer compounds.[6][21]

Conclusion and Future Outlook

Carbazole-functionalized aryl bromide intermediates represent a powerful convergence of stability, functionality, and reactivity. Their synthesis, once challenging, is now readily achieved through robust and versatile methods like the Buchwald-Hartwig amination. As a Senior Application Scientist, I have witnessed firsthand how the mastery of these intermediates unlocks new possibilities. In materials science, the drive for more efficient and stable blue OLED emitters continues to rely on novel carbazole architectures. In drug discovery, these building blocks are enabling the exploration of previously inaccessible chemical space. The continued development of more efficient and sustainable catalytic methods will further enhance the accessibility and utility of these critical molecular linchpins, ensuring their central role in innovation for years to come.

References

  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds.MDPI.
  • Isomeric Carbazole-Based Hole-Transporting Materials: Role of the Linkage Position on the Photovoltaic Performance of Perovskite Solar Cells.
  • Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer.Organic & Biomolecular Chemistry.
  • A review on the biological potentials of carbazole and its derived products.Journal of the Iranian Chemical Society.
  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance.MDPI.
  • Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells.Sustainable Energy & Fuels (RSC Publishing).
  • Carbazole Deriv
  • Carbazole-based emitting compounds: Synthesis, photophysical properties and formation of nanoparticles.
  • Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell.
  • Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines via Sequent P–N Chemistry.
  • Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review.MDPI.
  • CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.The Journal of Organic Chemistry.
  • Special Issue “Carbazole Derivatives: L
  • "On Water" Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols.Organic Chemistry Portal.
  • Buchwald–Hartwig amin
  • Ullmann condens
  • Buchwald-Hartwig Coupling.Organic Synthesis.
  • Advanced NMR techniques for structural characterization of heterocyclic structures.ESA-IPB.
  • Suzuki reaction.Wikipedia.
  • Suzuki Coupling.Organic Chemistry Portal.
  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents.
  • Scheme 1. Suzuki-Miyaura coupling of 1-bromo-9(H)-carbazole with...
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Cu2o-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazole and Aryl Chlorides.SSRN.

Sources

Exploratory

Technical Guide to 9-(2-(4-bromophenoxy)ethyl)-9H-carbazole: Synthesis, Properties, and Advanced Applications

Executive Summary In the landscape of advanced materials and medicinal chemistry, bifunctional building blocks are the cornerstone of rational molecular design. 9-(2-(4-bromophenoxy)ethyl)-9H-carbazole is a highly versat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced materials and medicinal chemistry, bifunctional building blocks are the cornerstone of rational molecular design. 9-(2-(4-bromophenoxy)ethyl)-9H-carbazole is a highly versatile, decoupled donor-acceptor intermediate. It features a rigid, electron-rich carbazole core known for its exceptional hole-transporting and photoluminescent properties [1], tethered via a flexible ethyl spacer to a 4-bromophenoxy moiety. This unique architecture isolates the


-conjugated systems, preserving the high triplet energy (

) of the carbazole while providing a highly reactive para-bromo handle for late-stage transition-metal-catalyzed functionalization [2].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating synthetic protocol, and its mechanistic utility in both optoelectronics (OLED host matrices) and pharmaceutical development (pharmacophore generation) [3].

Molecular Architecture and Physicochemical Profile

The utility of 9-(2-(4-bromophenoxy)ethyl)-9H-carbazole stems directly from its structural topology. The ethyl linker (-CH


CH

-) acts as a steric and electronic insulator. By preventing

-orbital overlap between the carbazole nitrogen and the phenoxy ring, the molecule avoids extended conjugation. This is a critical design choice: extended conjugation lowers the triplet energy state, which is detrimental when designing host materials for blue phosphorescent organic light-emitting diodes (PhOLEDs).
Quantitative Chemical Properties
PropertyValueMechanistic Significance
IUPAC Name 9-[2-(4-bromophenoxy)ethyl]-9H-carbazoleStandardized nomenclature for structural identification.
Molecular Formula C

H

BrNO
Defines stoichiometry for synthetic equivalents.
Molecular Weight 366.26 g/mol Optimal mass for vacuum thermal evaporation (VTE) in OLEDs.
Hydrogen Bond Acceptors 1 (Ether Oxygen)Provides targeted binding affinity in biological targets.
Rotatable Bonds 4Grants conformational flexibility for crystalline packing.
Estimated ClogP ~5.8High lipophilicity; excellent for lipid membrane permeation.
Reactive Handle Aryl Bromide (C-Br)Primed for Pd-catalyzed cross-coupling (Suzuki, Buchwald).

Causality-Driven Synthesis Protocol

The synthesis of 9-(2-(4-bromophenoxy)ethyl)-9H-carbazole relies on a highly efficient bimolecular nucleophilic substitution (S


2). The protocol below is designed as a self-validating system, ensuring that intermediate states can be empirically verified before proceeding.
Experimental Methodology

Reagents: 9H-carbazole (1.0 eq), 1-bromo-4-(2-bromoethoxy)benzene (1.1 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 250 mL two-neck round-bottom flask under an argon atmosphere. Causality: Moisture quenches NaH, reducing the effective base concentration and leading to incomplete deprotonation.

  • Deprotonation: Dissolve 9H-carbazole in anhydrous DMF. Cool the reaction mixture to 0 °C using an ice bath. Add NaH portion-wise.

    • Causality: The pKa of the carbazole N-H is ~15. NaH irreversibly deprotonates it to form a highly nucleophilic carbazolide anion. The 0 °C environment controls the exothermic evolution of H

      
       gas and prevents solvent degradation.
      
    • Validation Check: The reaction is complete when visible effervescence (H

      
       gas) ceases, and the solution transitions to a deep, transparent yellow.
      
  • Alkylation: Add 1-bromo-4-(2-bromoethoxy)benzene dropwise over 15 minutes.

    • Causality: The alkyl bromide is highly susceptible to S

      
      2 attack. The para-aryl bromide remains completely inert under these metal-free conditions, ensuring absolute chemoselectivity.
      
  • Propagation & Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 6–8 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) eluent.

    • Validation Check: The disappearance of the baseline-shifted carbazole spot and the emergence of a new, higher R

      
       UV-active spot confirms full conversion.
      
  • Quenching & Workup: Slowly add saturated aqueous NH

    
    Cl. Causality: This safely neutralizes any residual NaH. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with distilled water (5 × 50 mL) to partition and remove the highly polar DMF.
    
  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and purify via silica gel column chromatography to yield the product as an off-white crystalline solid.

SynthFlow A 9H-Carbazole (Nucleophile) C Deprotonation (NaH in DMF, 0°C) A->C B 1-bromo-4-(2-bromoethoxy)benzene (Electrophile) B->C D 9-(2-(4-bromophenoxy)ethyl)-9H-carbazole (Core Intermediate) C->D SN2 Substitution E Suzuki-Miyaura Cross-Coupling D->E Pd(dppf)Cl2, Base F OLED Host Material (D-A System) E->F Aryl Boronic Acid

Caption: Synthetic workflow and downstream functionalization via Suzuki-Miyaura cross-coupling.

Application Domain I: Optoelectronics & OLED Host Matrix Design

In the development of Thermally Activated Delayed Fluorescence (TADF) and phosphorescent OLEDs, the host material must dictate exciton confinement. Fused-ring carbazole derivatives are premier candidates for this role due to their high hole mobility and thermal stability [1].

9-(2-(4-bromophenoxy)ethyl)-9H-carbazole acts as a highly specialized precursor for bipolar host materials. By subjecting the aryl bromide to a Suzuki-Miyaura cross-coupling [2] with an electron-deficient moiety (e.g., a triazine or oxadiazole boronic acid), researchers can synthesize a Donor-Linker-Acceptor (D-L-A) architecture.

Mechanistic Advantage of the Ethyl Spacer: If the donor (carbazole) and acceptor were directly bonded, the resulting intramolecular charge transfer (ICT) would drastically lower the triplet energy (


) of the molecule. The ethyl spacer breaks this conjugation. Consequently, the host molecule retains the high 

of the isolated carbazole (~2.9 eV). This high triplet energy is an absolute requirement to prevent reverse energy transfer (triplet-triplet annihilation) from the guest emitter back to the host, thereby maximizing the External Quantum Efficiency (EQE) of the device.

OLED_Energy H_S1 Host Singlet (S1) ~3.2 eV H_T1 Host Triplet (T1) ~2.9 eV (Preserved by Ethyl Linker) H_S1->H_T1 Intersystem Crossing (ISC) G_S1 Guest Emitter Singlet (S1) H_S1->G_S1 Förster Transfer G_T1 Guest Emitter Triplet (T1) H_T1->G_T1 Dexter Transfer (Efficient) Emission Photon Emission G_S1->Emission Fluorescence G_T1->G_S1 Reverse ISC (TADF)

Caption: Exciton energy transfer pathways from the decoupled carbazole host matrix to a TADF guest emitter.

Application Domain II: Medicinal Chemistry & Pharmacophore Development

Beyond materials science, carbazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, exhibiting potent antimicrobial, antiviral, and anticancer activities [3]. The planar, rigid nature of the carbazole tricyclic system allows it to act as an effective DNA intercalator, inserting itself between base pairs and disrupting topoisomerase activity.

9-(2-(4-bromophenoxy)ethyl)-9H-carbazole provides a strategic advantage in drug discovery through Late-Stage Functionalization (LSF) . The lipophilic carbazole core ensures excellent penetration of bacterial or cellular lipid bilayers. Meanwhile, the para-bromo group serves as a synthetic anchor. Through Buchwald-Hartwig amination, researchers can append various solubilizing groups (such as piperazines or morpholines) directly to the phenoxy ring. This allows for the rapid generation of a compound library to optimize pharmacokinetics and target specific mechanisms, such as efflux pump inhibition in multidrug-resistant (MDR) bacteria.

BioMoA Drug Carbazole Derivative (Pharmacophore) Membrane Bacterial Cell Membrane (Lipophilic Interaction) Drug->Membrane Permeation via Ethyl Spacer Efflux Efflux Pump Inhibition Drug->Efflux Blocks Resistance DNA Intracellular DNA (Intercalation) Membrane->DNA Nuclear Translocation Death Apoptosis / Cell Death DNA->Death Replication Arrest Efflux->Death Accumulation of Toxins

Caption: Proposed multi-target mechanism of action for carbazole-based antimicrobial and anticancer agents.

Handling, Stability, and Storage Protocols

To maintain the chemical integrity of 9-(2-(4-bromophenoxy)ethyl)-9H-carbazole, strict adherence to the following self-validating storage protocols is required:

  • Light Sensitivity: Like many electron-rich aromatic systems, prolonged exposure to ambient UV light can induce radical formation at the ether linkage or photolytic debromination. Protocol: Store in amber borosilicate glass vials.

  • Oxidative Stability: While the molecule is generally stable, the electron-rich carbazole core can undergo slow oxidation in the presence of strong oxidants. Protocol: Purge storage containers with Argon or Nitrogen gas prior to sealing.

  • Thermal Parameters: Store at 2–8 °C for long-term preservation. Ensure the compound is brought to room temperature in a desiccator before opening to prevent condensation, which could interfere with moisture-sensitive downstream cross-coupling reactions.

References

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications Source: Materials Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 Source: Chirality (National Institutes of Health / Wiley) URL:[Link]

Foundational

N-Substituted Carbazole Derivatives for Organic Electronics: An In-depth Technical Guide

Abstract Carbazole and its derivatives have become indispensable building blocks in the field of organic electronics, prized for their unique electronic and photophysical properties.[1] This technical guide provides a co...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Carbazole and its derivatives have become indispensable building blocks in the field of organic electronics, prized for their unique electronic and photophysical properties.[1] This technical guide provides a comprehensive exploration of N-substituted carbazole derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the core principles governing their synthesis, explore their rich photophysical and electrochemical behavior, and detail their application in cutting-edge organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Perovskite Solar Cells (PSCs). This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Versatility of the Carbazole Core

Carbazole is a tricyclic aromatic heterocycle composed of two benzene rings fused to a central five-membered, nitrogen-containing ring.[1] This rigid and planar structure is inherently rich in π-electrons, forming the basis for its exceptional electronic properties.[1] The lone pair of electrons on the nitrogen atom actively participates in the aromatic system, rendering carbazole an excellent electron donor and a proficient hole-transporting moiety.[1]

These intrinsic characteristics, combined with the ease of functionalization at various positions (N-9, C-2, C-3, C-6, and C-7), make carbazole derivatives highly adaptable for a multitude of applications in organic electronics.[2][3] Substitution at the nitrogen atom (N-substitution) is a particularly powerful strategy to modulate the electronic properties of the carbazole core without significantly altering its fundamental electronic structure. This allows for the fine-tuning of properties such as solubility, thermal stability, and energy levels to meet the specific demands of different electronic devices.[2][4]

Synthetic Methodologies: Crafting N-Substituted Carbazole Derivatives

The synthesis of N-substituted carbazole derivatives is predominantly achieved through cross-coupling reactions that form a carbon-nitrogen (C-N) bond between the carbazole nitrogen and an aryl or alkyl group. The two most prominent and versatile methods are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a copper-catalyzed reaction that couples an amine with an aryl halide.[5][6] While traditional Ullmann reactions often require harsh conditions, modern protocols with the use of ligands have made it a more accessible and efficient method.[7]

Causality of Experimental Choices:

  • Catalyst: Copper(I) salts, such as CuI, are commonly used. The copper catalyst is essential for facilitating the coupling between the carbazole and the aryl halide.

  • Ligand: The addition of a ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine, can significantly accelerate the reaction and allow for milder reaction conditions by stabilizing the copper catalyst and increasing its reactivity.[7][8]

  • Base: A base, typically potassium carbonate (K2CO3) or potassium phosphate (K3PO4), is required to deprotonate the carbazole nitrogen, making it a more potent nucleophile.[8]

  • Solvent: High-boiling point, polar aprotic solvents like N,N-dimethylformamide (DMF) or toluene are often used to ensure the reactants are soluble and to facilitate the reaction at elevated temperatures.[5]

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its broad substrate scope and high efficiency in forming C-N bonds.[9][10]

Causality of Experimental Choices:

  • Catalyst: A palladium precatalyst, such as Pd(OAc)2 or a pre-formed palladium-ligand complex, is used. Palladium's ability to cycle between different oxidation states (Pd(0) and Pd(II)) is central to the catalytic cycle.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are crucial for the success of the Buchwald-Hartwig reaction. These ligands stabilize the palladium center, promote oxidative addition and reductive elimination steps, and prevent catalyst decomposition.[3][9]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3), is used to deprotonate the carbazole and facilitate the catalytic cycle.[3]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically employed to prevent side reactions and ensure a stable catalytic system.

Experimental Protocol: Synthesis of 9-Phenyl-9H-carbazole via Ullmann Condensation

This protocol provides a detailed, step-by-step methodology for the synthesis of 9-phenyl-9H-carbazole, a representative N-substituted carbazole derivative. This protocol is designed to be a self-validating system, with clear instructions for reaction setup, monitoring, workup, purification, and characterization.

Materials and Reagents
  • Carbazole

  • Iodobenzene

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K2CO3)

  • 1,10-Phenanthroline

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Hexane

  • Silica Gel (for column chromatography)

  • Deuterated Chloroform (CDCl3) for NMR analysis

Reaction Setup and Procedure

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Characterization A 1. Add carbazole, iodobenzene, CuI, K2CO3, and 1,10-phenanthroline to a dry round-bottom flask. B 2. Add anhydrous toluene via syringe. A->B C 3. Purge the flask with an inert gas (e.g., nitrogen or argon). B->C D 4. Heat the reaction mixture to reflux (approx. 110°C). E 5. Monitor the reaction progress by Thin Layer Chromatography (TLC). D->E F 6. Cool the reaction to room temperature and filter through Celite. G 7. Wash the filtrate with water and brine. F->G H 8. Dry the organic layer over anhydrous sodium sulfate. G->H I 9. Concentrate the solution under reduced pressure. H->I J 10. Purify the crude product by silica gel column chromatography (eluent: hexane/DCM gradient). I->J K 11. Obtain the 1H NMR, 13C NMR, and mass spectra of the purified product. L 12. Compare the obtained data with literature values to confirm the structure and purity. K->L

Synthesis workflow for 9-phenyl-9H-carbazole.
Characterization

The identity and purity of the synthesized 9-phenyl-9H-carbazole should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of protons in the expected chemical environments.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[11]

The expected spectral data for 9-phenyl-9H-carbazole can be found in public databases such as PubChem.[12]

Physicochemical Properties: The Impact of N-Substitution

The introduction of different substituents at the nitrogen atom of the carbazole core allows for the precise tuning of its electronic and photophysical properties.

Photophysical Properties

N-substituted carbazole derivatives typically exhibit strong absorption in the UV region and intense fluorescence, often in the blue part of the visible spectrum.[1] The nature of the N-substituent can influence the intramolecular charge transfer (ICT) characteristics, leading to shifts in absorption and emission wavelengths.[13]

Derivativeλabs (nm)λem (nm)Quantum Yield (ΦF)Solvent
9-Phenylcarbazole 338365, 3810.43Cyclohexane
9-(4-methoxyphenyl)carbazole 340368, 3850.52Cyclohexane
9-(4-cyanophenyl)carbazole 342370, 3900.35Cyclohexane
9-(1-naphthyl)carbazole 345375, 395-Toluene
3,6-Bis(N-carbazolyl)-N-phenylcarbazole 239--THF

Note: Data compiled from various sources.[14] '-' indicates data not available.

Electrochemical Properties

The electrochemical behavior of N-substituted carbazoles is crucial for their application in electronic devices. They typically undergo reversible oxidation to form stable radical cations.[1] The oxidation potential, and consequently the Highest Occupied Molecular Orbital (HOMO) energy level, can be modulated by the electron-donating or electron-withdrawing nature of the N-substituent.

DerivativeOnset Oxidation Potential (V vs. Fc/Fc+)HOMO (eV)
9-Phenylcarbazole 1.05-5.45
9-(p-tolyl)carbazole 1.02-5.42
9-(4-methoxyphenyl)carbazole 0.95-5.35
9-(4-fluorophenyl)carbazole 1.10-5.50

Note: Data compiled from various sources.[15]

Applications in Organic Electronics

The tunable properties of N-substituted carbazole derivatives make them highly versatile materials for a range of organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, N-substituted carbazoles are widely used as host materials for phosphorescent emitters, hole-transporting materials (HTMs), and even as blue emitters themselves.[2][5][16] Their high triplet energy allows for efficient energy transfer to phosphorescent guest molecules, while their excellent hole-transporting properties facilitate charge injection and transport within the device.

cluster_0 OLED Device Architecture Anode Anode (e.g., ITO) HTL Hole Transport Layer (N-substituted carbazole) Anode->HTL EML Emissive Layer (Host: N-substituted carbazole) HTL->EML ETL Electron Transport Layer EML->ETL Cathode Cathode (e.g., Al) ETL->Cathode

General OLED device structure incorporating N-substituted carbazoles.
Device ConfigurationRole of Carbazole DerivativeMax. EQE (%)
ITO/PEDOT:PSS/TPD/CP3/BCP/LiF/AlEmissive Layer6.9
ITO/PEDOT/HTL/Alq3/LiF/AlHole Transport Layer4.7
Blue OLED with carbazole hostHost Material9.7

Note: Data compiled from various sources.[14][17]

Organic Photovoltaics (OPVs)

In OPVs, N-substituted carbazole derivatives are primarily used as the electron-donating material in the active layer of bulk heterojunction (BHJ) solar cells.[18] Their ability to absorb sunlight and efficiently transport holes is critical for achieving high power conversion efficiencies (PCE).

Donor:Acceptor BlendPCE (%)Voc (V)Jsc (mA/cm²)FF
P(BDP-DTPz):PC71BM 6.2---
Fluorinated carbazole copolymer:PC70BM 4.350.6711.50.56
PM6:Y6-SCz2 15.600.87--

Note: Data compiled from various sources.[1][19]

Perovskite Solar Cells (PSCs)

N-substituted carbazoles have emerged as highly promising hole-transporting materials (HTMs) in perovskite solar cells, offering a cost-effective and high-performance alternative to the commonly used spiro-OMeTAD.[2][20] Their excellent hole mobility, suitable energy level alignment with perovskite absorbers, and good film-forming properties contribute to efficient hole extraction and high device performance.[21]

HTMPCE (%)Voc (V)Jsc (mA/cm²)FF
SGT-405 14.79---
KZRD 20.40---
Car[12][20] 19.23---
2Cz-OMeDPA ~20---

Note: Data compiled from various sources.[4][19][22][23]

Challenges and Future Outlook

Despite the significant progress in the development of N-substituted carbazole derivatives for organic electronics, several challenges remain. These include improving the long-term stability of devices, particularly for perovskite solar cells, and developing materials with even higher charge carrier mobilities and optimized energy levels.

Future research will likely focus on:

  • Novel molecular designs: Exploring new N-substituents and functionalization at other positions of the carbazole core to further enhance material properties.

  • Advanced synthetic methods: Developing more efficient and sustainable synthetic routes to access complex carbazole derivatives.

  • Interfacial engineering: Optimizing the interfaces between the carbazole-based layers and other components in the device to minimize energy losses and improve charge transfer.

  • Device architecture innovation: Designing novel device structures that can fully exploit the potential of these versatile materials.

The continued exploration of N-substituted carbazole derivatives holds immense promise for the advancement of organic electronics, paving the way for more efficient, stable, and cost-effective devices.

References

  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. [Link]

  • 9-Phenylcarbazole | C18H13N | CID 70851. PubChem. [Link]

  • Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels (RSC Publishing). [Link]

  • Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Publications. [Link]

  • synthesis and characterization of a novel carbazole based hole transporting material for application in solid state dye sensitized solar cell. Jetir.Org. [Link]

  • Step-saving synthesis of star-shaped hole-transporting materials with carbazole or phenothiazine cores via optimized C–H/C–Br coupling reactions. PMC. [Link]

  • 9H-Carbazole, 9-phenyl-. NIST WebBook. [Link]

  • Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. PNCA Lab. [Link]

  • Effect of Conjugation and Aromaticity of 3,6 Di-substituted Carbazole On Triplet Energy. The Royal Society of Chemistry. [Link]

  • 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. Chemical Communications (RSC Publishing). [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Di(arylcarbazole) Substituted Oxetanes as Efficient Hole Transporting Materials with High Thermal and Morphological Stability for OLEDs. PMC. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Purification and characterization of 2'aminobiphenyl-2,3-diol 1,2-dioxygenase from Pseudomonas sp. LD2. PubMed. [Link]

  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. SciSpace. [Link]

  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. PMC. [Link]

  • Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better. PMC. [Link]

  • Synthesis and Characterization of 9-Phenylcarbazole Monodendrons: An Exploration of Peripheral Groups To Facilitate Purification. Macromolecules - ACS Publications. [Link]

  • Carbazole and Diketopyrrolopyrrole-Based D-A π-Conjugated Oligomers Accessed via Direct C–H Arylation for Opto-Electronic Property and Performance Study. MDPI. [Link]

  • Asymmetric non-fullerene acceptors enable high photovoltaic performance via the synergistic effect of carbazole-terminated alkyl spacer and halogen substitution. New Journal of Chemistry (RSC Publishing). [Link]

  • Ullmann Reaction. Cambridge University Press. [Link]

  • 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. ResearchGate. [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]

  • Ullmann Condensation. SynArchive. [Link]

  • Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability. MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • High-Performance OLED Host Materials: Photophysical Properties and Device Optimization of Carbazole-Benzocarbazole Derivatives. ResearchGate. [Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. PMC. [Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications. [Link]

  • Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society. [Link]

Sources

Exploratory

Structural Elucidation and Synthetic Utility of 9-[2-(4-Bromophenoxy)ethyl]-9H-carbazole

Nomenclature and Structural Identification[1] IUPAC Name: 9-[2-(4-bromophenoxy)ethyl]-9H-carbazole The name "4-Bromophenoxyethyl carbazole" is a semi-systematic descriptor common in industrial catalogs but lacks the rigo...

Author: BenchChem Technical Support Team. Date: March 2026

Nomenclature and Structural Identification[1]

IUPAC Name: 9-[2-(4-bromophenoxy)ethyl]-9H-carbazole

The name "4-Bromophenoxyethyl carbazole" is a semi-systematic descriptor common in industrial catalogs but lacks the rigor required for precise chemical indexing. The IUPAC name is derived by treating the carbazole ring as the parent structure, substituted at the nitrogen (position 9) by an ethyl chain, which in turn is substituted by a (4-bromophenoxy) group.

Structural Breakdown
  • Parent Heterocycle: 9H-Carbazole (Tricyclic aromatic system).[1][2]

  • Linker: Ethyl group (-CH₂CH₂-).

  • Terminal Substituent: 4-Bromophenoxy group (Phenyl ring with an oxygen ether linkage and a bromine atom at the para position).

Structural Visualization

The following diagram illustrates the hierarchical assembly of the IUPAC name components:

G Carbazole 9H-Carbazole (Parent Core) Linker Ethyl Group (Linker at N9) Carbazole->Linker N-Alkylation Final 9-[2-(4-bromophenoxy)ethyl]-9H-carbazole Carbazole->Final Substituent 4-Bromophenoxy (Terminal Group) Linker->Substituent Ether Linkage Linker->Final Substituent->Final

Figure 1: Hierarchical breakdown of the chemical structure components.

Synthetic Pathways and Protocols

For high-purity applications (e.g., OLED material synthesis), a convergent synthetic strategy is superior to linear methods. The primary challenge in synthesizing this molecule is preventing over-alkylation or side reactions at the active 3,6-positions of the carbazole ring.

Pathway A: Stepwise Alkylation (Recommended)

This route maximizes control over stoichiometry and purification.

Step 1: Synthesis of 9-(2-bromoethyl)-9H-carbazole

  • Reagents: 9H-Carbazole, 1,2-Dibromoethane (excess), NaOH/KOH, TEBA (Phase Transfer Catalyst).

  • Mechanism: Nucleophilic substitution (

    
    ).
    
  • Protocol:

    • Dissolve 9H-Carbazole (1.0 eq) in DMF or DMSO.

    • Add powdered KOH (2.0 eq) and stir for 30 min to generate the carbazolide anion.

    • Add 1,2-Dibromoethane (5.0 eq) dropwise. Note: Excess is critical to prevent the formation of 1,2-di(carbazol-9-yl)ethane (dimer).

    • Heat to 60°C for 4-6 hours.

    • Pour into water; filter the precipitate. Recrystallize from Ethanol/Toluene.

    • Target Intermediate: 9-(2-bromoethyl)-9H-carbazole (CAS: 75620-93-8).[3][4]

Step 2: Etherification with 4-Bromophenol

  • Reagents: 9-(2-bromoethyl)-9H-carbazole, 4-Bromophenol, K₂CO₃, DMF.

  • Protocol:

    • Dissolve 4-Bromophenol (1.1 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF. Stir at RT for 30 min to form the phenoxide.

    • Add 9-(2-bromoethyl)-9H-carbazole (1.0 eq).

    • Heat to 80-90°C for 8-12 hours.

    • Quench with water. The product usually precipitates as a white/off-white solid.

Pathway B: Direct Alkylation (Alternative)

If 1-(2-bromoethoxy)-4-bromobenzene (CAS: 18800-30-1) is commercially available, a one-step alkylation is possible.

  • Reagents: 9H-Carbazole, NaH (60% in oil), 1-(2-bromoethoxy)-4-bromobenzene, DMF.

  • Note: This route requires strict anhydrous conditions due to the use of Sodium Hydride (NaH).

Synthesis Workflow Diagram

Synthesis Carbazole 9H-Carbazole (Starting Material) Step1 Step 1: N-Alkylation (KOH, DMF, 60°C) Carbazole->Step1 Dibromoethane 1,2-Dibromoethane (Excess) Dibromoethane->Step1 Bromophenol 4-Bromophenol Step2 Step 2: Etherification (K2CO3, DMF, 90°C) Bromophenol->Step2 Intermediate 9-(2-bromoethyl)-9H-carbazole (CAS: 75620-93-8) Intermediate->Step2 Step1->Intermediate S_N2 Mechanism Product 9-[2-(4-bromophenoxy)ethyl]-9H-carbazole (Target) Step2->Product Williamson Ether Synthesis

Figure 2: Convergent synthetic workflow for the target molecule.

Analytical Characterization

To validate the structure, the following spectral signatures must be confirmed.

TechniqueExpected SignatureStructural Insight
¹H NMR (CDCl₃)δ 4.75 (t, 2H, N-CH₂)Confirms N-alkylation (deshielded by Nitrogen).
δ 4.35 (t, 2H, O-CH₂)Confirms Ether linkage (deshielded by Oxygen).
δ 8.10 (d, 2H, Carbazole H4/H5)Characteristic doublet of carbazole bay region.
δ 7.35 (d, 2H, Phenoxy AA'BB')Protons ortho to Bromine on phenoxy ring.
δ 6.75 (d, 2H, Phenoxy AA'BB')Protons ortho to Oxygen on phenoxy ring.
¹³C NMR ~108 ppm (C-N), ~157 ppm (C-O)Diagnostic aromatic carbons attached to heteroatoms.
Mass Spec M+ and [M+2]+ (1:1 ratio)Isotopic pattern confirms presence of one Bromine atom.

Applications in Drug Discovery & Materials Science[4]

While the carbazole core is pharmacologically active (e.g., in alkaloids), this specific brominated derivative is primarily a functional intermediate .

Organic Electronics (OLEDs)

The molecule serves as a "building block" for Hole Transport Materials (HTMs).

  • Suzuki-Miyaura Coupling: The bromine atom acts as a leaving group to couple with boronic acids (e.g., phenylboronic acid derivatives). This extends the conjugation length, tuning the HOMO/LUMO levels for blue or green phosphorescent hosts.

  • TADF Emitters: Coupling this unit with electron-accepting moieties (like triazine or benzophenone) creates Donor-Acceptor systems capable of Thermally Activated Delayed Fluorescence (TADF).

Medicinal Chemistry[1][4]
  • Linker Strategy: The ethyl chain provides a flexible linker, allowing the carbazole (often a DNA-intercalating moiety) to be tethered to other pharmacophores.

  • Cross-Coupling: The bromine allows for the attachment of solubilizing groups or specific receptor ligands via Buchwald-Hartwig amination.

Safety and Handling

  • Hazard Identification: As an alkyl bromide derivative, the intermediate 9-(2-bromoethyl)carbazole is a potential alkylating agent and should be treated as a mutagen.

  • Handling: Use double nitrile gloves and work within a fume hood.

  • Storage: Store in a cool, dry place away from light to prevent photolytic debromination.

References

  • PubChem. (n.d.). 9-(2-Bromoethyl)-9H-carbazole (Compound).[3][1][4][5] National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Synthesis of Carbazole Dendrons (Supplementary Info). RSC Advances. Retrieved from [Link]

Sources

Foundational

Electronic Architecture & Applications of Phenoxyethyl-Carbazole Derivatives: A Technical Guide

Topic: Electronic properties of phenoxyethyl-carbazole derivatives Audience: Researchers, scientists, and drug development professionals Format: In-depth Technical Guide Executive Summary Phenoxyethyl-carbazole derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic properties of phenoxyethyl-carbazole derivatives Audience: Researchers, scientists, and drug development professionals Format: In-depth Technical Guide

Executive Summary

Phenoxyethyl-carbazole derivatives, particularly 9-(2-phenoxyethyl)-9H-carbazole , represent a specialized class of organic semiconductors that bridge the gap between rigid hole-transporting materials and flexible, amorphous plasticizers.[1] While the carbazole moiety provides the high triplet energy and hole mobility required for optoelectronics (OLEDs, photorefractive polymers), the phenoxyethyl tail introduces critical morphological control, reducing crystallinity without compromising the electronic integrity of the core.

For drug development professionals, this scaffold offers a unique case study in bio-electronic isosterism . The same reversible redox properties that facilitate charge transport in devices correlate with metabolic stability and antioxidant capacity in biological systems. This guide dissects the electronic structure, synthesis, and characterization protocols of these derivatives, providing a rigorous foundation for both material and medicinal applications.

Molecular Architecture & Electronic Design

The efficacy of phenoxyethyl-carbazole stems from its tripartite structure. Unlike simple alkyl-carbazoles, the phenoxyethyl group acts as more than just a solubilizer; it is a functional "tail" that tunes the glass transition temperature (


) and dielectric environment.
Structural Logic[1]
  • The Head (Carbazole): A rigid, planar tricyclic system rich in

    
    -electrons. It serves as the active hole-transport site (HOMO localization).[1]
    
  • The Spacer (Ethyl Group): A saturated

    
     alkyl chain that electronically decouples the carbazole head from the phenoxy tail. This insulation prevents the phenoxy group from destabilizing the carbazole's triplet state.
    
  • The Tail (Phenoxy): A steric disruptor that prevents

    
    -
    
    
    
    stacking crystallization, ensuring the formation of high-quality amorphous films.[1]
Graphviz Diagram: Structure-Property Relationship[1]

StructureProperty Carbazole Carbazole Core (Hole Transport) Spacer Ethyl Spacer (Electronic Insulation) Carbazole->Spacer Linked via N9 Properties Macroscopic Properties: 1. Amorphous Stability 2. Low Tg (Plasticization) 3. High Hole Mobility Carbazole->Properties Electronic Spacer->Carbazole Prevents Conjugation Phenoxy Phenoxy Tail (Morphology Control) Spacer->Phenoxy Ether Linkage Phenoxy->Properties Physical

Caption: Functional decomposition of 9-(2-phenoxyethyl)carbazole. The ethyl spacer isolates the electronic active site (carbazole) from the morphological modifier (phenoxy).

Electronic Characterization

The electronic properties of these derivatives are defined by their frontier molecular orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) is predominantly localized on the carbazole nitrogen and the fused benzene rings, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the aromatic system.

Key Electronic Parameters

The following data summarizes typical values for 9-(2-phenoxyethyl)carbazole and related N-alkyl derivatives.

ParameterTypical ValueMethodologySignificance
HOMO Level -5.3 to -5.8 eVCyclic Voltammetry (CV)Determines hole injection barrier from anodes (e.g., ITO).[1]
LUMO Level -1.9 to -2.5 eVOptical Edge / CVDetermines electron blocking capability.[1]
Bandgap (

)
3.0 - 3.5 eVUV-Vis SpectroscopyWide gap ensures transparency in visible range (blue emission).[1]
Hole Mobility (

)

Time-of-Flight (TOF)Critical for device response time.[1]
Triplet Energy (

)
~3.0 eVPhosphorescence SpectraHigh

prevents quenching in phosphorescent OLEDs.[1]

Technical Insight: The phenoxy group is electron-withdrawing by induction (via the oxygen atom) but electron-donating by resonance.[1] However, the ethyl spacer effectively blocks the resonance effect. Consequently, the HOMO level of 9-(2-phenoxyethyl)carbazole remains very close to that of N-ethylcarbazole (-5.7 eV), preserving the oxidative stability required for hole transport [1].[1]

Experimental Protocols

To ensure scientific integrity, the following protocols describe the synthesis and validation of these electronic properties.

Synthesis: Nucleophilic Substitution

The standard route involves the N-alkylation of carbazole. This protocol ensures high purity, which is critical as even ppm-level impurities can act as charge traps.

  • Reactants: Dissolve 9H-carbazole (1.0 eq) in DMF or DMSO.

  • Base Activation: Add KOH (powdered, 2.0 eq) or NaH (1.2 eq) to deprotonate the carbazole nitrogen. Stir at room temperature for 30 mins. Caution: NaH releases hydrogen gas.[1]

  • Alkylation: Dropwise add 2-phenoxyethyl bromide (1.1 eq).

  • Reaction: Heat to 60-80°C for 4-12 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).[1]

  • Workup: Pour into ice water. Filter the precipitate.

  • Purification (Crucial): Recrystallize from ethanol/toluene to remove unreacted amine traces.

Protocol: Cyclic Voltammetry (HOMO Determination)

This method validates the oxidative stability and HOMO energy level.

  • Setup: Three-electrode cell (Pt working, Pt wire counter, Ag/AgCl reference).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in Dichloromethane (DCM).
    
  • Procedure:

    • Purge solution with Nitrogen for 10 mins.

    • Scan rate: 50-100 mV/s.[1]

    • Scan range: 0 V to +1.5 V (oxidation side).

  • Calculation:

    
    
    Note: Calibrate against Ferrocene (
    
    
    
    ) internal standard.[1]
Graphviz Diagram: Characterization Workflow

Workflow Synth Synthesis (N-Alkylation) Purify Purification (Recrystallization > 99.5%) Synth->Purify CV Cyclic Voltammetry (Redox Potentials) Purify->CV UV UV-Vis Spectroscopy (Optical Gap) Purify->UV TOF Time-of-Flight (Charge Mobility) Purify->TOF Data Electronic Profile (HOMO/LUMO/Mobility) CV->Data UV->Data TOF->Data

Caption: Workflow from synthesis to electronic profiling. Purification is the gatekeeper for accurate mobility data.

Applications: From Materials to Medicine

Optoelectronics: Photorefractive Polymers

In photorefractive systems, materials must conduct charges and allow chromophores to reorient under an electric field.

  • The Problem: High-

    
     polymers are too rigid for chromophore rotation.[1]
    
  • The Solution: 9-(2-phenoxyethyl)carbazole acts as a dual-function plasticizer .[1] It lowers the

    
     of the polymer matrix (often to near room temperature) while simultaneously participating in hole transport, preventing the formation of "dead" insulating volumes that occur with inert plasticizers [2].
    
Drug Development: Bio-Electronic Interfaces

While primarily a materials scaffold, the carbazole core is a "privileged structure" in medicinal chemistry (e.g., Carvedilol).

  • Antioxidant Mechanism: The ease of oxidation (low ionization potential) that makes carbazole a good hole transporter also allows it to scavenge reactive oxygen species (ROS) in biological systems.

  • Antimicrobial Activity: N-substituted carbazoles, including those with oxyethylamino tails, have shown efficacy against S. aureus and C. albicans. The phenoxyethyl chain mimics the linker found in several antihistamines, potentially improving membrane permeability via lipophilicity modulation [3].

References

  • BenchChem. A Technical Guide to the Unique Electronic and Optical Properties of Carbazole Compounds. (2025).[2][3][4] Retrieved from [1]

  • Zhang, Y., et al. Carbazole photorefractive materials. Journal of Materials Chemistry (1998). Retrieved from [1]

  • Bashir, M., et al. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules (2015).[2] Retrieved from [1]

  • Getautis, V., et al. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Applied Materials & Interfaces (2020).[5] Retrieved from [1]

  • Gao, L., et al. Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells.[1][6] NREL (2020).[1] Retrieved from [1]

Sources

Exploratory

Hole-transporting materials containing carbazole and phenoxy units

Content Type: Technical Whitepaper Audience: Materials Scientists, Optoelectronic Engineers, and Drug Development Professionals (Cross-disciplinary Organic Chemistry)[1] Executive Summary In the pursuit of high-performan...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Materials Scientists, Optoelectronic Engineers, and Drug Development Professionals (Cross-disciplinary Organic Chemistry)[1]

Executive Summary

In the pursuit of high-performance organic semiconductors, the trade-off between charge carrier mobility and morphological stability remains a critical bottleneck. While carbazole derivatives are ubiquitous due to their high triplet energy (


) and hole mobility, they often suffer from crystallization over time, leading to device failure.[1]

This guide analyzes a specific subclass of Hole-Transporting Materials (HTMs): Carbazole-Phenoxy Hybrids . By integrating phenoxy (aryl ether) units—either as flexible linkers or pendant groups—into rigid carbazole backbones, researchers can decouple electronic performance from physical properties.[1] The phenoxy unit acts as a "morphological anchor," promoting stable amorphous phases and high glass transition temperatures (


) without significantly compromising the hole-transporting capabilities of the carbazole core.

This document details the molecular design, synthesis, and validation of these materials for Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[1]

Molecular Design Principles

The synergy between carbazole and phenoxy units addresses three specific failure modes in organic electronics: phase separation, low solubility, and triplet exciton quenching.[1]

The Carbazole Core (The Engine)

The carbazole moiety (dibenzo-pyrrole) is the functional center for hole transport.

  • Electronic Structure: The nitrogen lone pair participates in the aromatic system, creating a chemically stable, electron-rich core with a low ionization potential (~5.3–5.6 eV), ideal for hole injection from ITO or PEDOT:PSS.[1]

  • Triplet Energy: Carbazole possesses a high

    
     (~3.0 eV), making it an essential host for blue and green phosphorescent OLEDs to prevent reverse energy transfer.[1]
    
The Phenoxy Unit (The Stabilizer)

The "phenoxy" component refers to the incorporation of phenyl ether linkages (


) or pendant phenoxy groups.
  • Conformational Locking: The C–O–C bond angle (~120°) introduces a "kink" in the molecular backbone. This disruption of planarity frustrates

    
    -
    
    
    
    stacking just enough to prevent crystallization, stabilizing the amorphous state essential for uniform thin films.
  • Solubility: Ether linkages significantly enhance solubility in non-chlorinated solvents (e.g., THF, Toluene), enabling eco-friendly solution processing.[1]

  • Electronic Decoupling: The oxygen atom acts as a conjugation break. In polymeric HTMs, this prevents the delocalization of the triplet exciton across the entire chain, preserving the high

    
     of individual carbazole units.
    
Comparative Metrics

Table 1: Impact of Phenoxy Integration on Carbazole HTMs

PropertyStandard Carbazole (e.g., CBP)Carbazole-Phenoxy HybridMechanistic Cause
Morphology Crystalline / PolycrystallineStable AmorphousEther linkage disrupts packing; increases entropy.[1]
Solubility Low (< 10 mg/mL in Toluene)High (> 20 mg/mL in Toluene)Flexible ether bonds reduce lattice energy.[1]
Thermal Stability (

)
Moderate (~60–80°C)High (120–160°C)Rigid-flexible copolymerization increases free volume.
Hole Mobility (

)

cm

/Vs


cm

/Vs
Slight reduction due to hopping distance, but film uniformity compensates.[1]

Synthesis & Characterization

The synthesis of these materials typically employs a modular approach, combining nucleophilic aromatic substitution (


) for ether formation and Ullmann/Buchwald-Hartwig coupling for amine functionalization.
Synthetic Workflow (DOT Visualization)

Synthesis_Workflow cluster_conditions Critical Parameters Start Starting Material: Carbazole / Dihalogenated Arene Step1 Step 1: N-Alkylation/Arylation (Ullmann Coupling) Start->Step1 CuI, K2CO3, 18-crown-6 Step2 Step 2: Formylation/Functionalization (Vilsmeier-Haack) Step1->Step2 POCl3, DMF Step3 Step 3: Phenoxy Linkage Formation (Schiff Base or Ether Synthesis) Step2->Step3 Hydroxy-arene, Reflux End Final Product: Carbazole-Phenoxy HTM Step3->End Purification (Column/Ppt) P1 Inert Atmosphere (N2/Ar) P2 Temp Control (Reflux)

Figure 1: General synthetic pathway for carbazole-phenoxy hybrid materials, highlighting the modular introduction of the phenoxy unit.

Protocol: Synthesis of Poly(carbazole-phenoxy-imine)

Based on methodologies adapted from recent high-refractive-index polymer studies [1].

Reagents:

  • 3-amino-9-ethylcarbazole (10 mmol)[1]

  • 4-hydroxybenzaldehyde (10 mmol)[1]

  • Solvent: Ethanol / DMF

  • Catalyst: Glacial acetic acid (cat.)

Step-by-Step Methodology:

  • Monomer Formation: Dissolve 3-amino-9-ethylcarbazole and 4-hydroxybenzaldehyde in ethanol (50 mL) in a round-bottom flask.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours under magnetic stirring. The solution will darken, indicating imine formation.[1]

  • Isolation: Pour the reaction mixture into ice-cold water. Filter the precipitate (the phenoxy-imine monomer) and recrystallize from ethanol.

  • Polymerization (Optional): For polymeric variants, oxidative polycondensation is performed using NaOCl in alkaline medium at 90°C, linking the phenoxy units.[1]

Validation Check:

  • FTIR: Look for the disappearance of the carbonyl peak (

    
    ) and appearance of the imine stretch (
    
    
    
    ) at
    
    
    .
  • Solubility: The product should be soluble in THF but insoluble in water.

Device Integration & Performance

The utility of Carbazole-Phenoxy HTMs is best realized in solution-processed devices where film quality is paramount.

Perovskite Solar Cells (PSCs)

In PSCs, the HTM must protect the perovskite layer from moisture while extracting holes.[2][3]

  • Mechanism: The hydrophobic phenoxy/alkyl chains repel water, enhancing device longevity.[1] The carbazole core aligns with the valence band of perovskites (approx -5.4 eV).

  • Performance: Devices utilizing these hybrids have demonstrated efficiencies >16% with superior stability compared to Spiro-OMeTAD, primarily due to reduced hygroscopicity [2].[1]

OLEDs[4]
  • Mechanism: Used as a host or HTL. The phenoxy linkage breaks conjugation, keeping the triplet energy high (

    
    ), which is sufficient to confine excitons in green and red phosphorescent emitters.[1]
    
Charge Transport Pathway (DOT Visualization)

Device_Architecture Cathode Cathode (Al/Ag) ETL Electron Transport Layer Cathode->ETL Electron Injection EML Emissive / Active Layer (Perovskite or Phosphor) ETL->EML Electron Transport HTL Carbazole-Phenoxy HTM (Amorphous, High Tg) HTL->EML Hole Transport (Hopping Mechanism) HTL->EML Block Electrons/Excitons Anode Anode (ITO) Anode->HTL Hole Injection

Figure 2: Device stack illustrating the role of the Carbazole-Phenoxy HTM in facilitating hole transport while blocking electrons and excitons.

Experimental Validation: SCLC Mobility Measurement

To verify the hole-transporting capability of the synthesized material, the Space-Charge Limited Current (SCLC) method is the gold standard.

Protocol:

  • Device Fabrication: Fabricate a "Hole-Only" device with the structure: ITO / PEDOT:PSS / Carbazole-Phenoxy HTM / Au .

    • Note: Use Gold (Au) or Molybdenum Oxide (

      
      ) as the top contact to suppress electron injection.
      
  • Measurement: Apply a voltage sweep (0V to 10V) and measure current density (

    
    ).
    
  • Analysis: Fit the

    
     curve to the Mott-Gurney law:
    
    
    
    
    • Where

      
       is film thickness (measured via profilometry), 
      
      
      
      is dielectric constant (~3), and
      
      
      is the zero-field mobility.[1]
  • Self-Validation: The plot of

    
     vs. 
    
    
    
    should yield a straight line in the SCLC region. If the curve is linear (
    
    
    ) at high voltages, the device is ohmic (shorted) or limited by injection (bad contact), and the experiment must be repeated.[1]

References

  • Design and thermal profiling of ethyl carbazole-based poly(phenoxy-imine)s. Source: ResearchGate / Journal of Polymer Research. URL:[Link]

  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. Source: OSTI.GOV / U.S. Department of Energy. URL:[Link][1]

  • Novel carbazole phenoxy-based methacrylates to produce high-refractive index polymers. Source: ResearchGate.[4] URL:[Link]

  • Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. Source: ACS Publications. URL:[Link][1]

  • Small carbazole-based molecules as hole transporting materials for perovskite solar cells. Source: PubMed / Journal of Molecular Graphics and Modelling. URL:[Link]

Sources

Foundational

9-[2-(4-Bromophenoxy)ethyl]carbazole molecular weight and formula

The following technical guide details the chemical identity, synthesis, and application potential of 9-[2-(4-Bromophenoxy)ethyl]carbazole , a functionalized organic semiconductor intermediate. Executive Summary 9-[2-(4-B...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application potential of 9-[2-(4-Bromophenoxy)ethyl]carbazole , a functionalized organic semiconductor intermediate.

Executive Summary

9-[2-(4-Bromophenoxy)ethyl]carbazole is a bifunctional organic molecule integrating a hole-transporting carbazole moiety and a reactive bromophenoxy group, linked by an ethyl spacer. This structure is critical in materials science, serving as a precursor for photorefractive polymers, organic light-emitting diodes (OLEDs), and liquid crystalline materials. The terminal bromine atom provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing the incorporation of the carbazole unit into complex macromolecular architectures.

Chemical Identity & Properties

Molecular Data

The following data is derived from the structural stoichiometry of the molecule.

PropertyValue
Chemical Name 9-[2-(4-Bromophenoxy)ethyl]-9H-carbazole
Synonyms 1-(9-Carbazolyl)-2-(4-bromophenoxy)ethane; 9-(2-(4-bromophenoxy)ethyl)carbazole
Molecular Formula C₂₀H₁₆BrNO
Molecular Weight 366.26 g/mol
Exact Mass 365.0415 (⁷⁹Br) / 367.0395 (⁸¹Br)
Element Count C: 20, H: 16, Br: 1, N: 1, O: 1
Composition C (65.59%), H (4.40%), Br (21.82%), N (3.82%), O (4.37%)
Structural Components[2][3][5]
  • Donor Unit: 9H-Carbazole (provides hole-transport capability).

  • Linker: Ethyl chain (-CH₂CH₂-), decoupling the electronic orbitals of the carbazole and the phenoxy group.

  • Acceptor/Reactive Site: 4-Bromophenoxy group (provides a site for further polymerization or functionalization).

Synthetic Pathways[1][3][6][7]

The synthesis of 9-[2-(4-Bromophenoxy)ethyl]carbazole is most reliably achieved through a convergent two-step protocol involving the functionalization of carbazole followed by a Williamson ether synthesis.

Step 1: Synthesis of 9-(2-Bromoethyl)carbazole

This intermediate is generated by the N-alkylation of carbazole using a large excess of 1,2-dibromoethane to prevent dimerization.

  • Reagents: Carbazole, 1,2-Dibromoethane (excess), Benzyltriethylammonium chloride (TEBA, catalyst), 50% NaOH (aq).

  • Conditions: Phase transfer catalysis (PTC) or reflux in Acetone/K₂CO₃.

  • Mechanism: Nucleophilic substitution (Sₙ2) of the alkyl bromide by the carbazolide anion.

Step 2: Williamson Ether Synthesis

The intermediate from Step 1 is coupled with 4-bromophenol.

  • Reagents: 9-(2-Bromoethyl)carbazole, 4-Bromophenol, Potassium Carbonate (K₂CO₃), Potassium Iodide (KI, catalyst).

  • Solvent: Acetone or Acetonitrile (reflux).

  • Protocol:

    • Dissolve 4-bromophenol (1.0 eq) and K₂CO₃ (1.5 eq) in acetone.

    • Add 9-(2-bromoethyl)carbazole (1.0 eq) and a catalytic amount of KI.

    • Reflux for 12–24 hours monitoring by TLC.

    • Filter inorganic salts, evaporate solvent, and recrystallize from Ethanol/Hexane.

Synthetic Workflow Diagram

SynthesisPath Carbazole 9H-Carbazole (Starting Material) Inter Intermediate: 9-(2-Bromoethyl)carbazole Carbazole->Inter Step 1: N-Alkylation NaOH/TEBA or K2CO3/Acetone Dibromo 1,2-Dibromoethane (Excess) Dibromo->Inter Product Target: 9-[2-(4-Bromophenoxy)ethyl]carbazole Inter->Product Step 2: Williamson Ether Synthesis K2CO3, KI, Reflux Phenol 4-Bromophenol Phenol->Product

Caption: Convergent synthesis via N-alkylation followed by etherification.

Characterization & Analysis

To validate the synthesis, the following spectroscopic signatures should be confirmed.

Nuclear Magnetic Resonance (¹H NMR)
  • Carbazole Aromatic Region (7.2 – 8.1 ppm): Two doublets (d) and two triplets (t) corresponding to the 8 protons of the carbazole ring.

  • Phenoxy Aromatic Region (6.7 – 7.4 ppm): An AA'BB' splitting pattern characteristic of the para-substituted benzene ring.

    • ~7.35 ppm (d, 2H, adjacent to Br)[1]

    • ~6.75 ppm (d, 2H, adjacent to O)[1]

  • Ethyl Linker (4.0 – 4.8 ppm): Two distinct triplets.[1]

    • ~4.70 ppm (t, 2H, N-CH₂-)

    • ~4.35 ppm (t, 2H, O-CH₂-)[1]

Mass Spectrometry (MS)
  • Isotopic Pattern: The presence of one bromine atom will yield a characteristic 1:1 doublet for the molecular ion peaks [M]⁺ and [M+2]⁺ at m/z 365 and 367 .

Applications in Research

Photorefractive Polymers

This molecule serves as a functional monomer. The carbazole unit acts as the hole-transporting species, while the bromophenoxy group allows for the attachment to a polymer backbone (e.g., via acrylate functionalization if the Br is converted, or direct coupling). The spatial separation provided by the ethyl linker prevents the formation of exciplexes that could quench luminescence.

Cross-Coupling Precursor

The aryl bromide functionality makes this molecule an excellent substrate for Suzuki-Miyaura coupling . It can be reacted with aryl boronic acids to extend the conjugation length or to attach the carbazole unit to dendrimers and star-shaped polymers used in OLED host materials.

References

  • Carbazole Alkylation:Synthesis of 9-(2-bromoethyl)carbazole.

    • Source: EvitaChem Technical D
    • Context: Describes the N-alkyl
  • Ether Synthesis:General Williamson Ether Synthesis Protocols.

    • Source: RSC Advances, 2012, 2, 1234 (General reference for carbazole-phenoxy ether synthesis).
    • Context: Conditions for reacting alkyl bromides with phenols using K₂CO₃.
  • Molecular D

    • Context: Calculated properties for brominated carbazole deriv

Sources

Exploratory

Technical Guide: Functionalized Carbazole Building Blocks for Polymer Synthesis

Executive Summary Carbazole ( ) derivatives represent a cornerstone in the development of organic semiconductors, particularly for Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs). Their rigid plana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbazole (


) derivatives represent a cornerstone in the development of organic semiconductors, particularly for Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs). Their rigid planar structure, high thermal stability, and electron-rich nitrogen center allow for exceptional hole-transport mobility.

However, the utility of carbazole polymers is strictly dictated by the regiochemistry of the linkage. 3,6-linkages preserve the conjugation length poorly due to a meta-like connectivity, resulting in high bandgaps. Conversely, 2,7-linkages (pioneered by the Leclerc group) mimic the para-linkage of fluorene, enabling extended conjugation and lower bandgaps essential for high-performance devices.

This guide provides a rigorous technical roadmap for synthesizing, functionalizing, and polymerizing carbazole building blocks, with a specific focus on ensuring structural fidelity and electronic purity.

Part 1: Structural Anatomy & Reactivity

The reactivity of the carbazole nucleus is non-uniform. Understanding the electronic density at specific carbons is prerequisite for designing successful synthetic routes.

Diagram 1: Carbazole Reactivity Map

The following diagram illustrates the standard numbering system and the distinct reactivity profiles of the C-3/C-6 versus C-2/C-7 positions.

CarbazoleReactivity Carbazole Carbazole Nucleus (C12H9N) N9 N-9 Position (Nucleophilic) Carbazole->N9 Solubilization Site (Alkylation) C36 C-3 & C-6 Positions (Electrophilic Attack) Carbazole->C36 Natural Reactivity (Halogenation) C27 C-2 & C-7 Positions (Synthetic Challenge) Carbazole->C27 Requires De Novo Synthesis N9_Desc Prevents H-bond aggregation Tunes solubility N9->N9_Desc C36_Desc Easy to brominate Limits conjugation length (meta-linkage) C36->C36_Desc C27_Desc Extended conjugation (para-linkage) Access via Cadogan Cyclization C27->C27_Desc

Caption: Reactivity map highlighting the distinct synthetic pathways required for 3,6- vs. 2,7-functionalization.

Part 2: Synthesis of Key Monomers

Protocol A: N-Alkylation via Phase Transfer Catalysis (PTC)

Objective: Solubilize the carbazole core. Context: Traditional methods use


 in DMF (hazardous, moisture sensitive). The PTC method described here is safer, scalable, and avoids strictly anhydrous conditions.

Reagents:

  • Carbazole (1.0 eq)[1]

  • Alkyl Bromide (e.g., 2-ethylhexyl bromide) (1.5 eq)

  • 
     (powdered, 5.0 eq) or 
    
    
    
  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Solvent: DMSO or DMF[1]

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with Carbazole and DMSO (

    
     concentration).
    
  • Base Addition: Add powdered

    
     and TBAB. Stir vigorously at room temperature for 15 minutes. The solution will darken, indicating deprotonation of the N-H.
    
  • Alkylation: Add the alkyl bromide dropwise.

  • Heating: Heat to 60°C for 4–6 hours. Monitor by TLC (Silica; Hexane/EtOAc 9:1).

  • Workup: Pour the mixture into ice water (

    
     volume). The product will precipitate. Filter, wash with water (to remove KOH/DMSO), and recrystallize from ethanol.
    

Why this works: TBAB shuttles the hydroxide anion into the organic phase (or interface), facilitating the deprotonation of carbazole (


) without requiring dangerous metal hydrides [1].
Protocol B: 2,7-Functionalization (The Leclerc Route)

Objective: Access the conjugated 2,7-positions.[2] Context: Direct bromination of carbazole yields the 3,6-isomer exclusively. To get the 2,7-monomer, one must synthesize the ring after placing the halogens.

Mechanism: Cadogan ring closure of 2-nitrobiphenyls.[2]

  • Precursor Synthesis: Start with 4,4'-dibromo-2-nitrobiphenyl.

  • Ring Closure: Reflux the precursor in triethyl phosphite (

    
    ).
    
    • Mechanism:[3][4] The phosphite deoxygenates the nitro group to a nitrene intermediate, which inserts into the adjacent aromatic C-H bond to close the pyrrole ring.

  • Result: 2,7-dibromocarbazole.[4][5][6] This can then be N-alkylated using Protocol A.

Critical Note: This monomer is essential for low-bandgap polymers (e.g., PCDTBT). Using 3,6-monomers for these applications will result in polymers with insufficient charge transport properties [2].

Part 3: Polymerization Strategies

Suzuki-Miyaura Polycondensation

This is the most robust method for synthesizing alternating copolymers (e.g., Carbazole-Benzothiadiazole).

Diagram 2: The Catalytic Cycle

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd Ar-Br TransMet Trans- metallation OxAdd->TransMet Base (OH-) Ar'-B(OR)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Polymer-Ar-Ar' Center Suzuki Cycle

Caption: The Suzuki-Miyaura cycle. Note that Transmetallation is often the rate-determining step in polymer synthesis.

Detailed Protocol

Reagents:

  • Monomer A: 2,7-Dibromo-N-alkylcarbazole (1.00 eq)

  • Monomer B: Aryl-diboronic acid bis(pinacol) ester (1.00 eq)

  • Catalyst:

    
     (1.5 mol%) + 
    
    
    
    (6 mol%) OR
    
    
  • Base:

    
     (20% in water) or 
    
    
    
    (2M aq)
  • Solvent: Toluene (degassed)

Procedure:

  • Inert Atmosphere: Combine monomers and catalyst in a Schlenk flask. Cycle vacuum/Argon

    
    .
    
  • Solvent Addition: Add degassed Toluene. Stir to dissolve.

  • Base Addition: Add the aqueous base via syringe.

  • Polymerization: Heat to 90–110°C vigorously stirring (biphasic mixture requires high shear).

  • End-Capping (Crucial):

    • After 48h (or when viscosity peaks), add phenylboronic acid (removes Br ends). Stir 4h.

    • Add bromobenzene (removes Boronate ends). Stir 4h.

    • Why? Removes reactive halides that trap charges and degrade device stability [3].

Part 4: Structure-Property Relationships

The choice of linkage drastically alters the electronic landscape of the polymer.

Table 1: Comparative Electronic Properties of Carbazole Polymers

FeaturePoly(3,6-carbazole)Poly(2,7-carbazole)Causality
Linkage Type Meta-likePara-like2,7-linkage allows linear delocalization of

-electrons.
Conjugation Length LimitedExtended3,6-linkage creates nodes in the wavefunction, breaking conjugation.
HOMO Level ~ -5.09 eV~ -5.21 eVDeeper HOMO in 2,7-derivatives leads to better air stability (

in OPVs).
Hole Mobility Low (

)
High (

)
Better planar stacking in 2,7-polymers facilitates hopping transport.
Primary Application Electrochromics, OLED HostOPV Donors (e.g., PCDTBT), Transistors[Data Source: Blouin et al. [2], Morin et al. [4]]

Part 5: Purification & Troubleshooting

Palladium Removal

Residual Palladium (Pd) acts as a trap site for charge carriers (holes) and quenches fluorescence. Standard precipitation is insufficient .

Protocol:

  • Precipitation: Pour reaction mixture into Methanol. Filter the fiber.

  • Soxhlet Extraction:

    • Acetone (24h): Removes oligomers and catalyst ligands.

    • Hexanes (24h): Removes low MW fractions.

    • Chloroform (until clear): Collects the high MW polymer.

  • Scavenging: Dissolve the Chloroform fraction. Add Thiourea-functionalized Silica gel or Sodium Diethyldithiocarbamate. Stir at 50°C for 12h. Filter through Celite.[7]

  • Final Precipitation: Concentrate and precipitate into Methanol.

Troubleshooting Table
ProblemProbable CauseSolution
Low Molecular Weight Impure monomers (Stoichiometry off)Recrystallize monomers until purity >99.5% (HPLC). Exact 1:1 ratio is critical.
Black Particles in Flask "Pd Black" formation (Catalyst death)Oxygen leak or insufficient ligand (

). Increase ligand ratio or regrease joints.
Insoluble Polymer Alkyl chains too shortUse branched chains (2-ethylhexyl, 2-octyldodecyl) at N-9 position.

References

  • Halpern, M. (2001). "Phase Transfer Catalysis in Organic Synthesis." Industrial Phase-Transfer Catalysis. Link

  • Blouin, N., & Leclerc, M. (2008).[2] "Poly(2,7-carbazole)s: Structure-Property Relationships." Accounts of Chemical Research, 41(9), 1110–1119.[2] Link

  • Henssler, J. T., et al. (2005). "Removal of Palladium Nanoparticles from Polymer Materials." Macromolecules, 38, 1110. Link

  • Morin, J. F., & Leclerc, M. (2001).[8] "Syntheses of Conjugated Polymers Derived from N-Alkyl-2,7-carbazoles." Macromolecules, 34(14), 4680–4682. Link

  • Wakamiya, A., et al. (2016). "3,6-Carbazole vs 2,7-carbazole: A comparative study." Beilstein Journal of Organic Chemistry, 12, 1401–1409.[4][9] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective N-Alkylation of Carbazole with 1-Bromo-2-(4-bromophenoxy)ethane

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Areas: Optoelectronic materials (OLEDs, host materials) and pharmaceutical precursor synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Areas: Optoelectronic materials (OLEDs, host materials) and pharmaceutical precursor synthesis.

Scientific Rationale & Mechanistic Insights

The functionalization of the carbazole core typically begins with N-alkylation, a critical step in tuning the electronic and physical properties of the resulting molecule[1]. This protocol details the highly regioselective N-alkylation of carbazole using 1-bromo-2-(4-bromophenoxy)ethane.

As a Senior Application Scientist, it is crucial to understand the chemical causality driving this reaction rather than merely following a recipe:

  • The Nucleophile's pKa: The secondary amine of carbazole is a remarkably weak nucleophile. The lone pair on the nitrogen atom is heavily delocalized into the two flanking aromatic rings, resulting in a pKa of approximately 19.9 in dimethyl sulfoxide (DMSO)[2]. Consequently, neutral carbazole will not undergo spontaneous alkylation. It requires quantitative deprotonation by a strong base (e.g., Sodium Hydride, NaH) to generate the highly nucleophilic carbazolide anion[3].

  • Electrophilic Chemoselectivity: 1-Bromo-2-(4-bromophenoxy)ethane is a bifunctional electrophile containing both a primary alkyl bromide and an aryl bromide. Under standard, metal-free

    
     conditions, the primary alkyl bromide is highly reactive due to minimal steric hindrance and excellent leaving-group ability. Conversely, the aryl bromide is completely inert to 
    
    
    
    displacement because the
    
    
    hybridized carbon cannot undergo the required backside attack. This intrinsic electronic differentiation ensures absolute chemoselectivity, yielding exclusively N-[2-(4-bromophenoxy)ethyl]carbazole. The preserved aryl bromide serves as an essential synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions.
  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is the optimal solvent. As a polar aprotic solvent, DMF effectively solvates the

    
     counterion, leaving the carbazolide anion "naked" and maximizing its nucleophilicity for the 
    
    
    
    transition state without hydrogen-bonding interference[3].

ReactionMechanism A Carbazole (Weak Nucleophile) B NaH / Anhydrous DMF 0 °C to RT A->B Deprotonation C Carbazolide Anion (Strong Nucleophile) B->C - H2 (gas) E N-[2-(4-bromophenoxy)ethyl]carbazole (Target Product) C->E SN2 Attack D 1-Bromo-2-(4-bromophenoxy)ethane Dropwise at 0 °C D->E Alkyl Bromide Displacement

Logical mechanistic pathway for the regioselective SN2 N-alkylation of carbazole.

Optimization of Reaction Conditions

While the NaH/DMF system is the gold standard for laboratory-scale synthesis, alternative basicity matrices can be employed depending on scalability, moisture sensitivity, and environmental constraints.

Table 1: Basicity Matrix & Condition Optimization

Base / Solvent SystemTemperatureReaction TimeChemoselectivityYield PotentialCausality & Practical Notes
NaH / Anhydrous DMF 0 °C to RT2 - 4 hoursExcellent>90%Standard Protocol: Quantitatively deprotonates carbazole. Requires strict anhydrous conditions to prevent NaH quenching[3].
NaOH / TBAB / Toluene RT to 60 °C4 - 8 hoursGood80-85%Phase-Transfer Catalysis (PTC): Greener alternative. The quaternary ammonium salt (TBAB) shuttles the anion into the organic phase[2].
K₂CO₃ / Microwave 100 °C (MW)5 - 10 minsModerate75-85%Dry Media: Ultra-fast kinetics driven by dielectric heating. Requires a specialized microwave reactor and careful thermal control[1].

Detailed Experimental Protocol (NaH / DMF System)

This protocol is designed as a self-validating system. Do not proceed to subsequent phases unless the quality control checkpoints are met.

ExpWorkflow cluster_1 Phase 1: Anion Generation cluster_2 Phase 2: Alkylation cluster_3 Phase 3: Isolation N1 Dissolve Carbazole in Anhydrous DMF N2 Add NaH at 0 °C (Argon Atmosphere) N1->N2 N3 Stir at RT (45 min) Wait for H2 to cease N2->N3 N4 Add Alkylating Agent Dropwise at 0 °C N3->N4 N5 Stir at RT (2-4 hrs) Monitor via TLC N4->N5 N6 Quench with NH4Cl Extract with EtOAc N5->N6 N7 Wash with Water/Brine Dry over Na2SO4 N6->N7 N8 Flash Chromatography (Hexanes/EtOAc) N7->N8

Experimental workflow detailing the three critical phases of carbazole N-alkylation.

Materials Required
  • Carbazole: 1.0 equiv (e.g., 10 mmol, 1.67 g)

  • 1-Bromo-2-(4-bromophenoxy)ethane: 1.1 equiv (11 mmol, 3.08 g)

  • Sodium Hydride (NaH): 60% dispersion in mineral oil, 1.5 equiv (15 mmol, 0.60 g)

  • Anhydrous DMF: 30 mL (Stored over molecular sieves)

  • Reagents for Workup: Saturated aqueous

    
    , Ethyl Acetate (EtOAc), Brine, anhydrous 
    
    
    
    .
Step-by-Step Methodology

Phase 1: Preparation of the Carbazolide Anion

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen gas inlet.

  • Dissolve carbazole (1.0 equiv) in anhydrous DMF (0.3 M concentration) under an inert atmosphere.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Causality Note: Carefully add NaH (1.5 equiv) in small portions. The reaction is highly exothermic and evolves hydrogen gas. Small portions prevent thermal runaway and solvent bumping.

  • Remove the ice bath and stir the suspension at room temperature for 45 minutes[3].

    • Self-Validation Checkpoint 1: The quantitative formation of the carbazolide anion is visually confirmed when

      
       gas evolution ceases entirely, and the solution transitions from a cloudy suspension to a deep, clear yellow/brown liquid.
      

Phase 2: Electrophilic Addition (


 Alkylation) 
6. Re-cool the reaction flask to 0 °C.
7. Dissolve 1-bromo-2-(4-bromophenoxy)ethane (1.1 equiv) in a minimal amount of anhydrous DMF (approx. 5 mL).
8. Add the electrophile solution dropwise to the reaction mixture via a syringe over 10 minutes.
  • Causality Note: Dropwise addition at 0 °C prevents localized heating, which suppresses potential elimination side reactions (E2) of the alkyl bromide.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Self-Validation Checkpoint 2 (TLC): Monitor progression via TLC (Hexanes:EtOAc 8:2, UV visualization at 254 nm). The product will have a significantly higher

      
       value than the starting carbazole due to the masking of the polar N-H bond.
      

Phase 3: Quenching, Liquid-Liquid Extraction, and Purification 10. Once complete consumption of carbazole is confirmed, cool the flask to 0 °C and carefully quench the excess NaH by the dropwise addition of cold saturated aqueous


 (10 mL).
11. Dilute the mixture with EtOAc (50 mL) and transfer to a separatory funnel.
12. Wash the organic layer extensively with distilled water (3 × 50 mL).
  • Causality Note: DMF partitions heavily into the aqueous phase, but multiple high-volume aqueous washes are strictly required to prevent DMF carryover into the crude product, which ruins column chromatography resolution.
  • Perform a final wash with brine (50 mL), dry the organic layer over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0-10% EtOAc in Hexanes) to afford the pure N-[2-(4-bromophenoxy)ethyl]carbazole.

Analytical Characterization & Quality Control

To verify the structural integrity and purity of the synthesized N-[2-(4-bromophenoxy)ethyl]carbazole,


 NMR (400 MHz, 

) should be utilized:
  • Aliphatic Region: Look for the characteristic triplet of the

    
     protons around 
    
    
    
    4.5 - 4.7 ppm, and the
    
    
    protons around
    
    
    4.2 - 4.4 ppm.
  • Aromatic Region: The carbazole aromatic protons will appear between

    
     7.2 and 8.1 ppm. The p-bromophenoxy protons will present as a classic 
    
    
    
    system (two distinct doublets) around
    
    
    6.7 and 7.3 ppm.
  • Self-Validation Checkpoint 3 (Purity): Complete removal of DMF is validated by the absolute absence of a singlet at

    
     8.02 ppm (formyl proton) and two singlets at 
    
    
    
    2.88 and 2.96 ppm (methyl protons) in the crude
    
    
    NMR spectrum.

References

  • Title: PTC N-Alkylation of Carbazole Derivative Source: PTC Organics, Inc. URL: [Link]

  • Title: New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media Source: ResearchGate URL: [Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 9-[2-(4-Bromophenoxy)ethyl]carbazole

Substrate Profiling & Strategic Overview 9-[2-(4-Bromophenoxy)ethyl]carbazole is a highly valuable bifunctional building block. It features an electron-rich, hole-transporting carbazole core tethered via a flexible ethox...

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Profiling & Strategic Overview

9-[2-(4-Bromophenoxy)ethyl]carbazole is a highly valuable bifunctional building block. It features an electron-rich, hole-transporting carbazole core tethered via a flexible ethoxy spacer to a reactive para-bromophenoxy handle. This structural motif is heavily utilized in the synthesis of bipolar host materials for Organic Light-Emitting Diodes (OLEDs) and in the development of targeted neuroactive pharmaceuticals.

From a synthetic standpoint, the substrate presents two specific chemical behaviors that dictate the reaction design:

  • High Lipophilicity: The bulky carbazole moiety renders the molecule highly hydrophobic. It exhibits poor solubility in polar protic solvents, necessitating a biphasic solvent system (e.g., 1,4-Dioxane/H

    
    O) to simultaneously dissolve the organic substrate and the inorganic base.
    
  • Electronic Deactivation: The ether linkage donates electron density into the bromobenzene ring via resonance. This makes the aryl bromide moderately electron-rich, which slightly raises the activation energy required for the initial oxidative addition of the palladium catalyst compared to electron-deficient aryl halides.

Mechanistic Pathway & Causality

The Suzuki-Miyaura reaction is a robust method for constructing C–C bonds via the palladium-catalyzed cross-coupling of organoboron compounds with organic halides (). For this specific electron-rich aryl bromide, the catalytic cycle relies on overcoming electronic and steric barriers:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C–Br bond. To accelerate this step for an electron-rich substrate, electron-donating phosphine ligands (like dppf or XPhos) are required to increase the electron density on the palladium center.

  • Transmetalation: The inorganic base (e.g., K

    
    CO
    
    
    
    ) coordinates with the arylboronic acid to form a negatively charged, highly nucleophilic boronate complex. This intermediate efficiently transfers its aryl group to the Pd(II) center ().
  • Reductive Elimination: The two aryl groups couple to form the biaryl product, regenerating the Pd(0) catalyst. Ligands with large bite angles sterically crowd the Pd(II) center, forcing the aryl groups closer together and accelerating product release.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Br Insertion Pd0->OxAdd Substrate Addition PdII_1 Trans-Pd(II)(Ar)(Br)L_2 Intermediate OxAdd->PdII_1 TransMet Transmetalation Ar'-B(OH)3- Transfer PdII_1->TransMet Base + Ar'-B(OH)2 PdII_2 Cis-Pd(II)(Ar)(Ar')L_2 Intermediate TransMet->PdII_2 RedElim Reductive Elimination Biaryl Product Release PdII_2->RedElim RedElim->Pd0 Regeneration

Fig 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling for aryl bromides.

Reaction Optimization & Quantitative Data

To establish the most efficient protocol for 9-[2-(4-Bromophenoxy)ethyl]carbazole, various catalytic systems were evaluated. The quantitative data below demonstrates the causality between ligand architecture, base strength, and overall yield.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Causality & Observation
1Pd(PPh

)

K

CO

Toluene/EtOH/H

O
9065Moderate yield; slow oxidative addition due to the electron-rich ether linkage.
2 Pd(dppf)Cl

K

CO

1,4-Dioxane/H

O
90 88 Optimal balance; dppf bite angle accelerates reductive elimination.
3Pd

(dba)

/ XPhos
K

PO

1,4-Dioxane/H

O
10094Excellent yield; bulky ligand overcomes electronic barriers ().
4Pd(dppf)Cl

Cs

CO

DMF / H

O
9072Lower yield; strong base and polar solvent increased protodeboronation of the boronic acid.

Note: While Entry 3 provides the highest yield, Entry 2 is selected for the standard protocol below due to the commercial availability, air-stability, and cost-effectiveness of the Pd(dppf)Cl


 precatalyst.

Detailed Experimental Protocol

This methodology is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the reaction at every stage.

Reagents & Materials
  • Substrate: 9-[2-(4-Bromophenoxy)ethyl]carbazole (1.0 equiv, 1.0 mmol, ~366 mg)

  • Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv, 1.2 mmol, ~146 mg)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 equiv, 5 mol%, ~41 mg)
  • Base: K

    
    CO
    
    
    
    (3.0 equiv, 3.0 mmol, ~414 mg)
  • Solvents: 1,4-Dioxane (8 mL) and Deionized Water (2 mL)

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the 9-[2-(4-Bromophenoxy)ethyl]carbazole, arylboronic acid, and K

    
    CO
    
    
    
    .
  • Solvent Addition & Degassing (Critical Step): Add 8 mL of 1,4-Dioxane and 2 mL of Deionized Water. Degas the biphasic mixture by sparging vigorously with Argon for 30 minutes (or perform 3 freeze-pump-thaw cycles).

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes the homocoupling of the boronic acid (forming Ar'-Ar' byproducts).

  • Catalyst Introduction: Under a positive flow of Argon, quickly add the Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    catalyst. Seal the flask.
    • Self-Validation: Upon heating, the mixture will transition from a pale, heterogeneous suspension to a deep red/orange hue. This color shift confirms the reduction of the Pd(II) precatalyst to the active Pd(0) species and its entry into the catalytic cycle.

  • Heating & Monitoring: Submerge the flask in a pre-heated oil bath at 90 °C and stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system. Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 8:2) after 2 hours.

    • Self-Validation: The starting material (

      
       ~0.6) should be fully consumed. The product will appear as a new, highly UV-active spot (
      
      
      
      ~0.5) that typically exhibits a distinct blue/violet fluorescence under 365 nm UV light due to the extended
      
      
      -conjugated carbazole system.
  • Workup: Once complete, cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) to remove the inorganic salts and 1,4-Dioxane, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient elution: 100% Hexanes to 9:1 Hexanes/EtOAc) to isolate the pure coupled product.

Troubleshooting & Analytical Validation

If the expected self-validation checkpoints (e.g., TLC conversion) fail, utilize the logic tree below to diagnose and correct the workflow.

Troubleshooting Start TLC Analysis at 2 Hours Incomplete Incomplete Conversion Start->Incomplete Homocoupling Significant Homocoupling Start->Homocoupling Success Full Conversion Clean Product Start->Success Action2 Increase Temp or Change Ligand (XPhos) Incomplete->Action2 Action1 Check Degassing (O2 present) Homocoupling->Action1 Action3 Proceed to Workup Success->Action3

Fig 2. Logic tree for troubleshooting common Suzuki-Miyaura reaction failures.

  • Protodeboronation (Loss of Boronic Acid): If starting material remains but the boronic acid is consumed, the boronic acid is likely undergoing protodeboronation. Fix: Lower the reaction temperature to 80 °C, or switch to a weaker base (e.g., K

    
    PO
    
    
    
    ).
  • Black Precipitate (Palladium Black): If the reaction turns black and a precipitate forms rapidly, the catalyst has aggregated into inactive bulk palladium. Fix: Ensure strict air-free techniques and verify the quality of the phosphine ligand.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (1995) URL: [Link]

  • Title: Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture) Source: Angewandte Chemie International Edition (2011) URL: [Link]

  • Title: General Catalyst for the Suzuki−Miyaura Cross-Coupling of Aryl Halides Source: Journal of the American Chemical Society (2005) URL: [Link]

Method

Application Note: Engineering Carbazole Side-Chain Polymers via Bromide-Mediated Post-Polymerization Modification

Target Audience: Polymer Chemists, Materials Scientists, and Optoelectronic Device Engineers. Executive Summary & Rationale Carbazole-containing polymers are cornerstone materials in organic electronics, widely utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Optoelectronic Device Engineers.

Executive Summary & Rationale

Carbazole-containing polymers are cornerstone materials in organic electronics, widely utilized as hole-transporting layers, photorefractive materials, and host matrices for thermally activated delayed fluorescence (TADF) devices[1]. While direct free-radical polymerization of carbazole-functionalized monomers is common, it often suffers from steric hindrance and radical scavenging by the carbazole moiety, severely limiting molecular weight control and broadening dispersity.

This application note details a robust, self-validating protocol for the preparation of carbazole side-chain polymers utilizing a "bromide handle" strategy via Post-Polymerization Modification (PPM)[2]. By first synthesizing a well-defined precursor polymer bearing reactive alkyl bromide groups, and subsequently installing the carbazole units via a click-like nucleophilic substitution, researchers can generate libraries of functional polymers with identical degrees of polymerization (DP) but precisely tuned photophysical properties.

Mechanistic Causality: The Bromide Handle Strategy

To ensure high fidelity in macromolecular engineering, it is critical to understand the causality behind the selected synthetic pathways:

  • Architectural Control via RAFT: By polymerizing a sterically unhindered monomer such as 3-bromopropyl methacrylate (BPMA) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, we lock in the desired molecular weight and maintain a low dispersity (Đ < 1.2). The primary alkyl bromide serves as an inert handle during the radical process, avoiding the side reactions associated with direct carbazole polymerization.

  • Nucleophile Activation: Carbazole is a secondary amine, but its nitrogen lone pair is heavily delocalized into the two flanking benzene rings, rendering it a weak nucleophile. To achieve quantitative PPM, carbazole must be activated. Deprotonation with a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) generates the highly nucleophilic carbazolide anion[3].

  • SN2 Substitution Dynamics: The carbazolide anion attacks the electrophilic carbon of the bromide handle. Bromide is an excellent leaving group, driving the SN2 reaction to near-quantitative conversion without degrading the methacrylate backbone. Note: Alternatively, bromide handles can be installed directly onto the carbazole monomer (e.g., 9-(4-bromobutyl)-9H-carbazole) for subsequent quaternization or step-growth coupling[3],[4], though the PPM approach offers superior control over backbone dispersity.

Experimental Workflows: A Self-Validating System

Phase 1: Synthesis of the Bromide-Functionalized Precursor (PBPMA)
  • Preparation: In a flame-dried Schlenk flask, dissolve 3-bromopropyl methacrylate (BPMA, 10 mmol), 2-Cyanoprop-2-yl dithiobenzoate (CPDB, RAFT agent, 0.1 mmol), and Azobisisobutyronitrile (AIBN, initiator, 0.02 mmol) in 5 mL of anhydrous anisole. (Target [M]:[CTA]:[I] ratio = 100:1:0.2).

  • Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles. Causality: Dissolved oxygen rapidly quenches propagating carbon-centered radicals, halting the RAFT process.

  • Polymerization: Backfill with argon and heat the flask in an oil bath at 70 °C for 12 hours.

  • Isolation: Quench the reaction by cooling to 0 °C and exposing it to air. Precipitate the polymer dropwise into cold methanol. Filter and dry under vacuum at 40 °C.

  • Self-Validation Check: Analyze the isolated polymer via

    
    H NMR (CDCl
    
    
    
    ). The complete disappearance of vinyl protons (5.5–6.1 ppm) confirms polymerization, while the retention of a sharp triplet at ~3.4 ppm (–CH
    
    
    –Br) validates the integrity of the bromide handle.
Phase 2: Post-Polymerization Modification with Carbazole
  • Carbazole Activation: In an argon-purged flask, dissolve Carbazole (15 mmol, 1.5 eq relative to bromide handles) in 10 mL of anhydrous DMF. Slowly add NaH (16 mmol, 60% dispersion in mineral oil). Stir at room temperature for 1 hour until H

    
     gas evolution ceases. The solution will turn a deep, translucent yellow/brown, indicating the formation of the carbazolide anion[3].
    
  • Substitution: Dissolve the PBPMA precursor (10 mmol of repeating units) in 10 mL of anhydrous DMF. Add this solution dropwise to the activated carbazolide mixture.

  • Reaction: Heat the mixture to 60 °C and stir for 24 hours. Causality: DMF solvates the Na

    
     counter-ion effectively, leaving the carbazolide anion "naked" and highly reactive for the SN2 displacement of the bromide handle.
    
  • Purification: Concentrate the mixture under reduced pressure. Precipitate the concentrated solution into an excess of methanol/water (80:20 v/v). Causality: Water ensures the dissolution and removal of the NaBr byproduct, while methanol removes unreacted carbazole. Reprecipitate from THF into methanol twice to ensure high purity.

  • Self-Validation Check: Analyze via

    
    H NMR (THF-d
    
    
    
    ). The quantitative shift of the –CH
    
    
    –Br peak from 3.4 ppm to ~4.3 ppm (–CH
    
    
    –N) and the appearance of broad aromatic carbazole peaks (7.0–8.2 ppm) validate 100% functionalization.

Quantitative Data Summaries

The following table summarizes the expected kinetic and thermomechanical evolution of the polymer during the bromide-mediated PPM process.

EntryPolymer StageReaction Time (h)Conversion (%)

(kDa)
Dispersity (Đ)

(°C)
1Precursor (PBPMA)1285 (Monomer)18.51.1522
2Intermediate (50% Cz)650 (Bromide)22.11.1668
3Final (Poly-Cz-PMA)24>99 (Bromide)26.81.16115

Note: The dramatic increase in Glass Transition Temperature (


) from 22 °C to 115 °C is a direct physical validation of the successful incorporation of the bulky, rigid carbazole side-chains.

Visualizations

Workflow M1 Brominated Monomer (BPMA) R1 RAFT Polymerization (Controlled MW) M1->R1 P1 Precursor Polymer (PBPMA) R1->P1  Đ < 1.2 R2 SN2 Substitution (DMF, 60°C) P1->R2  Bromide Handle M2 Carbazole + NaH (Activation) M2->R2  Carbazolide Anion P2 Carbazole Side-Chain Polymer R2->P2  Quantitative Yield

Caption: Workflow for the preparation of carbazole side-chain polymers via bromide-mediated modification.

Mechanism Step1 Carbazole (NH) Weak Nucleophile Step2 Deprotonation (NaH) H2 Evolution Step1->Step2 Step3 Carbazolide (N⁻) Strong Nucleophile Step2->Step3 Step5 SN2 Transition State Bromide Leaving Step3->Step5 Step4 Polymer-CH2-Br Electrophilic Center Step4->Step5 Step6 Polymer-CH2-Cz Stable Side-Chain Step5->Step6  - NaBr

Caption: Mechanistic pathway of the SN2 nucleophilic substitution at the polymer's bromide handle.

References

  • Post-polymerisation approaches for the rapid modification of conjugated polymer properties , National Institutes of Health (NIH),2

  • Synthesis of carbazole-based dendritic conjugated polymer: a dual channel optical probe for the detection of I− and Hg2+ , National Institutes of Health (NIH), 3

  • Synthesis and Optical Properties of Poly[6'-(N-carbazolyl)hexyl-2-ethynylpyridinium bromide] , Korean Chemical Society (kchem.org), 4

  • Carbazole-Containing Polymers: Synthesis, Properties and Applications , ResearchGate, 1

Sources

Application

Application Note: High-Efficiency Buchwald-Hartwig Amination of 4-Bromophenoxyethyl Carbazole

Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale Carbazole derivatives are privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Carbazole derivatives are privileged scaffolds in both materials science (e.g., OLED hole-transporting materials) and medicinal chemistry (e.g., neuroprotective agents and beta-blocker analogs like carvedilol). The functionalization of the carbazole core often requires the introduction of flexible linkers terminating in functionalized arylamines.

This application note details the optimal conditions for the Buchwald-Hartwig amination of 9-(2-(4-bromophenoxy)ethyl)-9H-carbazole with a model secondary amine (morpholine). The Buchwald-Hartwig cross-coupling is the premier methodology for constructing C–N bonds, outperforming traditional nucleophilic aromatic substitution (


) by operating under milder conditions and tolerating a broader substrate scope [1, 2].
Why Generation 3 (G3) Precatalysts?

Historically, Pd-catalyzed aminations relied on mixing


 with a phosphine ligand. However, this approach often suffers from incomplete ligand coordination and the formation of unreactive off-cycle Pd species.

To ensure a self-validating and robust protocol, this method utilizes RuPhos Pd G3 , an aminobiphenyl palladacycle precatalyst. G3 precatalysts are air-stable and rapidly generate the active monoligated


 species upon exposure to a base via deprotonation and reductive elimination [3, 4].

Analytical Expert Insight: The activation of the G3 precatalyst releases one equivalent (relative to the catalyst loading) of unsubstituted carbazole as a byproduct. Because our primary substrate also contains a carbazole moiety, researchers must be careful during crude


-NMR analysis. The trace presence of unsubstituted carbazole is an expected artifact of catalyst activation, not an indication of ether-linker cleavage or substrate degradation.

Mechanistic Pathway

Understanding the catalytic cycle is crucial for troubleshooting and scaling the reaction. The cycle relies on the rapid generation of the


 species, followed by oxidative addition into the aryl bromide bond. For secondary amines like morpholine, the bulky, electron-rich RuPhos ligand accelerates the rate-determining reductive elimination step while preventing off-target coordination of the substrate's ether oxygen to the metal center [5].

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OA Oxidative Addition L-Pd(II)(Ar)(Br) Pd0->OA + Ar-Br AmineCoord Amine Coordination L-Pd(II)(Ar)(Br)(NHR2) OA->AmineCoord + HNR2 Amido Deprotonation L-Pd(II)(Ar)(NR2) AmineCoord->Amido + Base - Base·HBr Amido->Pd0 Reductive Elimination - Ar-NR2

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination using a monoligated Pd species.

Reaction Optimization & Comparative Data

The choice of ligand and base dictates the success of the C–N coupling. The table below summarizes the optimization campaign for coupling 9-(2-(4-bromophenoxy)ethyl)-9H-carbazole with morpholine.

EntryCatalyst System (2 mol%)Base (1.4 equiv)SolventTemp (°C)Yield (%)Causal Rationale for Performance
1

/ BINAP
NaOtBuToluene11045%Sluggish oxidative addition; bidentate ligand limits the rate of reductive elimination.
2XPhos Pd G3

Dioxane10072%Good conversion, but the extreme steric bulk of XPhos slightly hinders secondary amine coordination.
3RuPhos Pd G3 NaOtBu Toluene 100 94% Optimal. RuPhos perfectly accommodates secondary amines; NaOtBu ensures rapid deprotonation.
4tBuBrettPhos Pd G3NaOtBuToluene10068%tBuBrettPhos is electronically optimized for primary amines, leading to steric clashes with morpholine.

Note: All reactions were performed at a 0.1 M concentration. Maintaining this concentration is critical to ensure that the bimolecular cross-coupling outcompetes unimolecular hydrodehalogenation side-reactions.

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system. By strictly adhering to the inert atmosphere techniques and stoichiometric ratios provided, reproducible yields of >90% can be achieved.

Workflow Prep 1. Inert Setup (Glovebox/Schlenk) Reagents 2. Reagent Addition (ArBr, Amine, Base, Pd) Prep->Reagents Reaction 3. Heating (100°C, 12-24h) Reagents->Reaction Workup 4. Workup (Filtration & Extraction) Reaction->Workup Purify 5. Purification (Chromatography) Workup->Purify

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology

Reagents Required:

  • Aryl Bromide: 9-(2-(4-bromophenoxy)ethyl)-9H-carbazole (1.0 mmol, 1.0 equiv)

  • Amine: Morpholine (1.2 mmol, 1.2 equiv)

  • Precatalyst: RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Solvent: Anhydrous Toluene (10 mL, 0.1 M)

Procedure:

  • Preparation of the Reaction Vessel: Oven-dry a 20 mL Schlenk tube or reaction vial equipped with a magnetic stir bar. Transfer the vessel into an argon-filled glovebox. Causality: Pd(0) intermediates and NaOtBu are highly sensitive to oxygen and moisture, which can lead to catalyst oxidation and base hydrolysis, respectively.

  • Solid Reagent Addition: Inside the glovebox, charge the vessel with 9-(2-(4-bromophenoxy)ethyl)-9H-carbazole (1.0 mmol), RuPhos Pd G3 (2 mol%), and NaOtBu (1.4 mmol).

  • Liquid Reagent Addition: Add anhydrous toluene (10 mL) followed by morpholine (1.2 mmol) via a micropipette.

  • Sealing and Heating: Seal the vessel tightly with a Teflon-lined cap. Remove the vessel from the glovebox and transfer it to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800 rpm) for 12 hours.

  • Reaction Monitoring: After 12 hours, cool the reaction to room temperature. Quench a 50 µL aliquot in wet ethyl acetate, filter through a micro-plug of Celite, and analyze via TLC or LC-MS to confirm the complete consumption of the aryl bromide.

  • Workup: Dilute the crude reaction mixture with ethyl acetate (20 mL) and filter the entire volume through a pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with an additional 20 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the pure 9-(2-(4-morpholinophenoxy)ethyl)-9H-carbazole.

References

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Retrieved from[Link]

  • Wikipedia Contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

  • National Institutes of Health (NIH) / PMC. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination. Retrieved from[Link]

Method

Functionalization of carbazole N-position with phenoxyethyl linkers

Application Note: Precision Functionalization of Carbazole N-Position with Phenoxyethyl Linkers Executive Summary This guide details the synthetic protocols for the -alkylation of carbazole (9H-carbazole) with phenoxyeth...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Functionalization of Carbazole N-Position with Phenoxyethyl Linkers

Executive Summary

This guide details the synthetic protocols for the


-alkylation of carbazole (9H-carbazole) with phenoxyethyl linkers.[1] The introduction of a phenoxyethyl moiety—typically via 1-bromo-2-phenoxyethane—serves two critical functions: it acts as a flexible spacer in medicinal chemistry to improve lipophilicity and receptor binding, and it modifies the solubility and packing properties of carbazole-based hole-transport materials in OLED applications.[1] This note compares the "Gold Standard" anhydrous hydride method against a scalable Phase Transfer Catalysis (PTC) approach, providing decision frameworks for process selection.

Strategic Chemical Analysis

The Challenge of N-Alkylation

The carbazole nitrogen is non-basic due to the delocalization of its lone pair into the aromatic system, rendering the proton weakly acidic (


 in DMSO).[1] Successful functionalization requires:
  • Deprotonation: Use of a base strong enough to generate the carbazolide anion.

  • Nucleophilic Substitution: The resulting anion attacks the electrophile (e.g., 2-phenoxyethyl bromide) via an

    
     mechanism.
    
  • Suppression of Elimination: The ethoxy linker is prone to

    
     elimination under harsh basic/thermal conditions, generating phenyl vinyl ether as a byproduct.
    
Reagent Selection Logic
  • Base: Sodium Hydride (NaH) provides irreversible deprotonation but requires strict anhydrous conditions.[1] Potassium Hydroxide (KOH) is economical but introduces water, necessitating a dipolar aprotic solvent (DMSO) or a Phase Transfer Catalyst (PTC) to drive the reaction.[1]

  • Solvent: DMF or DMSO are preferred to solvate the cation and increase the nucleophilicity of the carbazolide anion.

  • Electrophile: 1-bromo-2-phenoxyethane is preferred over the chloride analog due to the better leaving group ability of bromide, allowing for milder reaction temperatures.[1]

Visualized Reaction Workflows

Figure 1: Mechanistic Pathway & Workflow

This diagram outlines the critical path from reagents to purified product, highlighting the


 transition state.

ReactionWorkflow cluster_conditions Critical Variables Reagents Reagents: Carbazole + Base Intermediate Intermediate: Carbazolide Anion Reagents->Intermediate Deprotonation (-H+) Transition Transition State: SN2 Attack on Ph-O-CH2-CH2-Br Intermediate->Transition + Electrophile Product Product: 9-(2-Phenoxyethyl) carbazole Transition->Product -Br (Leaving Group) Temp Temp: 60-80°C Atmosphere Inert (N2/Ar)

Caption: Step-wise mechanistic flow for the N-alkylation of carbazole showing the progression from deprotonation to the final substituted product.

Experimental Protocols

Protocol A: High-Purity Synthesis (NaH/DMF)

Best for: Medicinal chemistry leads, small-scale (<5g), and moisture-sensitive substrates.[1]

Materials:

  • 9H-Carbazole (>98%)[1]

  • Sodium Hydride (60% dispersion in mineral oil)[1]

  • 1-Bromo-2-phenoxyethane[1]

  • Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Procedure:

  • Apparatus Prep: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • NaH Activation: Add NaH (1.2 equiv) to the flask. Wash twice with dry hexane to remove mineral oil (decant carefully).[1] Caution: NaH is pyrophoric.[1]

  • Solvation: Suspend the washed NaH in anhydrous DMF (10 mL/g of carbazole) and cool to 0°C.

  • Deprotonation: Add Carbazole (1.0 equiv) portion-wise over 15 minutes. Evolution of

    
     gas will be observed.
    
  • Anion Formation: Allow the mixture to warm to Room Temperature (RT) and stir for 30–60 minutes until gas evolution ceases and the solution turns clear/yellowish.

  • Alkylation: Add 1-Bromo-2-phenoxyethane (1.1 equiv) dropwise.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

  • Quench: Cool to 0°C. Carefully add ice-cold water to quench excess hydride.

  • Workup: The product often precipitates as a white solid. Filter and wash with water. If oil forms, extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Scalable Green Synthesis (KOH/DMSO)

Best for: Bulk synthesis (>10g), cost-sensitive projects, and robust substrates.[1]

Materials:

  • 9H-Carbazole[1][2][3][4]

  • Potassium Hydroxide (KOH) pellets (powdered)[1]

  • DMSO (Dimethyl sulfoxide)[1]

Step-by-Step Procedure:

  • Mixing: In a flask, dissolve Carbazole (1.0 equiv) in DMSO (5 mL/g).

  • Base Addition: Add powdered KOH (2.0 equiv). Stir vigorously at RT for 30 minutes. The mixture effectively becomes "superbasic."

  • Alkylation: Add 1-Bromo-2-phenoxyethane (1.2 equiv) in one portion.

  • Reaction: Stir at RT for 12 hours or heat to 50°C for 2 hours.

  • Precipitation: Pour the reaction mixture into a large volume of crushed ice/water (10x reaction volume).

  • Isolation: Filter the resulting precipitate. Recrystallize from Ethanol or Acetone/Water.

Data & Characterization

Table 1: Comparison of Methodologies
FeatureProtocol A (NaH/DMF)Protocol B (KOH/DMSO)
Yield 85–95%75–88%
Reaction Time 4–6 Hours2–12 Hours
Moisture Sensitivity High (Requires Anhydrous)Low (Tolerant)
Purification Extraction/Column often neededPrecipitation/Recrystallization
Atom Economy Lower (Oil waste, Hexane wash)Higher
Spectroscopic Validation (Expected Signals)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.10 (d, 2H, Carbazole Ar-H)[1]
      
    • 
       7.20–7.50 (m, Ar-H multiplets)[1]
      
    • 
       4.70 (t, 
      
      
      
      Hz, 2H,
      
      
      )
      – Diagnostic Signal
    • 
       4.35 (t, 
      
      
      
      Hz, 2H,
      
      
      )
      – Diagnostic Signal
  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: Typically 95–98°C (depending on purity).[1]

Decision Matrix for Optimization

Use the following logic flow to determine the appropriate protocol and troubleshooting steps for your specific application.

DecisionMatrix cluster_trouble Troubleshooting Start Select Protocol ScaleCheck Is Scale > 10g? Start->ScaleCheck PurityCheck Is High Purity Critical (>99.5%)? ScaleCheck->PurityCheck No MethodB Use Protocol B: KOH / DMSO ScaleCheck->MethodB Yes MethodA Use Protocol A: NaH / DMF PurityCheck->MethodA Yes PurityCheck->MethodB No YieldLow Low Yield? CheckWater Check Water Content YieldLow->CheckWater CheckElimination Check for Vinyl Ether YieldLow->CheckElimination

Caption: Decision tree for selecting the appropriate N-alkylation protocol based on scale and purity requirements.

References

  • Synthesis of 9-(2-phenoxyethyl)

    • Source: Organic Process Research & Development (ACS Publications)[1]

    • Link:[Link][1]

  • Carbazole-Based Materials for Organic Light-Emitting Diodes.

    • Source: Chemical Reviews (ACS Publications)[1]

    • Link:[Link][1]

  • Medicinal Chemistry of Carbazole Deriv

    • Source: European Journal of Medicinal Chemistry (Elsevier)[1]

    • Link:[Link][1]

  • Standard Protocol for N-Alkyl

    • Source: Organic Syntheses[1]

    • Link:[Link]

  • 9-(2-Phenoxyethyl)-9H-carbazole Structure.

    • Source: PubChem (National Library of Medicine)[1]

    • Link:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 9-[2-(4-Bromophenoxy)ethyl]carbazole

Welcome to the Technical Support Center. 9-[2-(4-Bromophenoxy)ethyl]carbazole is a highly hydrophobic, crystalline small molecule.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 9-[2-(4-Bromophenoxy)ethyl]carbazole is a highly hydrophobic, crystalline small molecule. While the carbazole core provides excellent optoelectronic and biological properties, researchers frequently encounter severe solubility bottlenecks during synthesis, purification, and assay formulation. This guide provides field-proven, mechanistically grounded solutions to overcome these challenges.

Diagnostic Workflow

Troubleshooting A Compound Insoluble at Room Temp B Assess Solvent Polarity (Avoid Alcohols/Alkanes) A->B C Switch to THF, CHCl3, or Chlorobenzene B->C Poor Solvent D Apply Gentle Heating (40-60°C) + Stirring B->D Good Solvent C->D E Did it dissolve? D->E F Acoustic Cavitation (Bath Sonication 15 min) E->F No H Clear Solution (Filter 0.2 µm PTFE) E->H Yes G Check Tyndall Effect (Laser Pointer Test) F->G G->H No Scattering I Persistent Aggregates (Check Purity) G->I Scattering

Diagnostic workflow for troubleshooting the dissolution of highly crystalline carbazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is 9-[2-(4-Bromophenoxy)ethyl]carbazole so difficult to dissolve despite the flexible ethyl linker? A1: Unsubstituted carbazoles are notoriously insoluble in water and many organics due to their 1[1], which drives strong intermolecular


 stacking. While N-alkylation (the ethyl chain) typically disrupts this crystal packing and improves lipophilicity[1], your specific compound terminates in a 4-bromophenoxy group. The heavy bromine atom acts as a Lewis acid (forming a 

-hole) that engages in strong intermolecular halogen bonding (Br

O or Br


interactions) with adjacent molecules. This combination of

stacking and halogen bonding creates a highly stable crystal lattice that strongly resists solvation.

Q2: What are the optimal organic solvents for preparing high-concentration stock solutions? A2: To achieve dissolution, the solvent must outcompete both the


 interactions of the carbazole core and the halogen bonding of the bromophenoxy group. Non-polar aliphatic solvents and highly polar protic solvents will fail[2]. The most effective solvents are moderately polar, polarizable, or halogenated solvents.3 are frequently cited as the most effective solvents for N-alkylated carbazole derivatives[3]. THF is particularly effective because its ether oxygen acts as a strong hydrogen- and halogen-bond acceptor, disrupting the solute's self-association.

Q3: My solution is clear at 50°C but precipitates overnight at room temperature. How do I stabilize it? A3: This is a classic case of supersaturation. At 50°C, the increased thermal kinetic energy overcomes the lattice enthalpy, but as the solution cools, the thermodynamically favored crystal lattice reforms via Ostwald ripening. To resolve this, you must determine the2 at room temperature using isothermal saturation methods[2]. If you require a higher concentration, consider a co-solvent system. Adding 5–10% of a high-dielectric solvent like N-Methyl-2-pyrrolidone (NMP) to your primary solvent can lower the freezing point of the solute matrix and stabilize the dissolved state[2].

Q4: How can I prepare this compound for in vitro biological assays where toxic organic solvents must be minimized? A4: Carbazole derivatives are frequently investigated as 4[4]. For aqueous bio-assays, direct dissolution in media is impossible. You must prepare a highly concentrated stock in pure DMSO, ensuring no moisture is present as 3[3]. When introducing this stock to aqueous media, use a 2 to force the compound into an amorphous nanoparticle suspension[2].

Solvent Selection Matrix

The following table summarizes the quantitative parameters and solvation efficacy of common organic solvents for 9-[2-(4-Bromophenoxy)ethyl]carbazole.

SolventDielectric Constant (

)
Boiling Point (°C)Solvation EfficacyMechanistic Rationale
Tetrahydrofuran (THF) 7.5266.0Excellent Ether oxygen acts as a strong H-bond/halogen-bond acceptor, disrupting self-association.
Chloroform (CHCl

)
4.8161.2Excellent High polarizability disrupts

stacking; effectively solvates heavy halogens.
Chlorobenzene 5.62131.0Very Good Aromaticity matches the carbazole core; high boiling point allows safe thermal activation.
Dimethyl Sulfoxide (DMSO) 46.7189.0Moderate Required for bio-assays, but highly susceptible to precipitation upon absorption of atmospheric moisture.
Methanol (MeOH) 32.764.7Poor Highly polar and protic; acts as a strong antisolvent for hydrophobic carbazole cores.

Standard Operating Procedures (SOPs)

Protocol A: Direct Dissolution & De-aggregation in Halogenated Solvents

Objective: Achieve a true thermodynamic solution without residual nano-crystals.

  • Solvent Selection & Addition: Weigh the desired mass of the compound into a borosilicate glass vial. Add a halogenated solvent (e.g., Chloroform) or THF.

    • Causality: These solvents provide the necessary polarizability to disrupt

      
       stacking.
      
  • Thermal Activation: Seal the vial and heat gently in a water bath to 40–50°C with continuous magnetic stirring for 30–60 minutes.

    • Causality: Thermal energy overcomes the high lattice enthalpy of the bromophenoxy-carbazole crystals.

  • Acoustic Cavitation (Sonication): Transfer the vial to an ultrasonic bath for 15 minutes.

    • Causality:3 that appear dissolved but remain as suspended micro-particulates[3].

  • Optical Validation (Self-Validating Step): Shine a laser pointer (e.g., 532 nm green laser) through the solution in a dark room.

    • Causality: If the beam path is visible (Tyndall effect), nano-aggregates are still present. A true thermodynamic solution will not scatter the light, validating that dissolution is complete.

  • Filtration: Pass the validated solution through a 0.2 µm PTFE syringe filter.

    • Causality: PTFE is required because hydrophobic carbazole derivatives can non-specifically bind to nylon or PES membranes, drastically reducing your actual yield.

Protocol B: Solvent-Antisolvent (SAS) Nanoprecipitation for Bio-Assays

Objective: Formulate the compound for aqueous in vitro assays without macroscopic precipitation.

  • Solvent Phase (SP) Preparation: Dissolve the compound in anhydrous DMSO or2 at 1000x the final desired assay concentration[2]. Validate dissolution using the Tyndall effect test described above.

  • Antisolvent Phase (ASP) Preparation: Prepare the aqueous assay buffer. To prevent immediate crystallization, supplement the buffer with a biologically compatible surfactant (e.g., 0.1% Tween-80 or BSA).

  • High-Shear Injection: Place the ASP on a vortex mixer at maximum speed. Rapidly inject the SP directly into the center of the vortex (do not let it run down the tube wall).

    • Causality: Rapid micromixing forces the compound to precipitate as an amorphous nanoparticle suspension rather than growing into insoluble crystalline needles, keeping it bioavailable for the assay.

References

Sources

Optimization

Purification of carbazole-phenoxyethyl intermediates by column chromatography

Technical Support Center: Purification of Carbazole-Phenoxyethyl Intermediates Role: Senior Application Scientist Subject: Troubleshooting & Optimization of Column Chromatography for Lipophilic Carbazole Derivatives Intr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Carbazole-Phenoxyethyl Intermediates

Role: Senior Application Scientist Subject: Troubleshooting & Optimization of Column Chromatography for Lipophilic Carbazole Derivatives

Introduction: The Separation Challenge

Purifying carbazole-phenoxyethyl intermediates (commonly used in beta-blocker synthesis like Carvedilol or in OLED material development) presents a unique set of chromatographic challenges. These molecules possess a large, planar aromatic system (the carbazole) linked to a flexible ether chain (the phenoxyethyl).

Why is this difficult?

  • Solubility Mismatch: The carbazole moiety is highly lipophilic and often crystallizes in non-polar solvents (Hexane), while the phenoxyethyl chain adds polarity, creating solubility issues in standard mobile phases.

  • Tailing (The N-H Problem): If your intermediate retains the free N-H (e.g., O-alkylation at the 4-position), it acts as a hydrogen bond donor to silica silanols, causing severe tailing.

  • Co-elution: The

    
     difference between the mono-alkylated product and the bis-alkylated impurity (or unreacted carbazole) is often narrow (
    
    
    
    ).

This guide moves beyond standard protocols to address these specific physicochemical behaviors.

Module 1: Method Development (Before You Load)

Q: My compound crashes out of Hexane/Ethyl Acetate. What solvent system should I use?

A: The standard Hexane/EtOAc system often fails for carbazoles due to poor solubility. Switch to a Dichloromethane (DCM) / Hexane system.

  • The Logic: DCM solubilizes the aromatic carbazole core significantly better than EtOAc. It also modifies the adsorption energy on silica, often providing sharper bands for planar aromatics.

  • Recommendation:

    • Start with 100% Hexane (or Petroleum Ether) to elute non-polar impurities.

    • Run a gradient increasing DCM (e.g., 0%

      
       50% DCM).
      
    • If the compound is still retained, introduce EtOAc or MeOH into the DCM (e.g., DCM:Hexane 1:1, then add 1-5% MeOH).

Q: How do I prevent the "Carbazole Streak" (Tailing)?

A: Tailing is usually caused by the interaction between the acidic silica silanols and the nitrogen lone pair (or N-H bond) of the carbazole.[1]

  • Scenario A: N-Alkylated Products (e.g., 9-(2-phenoxyethyl)-carbazole)

    • Issue: The Nitrogen is tertiary but the phenoxy oxygen is Lewis basic.

    • Fix: Use DCM/Hexane gradients. Tailing is usually minimal.

  • Scenario B: O-Alkylated / Free N-H (e.g., 4-(2-phenoxyethoxy)-9H-carbazole)

    • Issue: The N-H bond is a strong H-bond donor.

    • Fix: You must neutralize the silica.[2] Add 0.5% - 1% Triethylamine (TEA) to your mobile phase.

    • Pre-treatment:[3] Flush the column with 1% TEA in Hexane before loading your sample to deactivate "hot spots" on the silica.

Module 2: The "Dry Load" Protocol (Critical for Carbazoles)

Q: I tried liquid loading, but my band is broad and ugly. Why?

A: Carbazole intermediates often have low solubility in the mobile phase (e.g., 5% EtOAc/Hexane). To liquid load, you likely used a "strong" solvent (like pure DCM or THF). This strong solvent carries the compound down the column during the loading phase, spreading the band before chromatography even begins.

The Solution: Use Solid Deposit (Dry Loading) . This is non-negotiable for high-purity carbazole separations.

Step-by-Step Dry Loading Workflow:

  • Dissolve: Dissolve crude mixture in minimal DCM or Acetone (solubility is high).

  • Adsorb: Add Silica Gel (ratio: 1g crude to 2g silica).

  • Evaporate: Rotovap until you have a free-flowing, dry powder.

  • Load: Pour this powder on top of your pre-packed column and add a layer of sand.

DryLoading Start Crude Mixture Dissolve Dissolve in DCM (High Solubility) Start->Dissolve AddSilica Add Silica Gel (1:2 Ratio) Dissolve->AddSilica Rotovap Rotovap to Dryness (Free-flowing powder) AddSilica->Rotovap Load Load on Column (+ Sand Layer) Rotovap->Load Elute Elute with Weak Solvent Load->Elute  Prevents Band Broadening

Figure 1: Optimized Dry Loading workflow for low-solubility carbazole intermediates.

Module 3: Troubleshooting Matrix

Use this table to diagnose specific separation failures.

SymptomProbable CauseTechnical Solution
Product co-elutes with starting Carbazole

interactions are too similar.
Change Selectivity: Switch from EtOAc/Hexane to Toluene/Hexane . Toluene interacts with the

-system of the carbazole, often amplifying small structural differences.
Spot is UV active but invisible to stains Carbazole is chemically inert to many stains.Rely on Fluorescence: Carbazole is intensely fluorescent at 254nm and 365nm. Do not rely on Iodine or Anisaldehyde. Use Ceric Ammonium Molybdate (CAM) if a stain is absolutely required (requires heating).
Product crystallizes inside the column Mobile phase is too non-polar.Solubility Check: Ensure your mobile phase can dissolve the product at the concentration of the band. If not, add 5-10% DCM to the mobile phase immediately.
"Ghost" peaks in NMR after column TEA leaching or Silica dissolution.Wash Step: If you used TEA, wash the collected fractions with saturated

or water during workup to remove amine residues.

Module 4: Advanced Strategy - The Gradient Logic

Q: How should I design the gradient?

A: Avoid "Isocratic" (single solvent) runs for these intermediates. Impurities often vary widely in polarity (e.g., bis-alkylated vs. mono-alkylated).

Recommended Gradient Profile (for a 10g scale):

  • Stationary Phase: Silica Gel 60 (40-63

    
    ).
    
  • Flow Rate: 20-30 mL/min.

Gradient Step1 0 - 5 mins: 100% Hexane (Elutes non-polar oils/grease) Step2 5 - 15 mins: 0% -> 20% DCM in Hexane (Elutes bis-alkylated impurities) Step1->Step2 Step3 15 - 30 mins: 20% -> 60% DCM in Hexane (Target: Phenoxyethyl-Carbazole) Step2->Step3 Step4 30+ mins: Flush with 10% MeOH in DCM (Elutes polar byproducts/salts) Step3->Step4

Figure 2: Step-gradient strategy to separate mono-alkylated product from non-polar impurities.

References

  • BenchChem Technical Support. (2025).[2][4] Purification of Aminopropyl Carbazole Derivatives: Troubleshooting Tailing and Solubility. BenchChem.[2][4][5] Link

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[6] Org.[6] Synth. 102, 276–302.[6] Link

  • Restek Chromatography Center. (2018).[7] LC Troubleshooting: Mitigating Tailing with Buffer Additives. Restek Corp.[7] Link

  • Google Patents. (2013). Method for synthesis of N-alkyl carbazole and derivatives thereof (US8604219B2).Link

  • Lu, Z. et al. (2024). A small-scale silica gel column chromatography method for separating carbazole compounds.[4][5][8] Journal of Chromatography A. Link

Sources

Troubleshooting

Technical Support Center: Minimizing Debromination During Carbazole Alkylation

Core Directive: The Technical Challenge The Issue: You are attempting to N-alkylate a brominated carbazole (e.g., 3,6-dibromocarbazole or 2,7-dibromocarbazole) and are observing the loss of bromine atoms (hydrodebrominat...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Technical Challenge

The Issue: You are attempting to N-alkylate a brominated carbazole (e.g., 3,6-dibromocarbazole or 2,7-dibromocarbazole) and are observing the loss of bromine atoms (hydrodebromination) in your final product.

The Mechanism: Standard nucleophilic substitution (


) does not typically affect aryl bromide bonds. If debromination is occurring, your reaction conditions have inadvertently triggered a competing Radical Single Electron Transfer (SET)  or Metal-Halogen Exchange  pathway. This usually happens when the reaction environment becomes too reductive, either through "superbase" effects, photolysis, or transition metal contamination.

Diagnostic Workflow

Use this decision tree to identify the specific cause of your debromination side reaction.

Debromination_Troubleshooting Start START: Bromine Loss Observed CheckBase Q1: Which Base are you using? Start->CheckBase CheckSolvent Q2: Which Solvent? CheckBase->CheckSolvent NaH / KOH / Cs2CO3 ResultBuLi CAUSE: Lithium-Halogen Exchange (n-BuLi attacks Br) CheckBase->ResultBuLi n-BuLi / t-BuLi CheckLight Q3: Is the reaction exposed to light? CheckSolvent->CheckLight DMF / Acetone / THF ResultDMSO CAUSE: DMSO/Base Reductive System (SET Mechanism) CheckSolvent->ResultDMSO DMSO CheckMetal Q4: Are you using a catalyst? CheckLight->CheckMetal No (Dark) ResultPhoto CAUSE: Photodehalogenation (Homolytic Cleavage) CheckLight->ResultPhoto Yes (Ambient Light) ResultPd CAUSE: Pd-Catalyzed Reduction (Hydrodebromination) CheckMetal->ResultPd Yes (Pd/Cu present) Solution SOLUTION: Switch to NaH/DMF or K2CO3/Acetone (Dark) CheckMetal->Solution No (Standard Conditions)

Figure 1: Diagnostic logic flow for identifying the root cause of debromination during N-alkylation.

Troubleshooting Guide (Q&A)

Issue 1: "I am using KOH in DMSO and seeing significant debromination."

Diagnosis: You have created a "Superbase" reducing system. Technical Explanation: The combination of KOH and DMSO is not just a solvent/base pair; it forms a highly basic system capable of generating radical anions (SET mechanism). DMSO can act as a single-electron donor under these conditions, leading to the reduction of aryl halides (Ar-Br


 Ar-H) via a radical pathway [1, 2]. This is particularly pronounced if the carbazole ring is electron-deficient.
Corrective Action: 
  • Switch Solvent: Replace DMSO with DMF (N,N-Dimethylformamide) or NMP . These solvents support

    
     reactions without promoting the same degree of radical reduction.
    
  • Switch Base: If solubility allows, use Cs

    
    CO
    
    
    
    in Acetone or Acetonitrile. This is a milder system that rarely affects aryl halides.
Issue 2: "I am using n-Butyllithium (n-BuLi) to ensure full deprotonation."

Diagnosis: Lithium-Halogen Exchange. Technical Explanation:


-BuLi is a strong nucleophile and base that undergoes rapid Lithium-Halogen exchange  with aryl bromides, especially at temperatures above -78°C. The lithium replaces the bromine, and upon quenching (workup), it is protonated to form the debrominated product [3].
Corrective Action: 
  • Stop using Organolithiums. The pKa of carbazole is

    
    . You do not need a base as strong as 
    
    
    
    -BuLi (pKa
    
    
    ).
  • Use Sodium Hydride (NaH): With a pKa of

    
    , NaH is sufficiently strong to quantitatively deprotonate carbazole but is kinetically slow to react with aryl bromides at room temperature [4].
    
Issue 3: "My reaction turns dark, and I see byproducts despite using NaH/DMF."

Diagnosis: Photodehalogenation or Radical Chain Initiation. Technical Explanation: Carbon-Bromine bonds are photosensitive. Exposure to ambient light, especially in the presence of electron-rich amine anions (carbazolide), can induce homolytic cleavage of the C-Br bond, generating a radical that abstracts a hydrogen atom from the solvent [5]. Corrective Action:

  • Exclude Light: Wrap the reaction flask in aluminum foil.

  • Degas Solvents: Oxygen can sometimes propagate radical chains or oxidize the solvent to form radical initiators. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (NaH/DMF)

Best for: Unreactive alkyl halides and ensuring complete conversion.

  • Preparation: Oven-dry a 2-neck round bottom flask and cool under Argon flow.

  • Reagents:

    • Substrate: 3,6-Dibromo-9H-carbazole (1.0 equiv).

    • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 - 1.5 equiv).

    • Solvent: Anhydrous DMF (0.1 M concentration).

    • Electrophile: Alkyl Bromide/Iodide (1.2 equiv).

  • Step-by-Step:

    • Dissolve the carbazole in anhydrous DMF.

    • Cool to 0°C (Ice bath).[1] Crucial for controlling exotherm and suppressing side reactions.

    • Add NaH portion-wise. Evolution of

      
       gas will occur.[2]
      
    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure anion formation.

    • Cool back to 0°C (optional, but recommended for reactive halides).

    • Add the Alkyl Halide dropwise.[1]

    • Wrap flask in foil. Stir at RT. Monitor by TLC.[3]

  • Workup: Quench carefully with water/ice. Extract with Ethyl Acetate.[4] The bromine atoms should remain intact [6].

Protocol B: The "Mild" Method (Cs₂CO₃/Acetone)

Best for: Highly sensitive substrates or when avoiding NaH is preferred.

  • Reagents:

    • Base: Cesium Carbonate (

      
      ) (2.0 - 3.0 equiv).
      
    • Solvent: Acetone or Acetonitrile (Reagent grade is usually sufficient, but dry is better).

  • Step-by-Step:

    • Combine carbazole,

      
      , and Alkyl Halide in the solvent.[3]
      
    • Heat to Reflux (approx 60-80°C depending on solvent).

    • Vigorous stirring is required as this is a heterogeneous reaction.

    • Note: This method is slower than NaH but is chemically very gentle on halogen substituents [7].

Comparative Data: Reaction Conditions vs. Bromine Stability

ConditionBaseSolventTempRisk of DebrominationMechanism of Failure
Recommended NaHDMF0°C

RT
Low N/A (Stable)
Recommended

AcetoneRefluxVery Low N/A (Stable)
High Risk KOHDMSO>60°CHigh Radical SET / Superbase reduction
Critical Failure

-BuLi
THF>-78°CCertain Lithium-Halogen Exchange
Moderate Risk NaHDMF>100°CMedium Thermal homolysis / Solvent decomp

References

  • Li, W., et al. (2007).[5] "Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates." Journal of Organic Chemistry. (Demonstrates DMSO's role in reductive elimination/debromination).

  • Smile, S. S., et al. (2022).[6][7] "DMSO–allyl bromide: a mild and efficient reagent for atom economic one-pot N-allylation and bromination."[6] RSC Advances. (Discusses the complex reactivity of DMSO/Base systems with aryl halides).

  • Park, M., et al. (1998).[8] "A Convenient Synthesis of 3,6-Substituted Carbazoles via Nickel Catalyzed Cross-Coupling." Tetrahedron. (Explicitly mentions Lithium-Halogen exchange side reactions with bromocarbazoles).

  • BenchChem Technical Support. "Optimizing N-Alkylation of Carbazole with a Diol Side Chain." (General protocol validation for NaH/DMF).

  • Karakaya, I., et al. (2016). "Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides." ACS Catalysis. (Mechanistic insight into photoredox debromination).

  • Organic Syntheses. "9-Ethyl-3,6-dimethylcarbazole." Org.[5][9][10] Synth. 2003, 80, 246. (Validated protocol for alkylating 3,6-dibromocarbazole without debromination).

  • ResearchGate Discussions. "Can anyone help me regarding N-alkylation of 3-bromo carbazole??" (Community validation of mild base protocols).

Sources

Optimization

Removing unreacted 4-bromophenol from carbazole product mixtures

Topic: Removal of Unreacted 4-Bromophenol from Carbazole Mixtures Status: Active Support Tier: Level 3 (Senior Application Scientist) Last Updated: March 2, 2026[1] Executive Summary & Triage The Problem: You have perfor...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted 4-Bromophenol from Carbazole Mixtures

Status: Active Support Tier: Level 3 (Senior Application Scientist) Last Updated: March 2, 2026[1]

Executive Summary & Triage

The Problem: You have performed a C-N coupling reaction (e.g., Ullmann or Buchwald-Hartwig) to synthesize a carbazole derivative. The reaction mixture contains unreacted 4-bromophenol (starting material or hydrolysis byproduct) that co-elutes or co-precipitates with your product.[1]

The Solution Logic: The separation relies on the significant acidity difference (


) between the phenolic impurity and the carbazole scaffold.
  • 4-Bromophenol (

    
    ):  Weakly acidic.[1] Deprotonates in dilute base to form a water-soluble phenolate anion.[1]
    
  • Carbazole (

    
     in DMSO, neutral in water):  Non-acidic under aqueous workup conditions.[1] Remains lipophilic and stays in the organic phase.
    
Quick Decision Guide

Use the following decision tree to select the correct protocol for your specific situation.

purification_logic Start Start: Crude Reaction Mixture IsSolid Is the product a solid? Start->IsSolid Scale Scale > 100mg? IsSolid->Scale Yes Extraction Protocol A: Acid-Base Extraction (Primary Method) IsSolid->Extraction No (Oil/Solution) Scale->Extraction Yes (Bulk Removal) Recryst Protocol B: Recrystallization (High Purity) Scale->Recryst No (Precious Sample) Extraction->Recryst Trace Impurity Remains Column Protocol C: Flash Chromatography (Difficult Separations) Recryst->Column Fails

Figure 1: Decision matrix for selecting the optimal purification workflow based on physical state and scale.

Critical Data Reference

Before beginning, confirm your compound's properties against this reference data to ensure the method is compatible.

Property4-Bromophenol (Impurity)Carbazole (Product Core)Implication

(Water/DMSO)
~9.3 / ~19~17 / ~19.9Key Differentiator: NaOH will deprotonate the phenol but NOT the carbazole.[1]
Solubility (Water) Low (neutral); High (pH > 10) InsolubleAqueous base washes will selectively sequester the phenol.[1]
Solubility (DCM/EtOAc) HighHighBoth dissolve well in organic extraction solvents.[1]
TLC Behavior (SiO

)

varies; often streaks
Distinct spotPhenol streaking can mask product spots; base wash is preferred before column.[1]

Data Sources: Evans


 Table [1], PubChem [2].[1]

Protocol A: Acid-Base Extraction (The Standard)

Best For: Bulk removal (>95%) of phenolic impurities from crude reaction mixtures.[1]

The Mechanism

We utilize a "pH Swing." By raising the pH of the aqueous phase above the phenol's


 (9.3) but below the carbazole's deprotonation threshold, we force the phenol into the water layer.

extraction_mechanism cluster_organic Organic Phase (DCM/EtOAc) cluster_aqueous Aqueous Phase (NaOH) Carbazole Carbazole (Neutral) Carbazole->Carbazole Remains Phenol 4-Bromophenol (Neutral) Phenolate 4-Bromophenolate (Anion, Soluble) Phenol->Phenolate Deprotonation (pH > 10) OH OH- ions

Figure 2: Mechanistic view of the biphasic separation.[1] The phenol is ionized and migrates to the aqueous layer.

Step-by-Step Workflow
  • Dissolution: Dissolve the crude mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]

    • Note: DCM is preferred for carbazoles due to higher solubility, but EtOAc is safer.[1]

  • The Wash (Critical Step):

    • Add 1.0 M NaOH (aq) to the separatory funnel.[1] Ratio: 1:1 vol/vol with organic phase.[1]

    • Shake vigorously for 2 minutes. Vent frequently.

    • Why: This converts 4-bromophenol (

      
       9.[1]3) to sodium 4-bromophenolate, which is water-soluble.[1]
      
  • Separation: Drain the organic layer.[1] Keep the aqueous layer (top if DCM, bottom if EtOAc) for waste treatment.[1]

  • Repeat: Perform the NaOH wash 2 more times .

    • Validation: The yellow color of the phenolate anion in the aqueous layer should fade by the third wash.

  • Neutralization: Wash the organic layer once with Brine (Saturated NaCl) to remove excess base and break emulsions.[1]

  • Drying: Dry over anhydrous Sodium Sulfate (

    
    ) , filter, and concentrate in vacuo.
    

Protocol B: Recrystallization (Polishing)[1]

Best For: Final purification of solid carbazole products to remove trace phenol (<5%) or if the product is acid-sensitive.

  • Solvent Selection: Ethanol (EtOH) or a Toluene/Hexane mixture.[1]

    • Why: Carbazole derivatives often crystallize well from hot ethanol, while 4-bromophenol remains soluble in the mother liquor at room temperature.[1]

  • Procedure:

    • Dissolve the crude solid in minimal boiling Ethanol.

    • Allow to cool slowly to room temperature, then to

      
      .
      
    • Filter the crystals.

    • Wash the filter cake with cold Ethanol.

    • Result: The phenolic impurity stays in the filtrate.

Protocol C: Flash Chromatography (Troubleshooting)

Best For: Complex mixtures where extraction formed emulsions or failed.[1]

  • Stationary Phase: Silica Gel (Standard).[1]

  • Mobile Phase: Hexanes/Ethyl Acetate (Gradient).[1]

  • The Trick: If 4-bromophenol co-elutes (streaks), add 0.5% Triethylamine to your solvent system.[1]

    • Mechanism:[1][2] The amine keeps the phenol deprotonated/interacting with silica, effectively pinning it to the baseline while the neutral carbazole elutes.

Troubleshooting & FAQs

Q: I formed a terrible emulsion during the NaOH wash. What do I do? A: Carbazoles are lipophilic ("greasy"), which stabilizes emulsions.[1]

  • Fix 1: Add solid NaCl directly to the separatory funnel to increase ionic strength.

  • Fix 2: Filter the entire biphasic mixture through a pad of Celite. The emulsion often breaks on the filter pad.

  • Fix 3: Switch solvent from DCM to Diethyl Ether (if solubility permits), as it forms emulsions less frequently than chlorinated solvents.[1]

Q: My product is an N-alkyl carbazole. Can I use stronger base? A: Yes. Since the Nitrogen is alkylated, there is no acidic proton on the carbazole. You can use 2M or 5M NaOH to ensure complete removal of the phenol without risking product degradation.

Q: How do I verify the phenol is gone? A:

  • TLC: Visualize under UV. 4-Bromophenol absorbs strongly.[1] Use a Ferric Chloride (

    
    ) stain; phenols turn purple/blue, while carbazoles usually do not stain or turn different colors.[1]
    
  • 1H NMR: Look for the characteristic AA'BB' doublet patterns of 4-bromophenol (aromatic region ~6.7 - 7.4 ppm).[1]

References

  • Evans, D. A.; Ripin, D. H. pKa Table. Harvard University.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7808, 4-Bromophenol. [1]

  • Bordwell, F. G. pKa Data.[1] University of Wisconsin-Madison.[1]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling.

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of 9-[2-(4-Bromophenoxy)ethyl]carbazole

Welcome to the dedicated technical support guide for the purification of 9-[2-(4-Bromophenoxy)ethyl]carbazole. This resource is designed for researchers, chemists, and drug development professionals who are looking to ac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 9-[2-(4-Bromophenoxy)ethyl]carbazole. This resource is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this compound through crystallization. We will explore the critical nuances of solvent selection, provide actionable troubleshooting advice for common experimental hurdles, and offer detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the selection of an appropriate solvent system for the crystallization of 9-[2-(4-Bromophenoxy)ethyl]carbazole.

Question 1: What are the ideal characteristics of a recrystallization solvent for 9-[2-(4-Bromophenoxy)ethyl]carbazole?

The perfect solvent hinges on the principle that solubility is temperature-dependent.[1] For 9-[2-(4-Bromophenoxy)ethyl]carbazole, an ideal solvent should exhibit the following characteristics:

  • High Solubility at Elevated Temperatures: The compound should dissolve completely in a minimal amount of the solvent near its boiling point. This ensures the entire sample enters the solution phase, leaving behind any insoluble impurities.[2]

  • Low Solubility at Low Temperatures: As the saturated solution cools, the compound's solubility should decrease significantly, promoting the formation of pure crystals and leaving soluble impurities behind in the "mother liquor."[1]

  • Favorable Boiling Point: The solvent's boiling point should be lower than the melting point of 9-[2-(4-Bromophenoxy)ethyl]carbazole to prevent the compound from "oiling out" (melting instead of dissolving). Additionally, a moderately low boiling point (e.g., 60-120 °C) facilitates easy removal from the final crystals during the drying process.

  • Inertness: The solvent must not react chemically with the compound.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).

Question 2: Based on the structure of 9-[2-(4-Bromophenoxy)ethyl]carbazole, what solvents are good starting points?

The molecule possesses a large, relatively non-polar carbazole core and a bromophenyl group, with a slightly more polar ether linkage. This structure suggests that moderately polar to non-polar solvents will be most effective. Based on purification data for similar carbazole derivatives, the following solvents are excellent candidates for initial screening[3][4][5]:

  • Alcohols (Ethanol, Isopropanol): These are often effective for carbazole derivatives. They are polar enough to dissolve the compound when hot but may lead to good crystal formation upon cooling. Ethanol, in particular, has been used successfully for recrystallizing related compounds.[6][7]

  • Esters (Ethyl Acetate): A medium-polarity solvent that is a good general-purpose choice for many organic compounds.

  • Aromatic Hydrocarbons (Toluene, Xylene): These non-polar solvents can be effective, especially if impurities are significantly more polar. However, their high boiling points require careful temperature control to prevent oiling out.[4][5]

  • Ketones (Acetone): A polar aprotic solvent that can be a good choice, though its low boiling point may sometimes lead to rapid crystallization, potentially trapping impurities.[3]

  • Halogenated Solvents (Dichloromethane, Chloroform): While effective at dissolving the compound, they are often too good as solvents, meaning recovery can be low. They are more commonly used in mixed-solvent systems or for purification via column chromatography.[8][9]

Question 3: When and how should I use a mixed-solvent (binary) system?

A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[1] This technique involves a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble.[10] The two must be miscible.

Common Scenarios for Use:

  • The compound is too soluble in a solvent even at room temperature, leading to poor recovery.

  • The compound is poorly soluble in all suitable solvents even when hot.

Procedure:

  • Dissolve the crude 9-[2-(4-Bromophenoxy)ethyl]carbazole in the minimum amount of the hot "good" solvent (e.g., ethanol, ethyl acetate, or chloroform).

  • While the solution is still hot, slowly add the "anti-solvent" (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the saturation point).

  • Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly. The gradual decrease in solubility will promote the growth of pure crystals.

A common and effective binary system for carbazole derivatives is Hexane/Ethyl Acetate or Chloroform/Ethanol .[4][11]

Crystallization Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the purification process.

dot

TroubleshootingGuide Troubleshooting Crystallization Issues Start { Experiment Start | Select Issue} NoCrystals Issue: No Crystals Form The solution remains clear upon cooling. Start:f1->NoCrystals No Crystals OilingOut Issue: Compound 'Oils Out' An oily liquid separates instead of solid crystals. Start:f1->OilingOut Oiling Out LowYield Issue: Poor Yield Very little crystalline product is recovered. Start:f1->LowYield Low Yield ImpureCrystals Issue: Impure Product Crystals are colored or analysis shows impurities. Start:f1->ImpureCrystals Impure Product Cause_TooMuchSolvent {Potential Cause | Too much solvent used, solution is not supersaturated.} NoCrystals->Cause_TooMuchSolvent Cause_CoolingTooFast {Potential Cause | Rapid cooling prevents crystal lattice formation.} OilingOut->Cause_CoolingTooFast Cause_MeltingPoint {Potential Cause | Solvent boiling point is above compound's melting point.} OilingOut->Cause_MeltingPoint Cause_LossToFiltrate {Potential Cause | Compound remains highly soluble in cold mother liquor.} LowYield->Cause_LossToFiltrate Cause_CoPrecipitation {Potential Cause | Impurities trapped in crystal lattice or insoluble contaminants present.} ImpureCrystals->Cause_CoPrecipitation Sol_Induce Solution Scratch inner wall of flask with a glass rod. Add a 'seed' crystal of the pure compound. Evaporate some solvent and re-cool. Cause_TooMuchSolvent->Sol_Induce Sol_SlowCool Solution Reheat to dissolve, add more 'good' solvent. Allow flask to cool slowly at room temperature before moving to an ice bath. Consider a lower-boiling point solvent. Cause_CoolingTooFast->Sol_SlowCool Cause_MeltingPoint->Sol_SlowCool Sol_OptimizeSolvent Solution Use minimum amount of hot solvent for dissolution. Ensure thorough cooling in an ice bath before filtration. Consider a solvent where the compound is less soluble when cold. Cause_LossToFiltrate->Sol_OptimizeSolvent Sol_PurifyFurther Solution If colored, add activated charcoal to the hot solution and perform hot filtration. Perform a second recrystallization with a different solvent system. Ensure insoluble impurities are removed via hot filtration before cooling. Cause_CoPrecipitation->Sol_PurifyFurther

Caption: A troubleshooting decision tree for common crystallization issues.

Data & Protocols

Table 1: Potential Solvents for Crystallization Screening
SolventBoiling Point (°C)PolarityPredicted Behavior for 9-[2-(4-Bromophenoxy)ethyl]carbazole
Ethanol 78Polar ProticGood candidate. Likely soluble when hot, less soluble when cold.
Ethyl Acetate 77Medium PolarityGood candidate. Often provides a good solubility gradient.[4]
Toluene 111Non-PolarPotentially effective, but risk of "oiling out" due to high boiling point.[4]
Acetone 56Polar AproticMay work, but low boiling point can cause rapid crystal formation.
Hexane 69Non-PolarLikely a poor solvent on its own; excellent as an anti-solvent.[4]
Chloroform 61Medium PolarityLikely a very good solvent; may lead to low recovery. Best used in a binary system.[9][11]
Water 100Very PolarInsoluble. Can be used as an anti-solvent with polar organic solvents like ethanol or acetone.[12][13]
Experimental Protocol 1: Small-Scale Solvent Screening

This protocol helps you efficiently identify the most promising solvent or solvent system before committing a large amount of material.

  • Preparation: Place approximately 20-30 mg of crude 9-[2-(4-Bromophenoxy)ethyl]carbazole into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene) dropwise, vortexing after each drop, up to about 0.5 mL. Note the solubility at room temperature. A good solvent should show poor solubility.[4]

  • Heating: Gently heat the test tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe the quantity and quality of the crystals that form.

  • Cold Crash: Place the tubes that formed crystals into an ice-water bath for 15-20 minutes to maximize precipitation.

  • Selection: The best solvent is the one that dissolved the compound completely when hot but produced a large quantity of crystalline solid upon cooling.

Experimental Protocol 2: General Recrystallization Procedure

This procedure should be adapted based on the results from your solvent screening.

  • Dissolution: Place the crude 9-[2-(4-Bromophenoxy)ethyl]carbazole in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil (use a water bath or heating mantle). Continue adding the minimum amount of hot solvent until the compound is completely dissolved.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the mixture to boiling for a few minutes.[4]

  • Hot Filtration (Crucial if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the charcoal and any insoluble impurities. Speed is essential to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, pure crystals.[14] Once at room temperature, you may place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[2]

  • Drying: Transfer the purified crystals to a watch glass and allow them to air dry or place them in a vacuum oven at a moderate temperature to remove all residual solvent.

References

Sources

Optimization

Technical Support Center: Troubleshooting N-Alkylation of Carbazole

The following technical guide is designed to serve as a high-level support resource for researchers encountering difficulties with the N-alkylation of carbazole. Executive Summary & Mechanistic Insight[1][2] The N-alkyla...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed to serve as a high-level support resource for researchers encountering difficulties with the N-alkylation of carbazole.

Executive Summary & Mechanistic Insight[1][2]

The N-alkylation of carbazole is a fundamental transformation in the synthesis of optoelectronic materials (e.g., OLED hosts) and bioactive alkaloids. Despite its apparent simplicity—a nucleophilic substitution (


)—yields often fluctuate due to the specific electronic and physical properties of the carbazole nucleus.

The Core Challenge: Carbazole is a weak acid (


 in DMSO) [1, 2]. The nitrogen lone pair is part of the aromatic sextet, rendering the neutral molecule non-nucleophilic. Successful alkylation requires complete deprotonation  to form the carbazolide anion, followed by an efficient attack on the electrophile. Low yields typically stem from three failure modes:
  • Incomplete Deprotonation: Using a base that is too weak or poorly soluble.

  • Competitive Elimination: The basic conditions trigger E2 elimination of the alkyl halide rather than substitution.

  • Solvation Issues: The carbazolide anion aggregates in non-polar solvents, reducing reactivity.

Troubleshooting Guide (Q&A)

Category A: Reaction Conversion Issues

Q1: My reaction stalls at 40-50% conversion even after 24 hours. I am using


 in Acetone. What is wrong? 
Diagnosis:  The basicity of 

is often insufficient to fully deprotonate carbazole in acetone without a catalyst, and the solubility of the inorganic base is poor. Solution:
  • Switch Solvent: Move to a dipolar aprotic solvent like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide). These solvents solvate the cation (

    
    ), leaving the carbonate anion "naked" and more basic.
    
  • Add a Catalyst: If you must use acetone or acetonitrile, add a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (5-10 mol%). This shuttles the base into the organic phase [3].

  • Upgrade Base: Switch to

    
     . The cesium cation is larger and more polarizable ("soft"), which improves solubility and reactivity in organic solvents compared to potassium [4].
    

Q2: I am using NaH in DMF, but the yield is low and I see many impurities. Why? Diagnosis: Sodium Hydride (NaH) is a strong base, but it is extremely moisture-sensitive. "Impurities" are often oxidation products or hydrolysis of the alkyl halide.

  • Water Contamination: If DMF is not strictly anhydrous, NaH reacts with water to form NaOH and

    
    . Hydroxide is a harder nucleophile and can hydrolyze your alkyl halide to an alcohol, consuming the electrophile.
    
  • Reaction Control: NaH deprotonation is exothermic. If added too quickly at room temperature, local overheating can cause decomposition. Solution:

  • Dry DMF over molecular sieves (4Å) for 24 hours.

  • Perform the deprotonation step at

    
     and allow 
    
    
    
    evolution to cease before adding the alkyl halide.
Category B: Reagent & Electrophile Issues

Q3: The alkyl halide is disappearing, but I am not forming the N-alkyl product. Where is it going? Diagnosis: You are likely observing E2 Elimination .

  • If you are using a secondary alkyl halide (e.g., isopropyl bromide) or a sterically hindered base, the carbazolide anion (or excess base) may act as a base rather than a nucleophile, dehydrohalogenating the alkyl halide to form an alkene. Solution:

  • Lower Temperature:

    
     is favored over E2 at lower temperatures.
    
  • Change Leaving Group: Switch from bromide to iodide (more reactive nucleophile acceptor) or tosylate (less prone to elimination in some contexts).

  • Milder Base: Use

    
     or 
    
    
    
    with PTC instead of NaH to reduce basicity while maintaining nucleophilicity.

Q4: Can I use microwave irradiation to improve yields? Diagnosis: Yes. Carbazole alkylations are excellent candidates for microwave synthesis. Solution:

  • Microwave heating in DMF or with PTC (solid-liquid) can reduce reaction times from hours to minutes and often improves yields by overcoming the activation energy barrier for the

    
     step rapidly, minimizing time for side reactions [5].
    

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal alkylation protocol based on your specific constraints.

Carbazole_Alkylation_Logic Start Start: N-Alkylation of Carbazole Check_Electrophile Check Electrophile Type Start->Check_Electrophile Primary Primary Alkyl Halide (e.g., Benzyl Br, Ethyl I) Check_Electrophile->Primary Uninhibited Secondary Secondary/Tertiary (e.g., Isopropyl Br) Check_Electrophile->Secondary Steric Hindrance Check_Scale Check Scale & Equipment Primary->Check_Scale Warning Warning: High Risk of Elimination Use low temp, polar solvent Secondary->Warning Small_Scale Small Scale (<1g) Rapid Screening Check_Scale->Small_Scale Large_Scale Large Scale (>10g) Process Safety Check_Scale->Large_Scale Method_A Method A: NaH / DMF (Standard High Yield) Small_Scale->Method_A Anhydrous? Yes Method_D Method D: Microwave / KOH / PTC (High Speed) Small_Scale->Method_D Microwave Available? Method_B Method B: Cs2CO3 / DMF (Mild, Functional Group Tolerance) Large_Scale->Method_B If sensitive groups present Method_C Method C: KOH / DMSO / PTC (Cost Effective, Robust) Large_Scale->Method_C Avoid H2 gas evolution Warning->Method_B Try Milder Base

Figure 1: Strategic decision tree for selecting the optimal N-alkylation protocol.

Experimental Protocols

Method A: The "Gold Standard" (NaH / DMF)

Best for: Primary alkyl halides, small-to-medium scale, non-sensitive substrates.

  • Setup: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Dissolution: Dissolve Carbazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Add Sodium Hydride (NaH, 60% in oil, 1.2 equiv) portion-wise.
    
    • Critical Check: Wait for hydrogen evolution to completely cease (approx. 30 min).[1] The solution usually turns yellow/orange, indicating carbazolide formation.

  • Alkylation: Add Alkyl Halide (1.1–1.2 equiv) dropwise.

  • Reaction: Warm to Room Temperature (RT). Stir 2–12 hours.

  • Workup: Quench carefully with water (destroy excess NaH). Extract with EtOAc.[1][2][3]

Method B: Phase Transfer Catalysis (KOH / Solvent / PTC)

Best for: Large scale, avoiding


 gas, "Green" chemistry requirements.
  • Reagents: Carbazole (1.0 equiv), Powdered KOH (3.0 equiv), TBAB (Tetrabutylammonium bromide, 0.05 equiv).

  • Solvent: Acetone (reflux) or DMSO (RT).

  • Procedure: Mix carbazole, KOH, and TBAB in solvent. Stir for 15 min.

  • Addition: Add Alkyl Halide (1.2 equiv).

  • Conditions:

    • Acetone:[2][3][4][5] Heat to reflux for 4–6 hours.

    • DMSO: Stir at RT for 1–3 hours.

  • Note: This method is robust against minor moisture [3].

Method C: Cesium Carbonate (Cs2CO3 / MeCN or DMF)

Best for: Substrates with ester/amide groups sensitive to strong bases like NaH.

  • Reagents: Carbazole (1.0 equiv),

    
     (2.0 equiv).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure: Mix reagents and Alkyl Halide (1.2 equiv) simultaneously.

  • Conditions: Heat to

    
    .
    
    • Why: The "Cesium Effect" utilizes the high solubility and loose ion-pairing of cesium to promote reaction without aggressive deprotonation [4, 6].

Comparative Data: Base & Solvent Effects[3][8][9][10][11]

The following table summarizes expected outcomes based on literature precedents for Carbazole alkylation.

BaseSolventCatalystTempTypical YieldProsCons
NaH DMFNone

85-98%Fast, CleanMoisture sensitive,

gas risk
KOH AcetoneTBABReflux80-90%Cheap, ScalableRequires PTC, slower than NaH
KOH DMSONoneRT90-95%Very FastDMSO removal is difficult (high BP)

AcetoneNoneReflux<40%MildToo weak without PTC/DMSO

MeCNNone

90-95%Tolerates functional groupsExpensive reagent

Mechanistic Visualization

Understanding the pathway helps identify where the reaction fails.

Reaction_Mechanism Carbazole Carbazole (Neutral) pKa ~17 Transition Deprotonation (- BH) Carbazole->Transition Base Base (B-) (NaH, KOH, Cs2CO3) Base->Transition Anion Carbazolide Anion (Nucleophile) Transition->Anion Attack SN2 Attack Anion->Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Attack Product N-Alkyl Carbazole (Product) Attack->Product Primary R-X Polar Solvent SideProduct Side Reaction: Elimination (Alkene) Attack->SideProduct Secondary R-X High Temp

Figure 2: Mechanistic pathway highlighting the critical deprotonation step and potential divergence to elimination.

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • BenchChem Technical Support. (2025). Troubleshooting N-Alkylation of Carbazole. BenchChem Knowledge Base. Link

  • Halpern, M. (2002). Phase-Transfer Catalysis: Mechanisms and Syntheses. PTC Organics. Link

  • Flessner, T., & Doye, S. (1999). Cesium carbonate-promoted N-alkylation of indoles and carbazoles. Journal of Praktische Chemie, 341(2), 186-190. Link

  • Bogdal, D. (2001). N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Molecules, 6, 906-912. Link

  • Kyasani, M., et al. (2016). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis.[6] ChemistrySelect, 1(13), 3603-3607. Link

Sources

Troubleshooting

Controlling moisture sensitivity in carbazole substitution reactions

Technical Support Center: Carbazole Functionalization Topic: Controlling Moisture Sensitivity in Carbazole Substitution Reactions Doc ID: TS-CBZ-004 | Version: 2.1 Executive Summary: The Thermodynamic Challenge As a Seni...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Carbazole Functionalization Topic: Controlling Moisture Sensitivity in Carbazole Substitution Reactions Doc ID: TS-CBZ-004 | Version: 2.1

Executive Summary: The Thermodynamic Challenge

As a Senior Application Scientist, I often see researchers treat carbazole functionalization as a standard


 reaction. It is not. The fundamental challenge is thermodynamic competition.

The


 of the carbazole N-H bond in DMSO is approximately 19.9  [1]. The 

of water in DMSO is 31.4 , but in a wet organic solvent system, the effective acidity of adventitious water skyrockets, often quenching your base before it interacts with the carbazole.

If your base (e.g., NaH,


 ~35) encounters water (

~15.7 in

), it deprotonates the water immediately.[1] The resulting hydroxide (

) is too weak to effectively deprotonate carbazole, leading to a "stalled" reaction where starting material persists despite excess reagents.

This guide provides the protocols to control this equilibrium and ensure the carbazolide anion is formed and maintained.

Part 1: The Moisture Interference Mechanism

To troubleshoot, you must visualize the invisible competition occurring in your flask.[1]

MoistureMechanism Base Strong Base (NaH, KOtBu) Water Adventitious Water (Impurity) Base->Water Fast Reaction (k_H2O >> k_sub) Carbazole Carbazole Substrate (pKa ~19.9) Base->Carbazole Slow Reaction (Requires Anhydrous) Hydroxide Hydroxide/Alkoxide (Too weak to deprotonate) Water->Hydroxide Electrophile Electrophile (R-X) Water->Electrophile Side Reaction Anion Active Carbazolide Anion (Nucleophile) Carbazole->Anion - H2 Hydroxide->Carbazole No Reaction (Equilibrium favors SM) Product N-Substituted Product Anion->Product + Electrophile Hydrolysis Hydrolyzed Electrophile (R-OH) Electrophile->Hydrolysis

Figure 1: The Kinetic Competition. Note that water consumes both the base (preventing activation) and the electrophile (destroying the reagent).

Part 2: Solvent & Reagent Hygiene (Self-Validating Protocols)

Trusting "anhydrous" labels on bottles is the most common cause of failure. Use these self-validating steps.

Protocol A: The "Active" Solvent Drying System

DMF and DMSO are hygroscopic; they pull moisture from the air within minutes of opening.

SolventPrimary ContaminantRecommended Drying ProtocolValidation Method
DMF Water, DimethylamineStir over activated 4Å Molecular Sieves (24h). Distill under reduced pressure.KF Titration: Target <50 ppm. Color Test: Add drop to NaH; vigorous bubbling = wet.[1]
DMSO WaterStore over activated 3Å Molecular Sieves.[1] Do not distill unless necessary (thermal decomp).[1]Freezing Point: Pure DMSO freezes at 18.5°C. If it stays liquid at 15°C, it is wet.[1]
Toluene WaterNa/Benzophenone still or Alumina columns.[1]Indicator: Deep blue color (Benzophenone ketyl) indicates <10 ppm water.[1]
Protocol B: Reagent "Pre-Treatment"[1]
  • Carbazole: Often contains 0.5-1.0% water from the manufacturer.

    • Action: Dissolve in toluene and perform an azeotropic distillation (Rotavap down to dryness 3x with fresh toluene) before adding to the reaction solvent.

  • Base (NaH): The mineral oil dispersion is hydrophobic and protects NaH, but it can interfere with clean workups.

    • Action: For strict kinetics, wash NaH with dry hexane under Argon, decant, and dry under vacuum.[1] Warning: The resulting powder is pyrophoric.

Part 3: Troubleshooting & FAQs

Scenario 1: The "Stalled" Reaction

Q: I added NaH to Carbazole in DMF. It bubbled initially, but after adding the alkyl halide, the reaction stopped at 50% conversion. Adding more base doesn't help. [1]

Diagnosis: This is classic "Hydroxide Poisoning." The initial bubbling was likely NaH reacting with water in the solvent, not the carbazole. This generated NaOH.[1] As the reaction proceeded, the NaOH coated the surface of the remaining NaH or failed to deprotonate the carbazole further due to the


 mismatch.

Corrective Workflow:

  • Check the Color: The Carbazolide anion is typically bright yellow/orange in DMF. If your solution is pale or colorless, you do not have the anion.[1]

  • The "Super-Base" Fix: If the substrate is valuable and you cannot restart, add Potassium tert-butoxide (KOtBu) (1.0 eq). The bulky cation and higher basicity (

    
     ~32) can sometimes drive the deprotonation even in "damp" conditions where NaH failed.
    
  • Future Prevention: Switch to a Phase Transfer Catalysis (PTC) method.

    • System: 50% NaOH (aq) / Toluene / Tetrabutylammonium Bromide (TBAB).[1]

    • Why: The interface controls the moisture. The carbazole reacts at the interface, and the quaternary ammonium salt shuttles the anion into the organic phase, protecting it from bulk water.

Scenario 2: Buchwald-Hartwig Coupling Failures

Q: I am trying to couple Carbazole with an Aryl Bromide using Pd(OAc)2/XPhos. The catalyst turns black immediately.

Diagnosis: Pd-Black precipitation indicates catalyst decomposition, often triggered by moisture or oxidation.[1] Carbazole couplings are particularly sensitive because the carbazole nitrogen coordinates to Pd, and if water is present, it facilitates the formation of inactive Pd-hydroxides.

Troubleshooting Guide:

  • Ligand Choice: Switch to precatalysts (e.g., XPhos Pd G3 or G4).[1] These are air-stable solids that generate the active Pd(0) species inside the flask, minimizing moisture exposure during setup.

  • Base Swap: Replace

    
     (hygroscopic) with NaOtBu . The alkoxide acts as a water scavenger (sacrificial base) before it participates in the catalytic cycle.
    
  • Degassing: Sparging with nitrogen is insufficient.[1] Use the Freeze-Pump-Thaw method (3 cycles) to remove dissolved oxygen and moisture from the solvent.

Part 4: Decision Tree for Reaction Setup

Use this logic flow to select the correct protocol based on your moisture constraints.

Figure 2: Protocol Selection Logic. PTC is recommended for scale-up to mitigate moisture risks inherent in large solvent volumes.[1]

References

  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1]

  • Burfield, D. R., & Smithers, R. H. (1978).[1] Desiccant efficiency in solvent drying.[1] 3. Dipolar aprotic solvents.[1] The Journal of Organic Chemistry, 43(20), 3966–3968.[1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1]

  • BenchChem Technical Support. (2025). Troubleshooting N-Alkylation of Carbazole. BenchChem Guides.

Sources

Optimization

Separation of mono- and bis-alkylated carbazole byproducts

Welcome to the Technical Support Center for Carbazole Functionalization. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in organic materials synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carbazole Functionalization. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in organic materials synthesis and drug development: the separation of mono- and bis-alkylated carbazole byproducts .

Because carbazole alkylation can occur at the nitrogen atom (N-alkylation) or on the aromatic ring (C-alkylation), the mechanisms of byproduct formation—and the strategies required to resolve them—are fundamentally different. This guide provides field-proven, self-validating protocols to ensure high-purity isolation of your target compounds.

Diagnostic Workflow: Identifying Your Alkylation Pathway

Before troubleshooting, you must identify the chemical nature of your mixture. The separation strategy is entirely dictated by whether you are performing an N-alkylation (relying on polarity differences) or a C-alkylation (relying on crystallinity differences).

G A Carbazole Alkylation Mixture (Mono- vs. Bis-Adducts) B N-Alkylation Pathway (e.g., Diols, Dihaloalkanes) A->B C C-Alkylation Pathway (e.g., Friedel-Crafts) A->C D Primary Contaminant: Bis-N-alkylated Carbazole B->D E Primary Contaminant: Mono-C-alkylated Carbazole C->E F Resolution: Column Chromatography (Exploits Polarity Differential) D->F Large ΔRf G Resolution: Selective Recrystallization (Exploits Crystallinity) E->G High ΔSolubility

Workflow for diagnosing and resolving mono- and bis-alkylated carbazole mixtures.

Section 1: N-Alkylation with Di-Electrophiles (Diols / Dihalides)

Q: I am reacting carbazole with a diol (or dihaloalkane) to get a mono-N-alkylated product, but my mass spec shows a massive amount of bis-alkylated dimer. Why does this happen, and how do I fix it?

The Causality: When carbazole is deprotonated by a strong base (e.g., NaH), the resulting carbazolide anion is a highly aggressive nucleophile. When reacting with a symmetric di-electrophile (like 1,3-dibromopropane or a diol), the first substitution forms the desired mono-adduct. However, this mono-adduct still possesses an active leaving group. Due to localized concentration effects, a second carbazolide anion will frequently attack this intermediate, forming a dimeric bis-N-alkylated carbazole[1].

The Resolution: While stoichiometric control (using a large excess of the di-electrophile) can reduce dimerization, it rarely eliminates it[1]. Fortunately, the structural causality of the reaction provides an easy separation route. The mono-adduct retains a polar terminal group (e.g., an unreacted -OH or -Br), whereas the bis-adduct is a symmetrical, non-polar dimer. This massive polarity differential makes silica gel column chromatography the definitive separation method.

Table 1: Chromatographic Polarity Profile (N-Alkylation)
Compound TypeStructural FeatureRelative PolarityTypical TLC

(4:1 Hex/EtOAc)
Optimal Separation Method
Bis-N-alkylated Symmetrical dimer, no H-bondingVery Low~0.85Elutes rapidly in 100% Hexanes
Mono-N-alkylated Terminal -OH or -HalogenHigh~0.30Retained; requires 10-20% EtOAc
Unreacted Carbazole Free N-H bondMedium~0.50Elutes at ~5% EtOAc
Protocol 1: Self-Validating Chromatographic Isolation of Mono-N-Alkylated Carbazole

This protocol utilizes a built-in visual validation step to ensure the integrity of the separation.

  • Reaction Quench & Extraction: Quench the basic reaction mixture with saturated aqueous

    
    . Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • TLC Validation (Self-Validation Step): Spot the crude mixture on a silica TLC plate. Elute with a 4:1 Hexanes:EtOAc solvent system.

    • Causality Check: You must observe a spot near the solvent front (the non-polar bis-adduct) and a distinct spot much lower on the plate (

      
       ~0.3, the polar mono-adduct). If the lower spot is missing, your reaction was pushed entirely to the dimer, and chromatography will not save it.
      
  • Column Loading: Dry-load the crude mixture onto silica gel to prevent the polar mono-adduct from streaking.

  • Gradient Elution:

    • Flush the column with 100% Hexanes (2-3 column volumes). This selectively washes out the non-polar bis-N-alkylated byproduct.

    • Gradually increase the gradient to 5% EtOAc to elute any unreacted carbazole.

    • Increase the gradient to 15-20% EtOAc to cleanly elute the target mono-N-alkylated product.

Section 2: C-Alkylation (Friedel-Crafts Substitution)

Q: I am performing a Friedel-Crafts alkylation to synthesize 3,6-di-tert-butylcarbazole. My reaction is heavily contaminated with 3-tert-butylcarbazole. Column chromatography isn't working. How do I separate them?

The Causality: In Friedel-Crafts alkylation, the nitrogen lone pair activates the carbazole ring at the 1, 3, 6, and 8 positions. However, bulky electrophiles like the tert-butyl cation are sterically restricted and direct exclusively to the 3 and 6 positions[2]. The causality of your contamination lies in reaction kinetics: the first alkylation slightly deactivates the ring due to steric bulk, making the second alkylation significantly slower[2]. This often leaves incomplete conversion (the mono-adduct).

The Resolution: Unlike N-alkylation, the polarity difference between 3-tert-butylcarbazole and 3,6-di-tert-butylcarbazole is negligible, rendering column chromatography highly inefficient. However, 3,6-di-tert-butylcarbazole is a highly symmetrical molecule, which gives it exceptional crystallinity and drastically lowers its solubility in polar solvents compared to the asymmetrical mono-adduct[3]. Selective recrystallization is the authoritative method for this separation.

Table 2: Physicochemical Profile for C-Alkylation (Friedel-Crafts)
Compound TypeMolecular SymmetryCrystallinityRelative Solubility (MeOH)Optimal Purification Method
3,6-Di-tert-butylcarbazole High (

symmetry)
ExcellentVery LowSelective Crystallization
3-tert-butylcarbazole Low (Asymmetrical)PoorHighRemains in Mother Liquor
Protocol 2: Self-Validating Recrystallization of 3,6-di-tert-butylcarbazole

This protocol leverages thermodynamic solubility differences to achieve >99% purity.

  • Crude Isolation: Following the Friedel-Crafts reaction (typically using

    
     and tert-butyl chloride), quench the reaction with ice water to destroy the Lewis acid. Extract with dichloromethane (DCM), dry, and evaporate the solvent to yield a crude solid.
    
  • Solvent System Preparation: Transfer the crude solid to an Erlenmeyer flask. Dissolve the mixture in a minimal volume of boiling Chloroform (

    
    ).
    
  • Anti-Solvent Addition: While keeping the solution at a gentle boil, add Methanol (MeOH) dropwise until the solution becomes faintly turbid (cloudy). Add just enough

    
     (1-2 drops) to clear the turbidity.
    
  • Controlled Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath for 1 hour. The highly symmetrical 3,6-di-tert-butylcarbazole will precipitate as white/colorless crystals[3].

  • Vacuum Filtration: Filter the crystals using a Büchner funnel and wash with ice-cold Methanol. The asymmetrical mono-adduct remains entirely dissolved in the mother liquor.

  • NMR Validation (Self-Validation Step): Dissolve a few crystals in

    
     and run a 
    
    
    
    NMR spectrum.
    • Causality Check: Pure 3,6-di-tert-butylcarbazole will display a highly symmetrical spectrum: a single, sharp singlet integrating to 18H (the tert-butyl groups) and exactly three unique aromatic proton environments per ring. If you observe complex multiplet splitting in the aromatic region or multiple tert-butyl singlets, mono-adduct contamination is still present, and a second recrystallization is required[3].

References

  • Technical Support Center: Optimizing N-Alkylation of Carbazole with a Diol Side Chain. Benchchem.
  • Effects of variation in phenylpyridinyl and di-tert-butyl-carbazolyl substituents of benzene on the performance of the derivatives in colour-tuneable white and exciplex-based sky-blue light-emitting diodes. RSC Publishing.
  • 3,6-Di-tert-butylcarbazole | CAS Number 37500-95-1. Ossila.

Sources

Troubleshooting

Thermal stability issues of bromo-phenoxyethyl carbazoles

Welcome to the Bromo-Phenoxyethyl Carbazole Technical Support Center . This guide addresses the specific thermal stability challenges associated with 9-[2-(phenoxy)ethyl]carbazole derivatives , particularly those bearing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bromo-Phenoxyethyl Carbazole Technical Support Center .

This guide addresses the specific thermal stability challenges associated with 9-[2-(phenoxy)ethyl]carbazole derivatives , particularly those bearing bromine substituents (e.g., on the carbazole core or the phenoxy ring) or involving 9-(2-bromoethyl)carbazole as a synthetic intermediate.[1]

These molecules are critical in medicinal chemistry (e.g., kinase inhibitors, beta-blocker analogs) and organic electronics (OLED hosts).[1] However, they exhibit distinct thermal failure modes that can ruin experiments if not managed.

Quick Diagnostic: What is your primary observation?

Symptom Likely Issue Immediate Action
NMR shows "doublet of doublets" at

7.0–8.0 ppm & loss of ethyl triplets.

-Elimination:
Your bromo-ethyl intermediate converted to 9-vinylcarbazole .[1]
STOP HEATING. Lower reaction temp; switch to a weaker base (e.g.,

instead of

).
Material turns yellow/brown during vacuum drying or sublimation. Debromination/Radical Cleavage: C-Br bond homolysis is occurring.[1]Reduce T < 200°C. Exclude light. Ensure high vacuum (<

mbar) to lower sublimation T.
Yield drops; appearance of phenol/carbazole in LCMS. Ether Cleavage: Acid-catalyzed cleavage of the phenoxyethyl ether.[1]Check for acidic impurities (e.g., unneutralized silica gel). Add trace base stabilizer.

Module 1: Synthesis & Reaction Control (The "Vinyl Trap")

Context: The most common "thermal instability" reported is not the decomposition of the final product, but the elimination of the key intermediate, 9-(2-bromoethyl)carbazole , during the synthesis of phenoxyethyl carbazoles.

The Problem: Substitution vs. Elimination

When reacting 9-(2-bromoethyl)carbazole with a phenol (to attach the phenoxy group), you are performing an


 reaction.[1] However, the carbazole nitrogen is electron-rich, and the ethyl bridge is prone to E2 elimination  under basic conditions and heat.
  • Mechanism: The base (intended to deprotonate the phenol) instead pulls a proton from the

    
    -carbon of the ethyl chain.
    
  • Result: You form 9-vinylcarbazole , a "dead-end" byproduct that polymerizes or refuses to react with the phenol.[1]

Troubleshooting Protocol

Q: My reaction mixture turned black and the product is missing. Why? A: You likely overheated the reaction in the presence of a strong base.

  • Causality: At temperatures >80°C, especially with bases like

    
     or 
    
    
    
    , the rate of elimination (
    
    
    ) exceeds substitution (
    
    
    ).
  • Solution:

    • Change Base: Switch to Cesium Carbonate (

      
      )  in DMF or Acetonitrile.[1] The "Cesium Effect" promotes 
      
      
      
      substitution over elimination due to weaker solvation of the carbonate anion.
    • Temperature Limit: Do not exceed 60°C . If the reaction is slow, add a catalyst (KI) rather than increasing heat.

    • Order of Addition: Pre-mix the phenol and base before adding the bromoethyl carbazole. This ensures the nucleophile (phenoxide) is ready, minimizing the lifetime of the unreacted bromo-species in the hot basic solution.

Module 2: Purification & Thermal Handling

Context: Once synthesized, bromo-phenoxyethyl carbazoles are often purified via recrystallization or sublimation (for OLEDs).[1]

Issue: Ether Cleavage

Q: I see "Carbazole" and "Bromophenol" peaks in my LCMS after recrystallization. A: The phenoxyethyl ether linkage is thermally stable up to ~250°C only in neutral conditions.

  • The Trigger: If you used acidified silica gel for column chromatography and didn't fully neutralize the eluent, trace acid remains. Upon heating (recrystallization), this acid catalyzes the cleavage of the ether bond.

  • Protocol: Always wash your organic layer with saturated

    
      post-synthesis.[1] If using silica columns, flush the column with 1% Triethylamine/Hexane before loading your sample.
    
Issue: Debromination during Sublimation

Q: My elemental analysis shows low Bromine content after sublimation. A: C-Br bonds, especially on the carbazole 3-position or the phenoxy ring, have a bond dissociation energy (BDE) of ~70-80 kcal/mol.

  • Mechanism: At sublimation temperatures (>200°C), thermal homolysis generates aryl radicals. These radicals abstract hydrogen from trace impurities, leading to debrominated species (e.g., Phenoxyethyl carbazole without the Br).

  • Fix:

    • High Vacuum: You must achieve vacuum levels better than

      
       Torr.[1] This lowers the sublimation temperature significantly, keeping it below the C-Br cleavage threshold.
      
    • Zone Sublimation: Use a gradient heater.[1] The debrominated impurity is lighter and will deposit in a different zone than your brominated target.

Module 3: Visualizing the Failure Pathways

The following diagram illustrates the critical competition between the desired synthesis and the thermal elimination failure mode.

ReactionPathways Start 9-(2-Bromoethyl)carbazole (Intermediate) Vinyl 9-Vinylcarbazole (DEAD END) Polymerizes Start->Vinyl Path A: Thermal Elimination (E2 Mechanism) Target Bromo-Phenoxyethyl Carbazole (TARGET) Start->Target Path B: Substitution (SN2 Mechanism) Base Base + Heat (>80°C) Base->Vinyl Phenol Phenol + Cs2CO3 (<60°C) Phenol->Target Cleavage Carbazole + Bromophenol (Degradation) Target->Cleavage Path C: Acid + Heat (Ether Cleavage)

Figure 1: Reaction landscape showing the competition between the desired SN2 substitution (Path B) and the thermal elimination failure mode (Path A).

FAQ: Expert Troubleshooting

Q: Can I distill bromo-phenoxyethyl carbazoles? A: No. The boiling point is predicted to be >400°C. Even under vacuum, the temperature required would likely trigger C-Br homolysis or ether cleavage. Use recrystallization (Ethanol/Toluene) or column chromatography .[1]

Q: Is the molecule light sensitive? A: Yes. Bromo-aromatics are photolabile.[1] UV light can cleave the C-Br bond, creating radicals that attack the ether linkage. Store in amber vials under Argon.

Q: Why does my product melt over a wide range (e.g., 130-145°C)? A: This indicates contamination with the vinyl analog or debrominated species .[1] These impurities cocrystallize with your target, depressing the melting point. A single recrystallization is often insufficient; perform a "hot filtration" to remove polymeric vinyl species (which are often insoluble in hot ethanol) before cooling.[1]

References

  • Synthesis & Elimination Issues: Beilstein J. Org.[1] Chem.2020 , 16, 1066–1074. (Discusses synthesis of carbazole derivatives and thermal properties).

  • Thermal Stability of Carbazole Derivatives: Molecules2023 , 28(6), 2568. (Review of carbazole stability in drug discovery).

  • Ether Cleavage Mechanisms: J. Org.[1] Chem.2006 , 71, 7103.[2] (Mechanisms of ether cleavage in aromatic systems).

  • OLED Material Stability: J. Mater. Chem. C2017 , 5, 1234. (Thermal degradation of bromo-carbazole hosts in OLEDs).

  • General Reactivity: Acta Cryst.2012 , E68, o2026.[3] (Crystal structure and properties of 9-(2-bromoethyl)carbazole).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization of 9-[2-(4-Bromophenoxy)ethyl]carbazole: A Comparative Technical Guide

Executive Summary This guide provides a rigorous technical comparison for the structural validation of 9-[2-(4-Bromophenoxy)ethyl]carbazole , a critical intermediate in the synthesis of hole-transport materials (HTMs) fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison for the structural validation of 9-[2-(4-Bromophenoxy)ethyl]carbazole , a critical intermediate in the synthesis of hole-transport materials (HTMs) for OLED applications. The focus is on the "Ethyl Triplets" —the distinct diagnostic signature of the ethylene linker connecting the carbazole donor and the bromophenoxy acceptor.[1][2]

We compare the target product against its primary precursors (Carbazole and the alkylating agent) to establish a self-validating NMR protocol.[2] This approach ensures that researchers can distinguish the purified product from incomplete alkylation or side reactions.[1][2]

Part 1: Structural Analysis & Theoretical Basis[1][2]

The molecule consists of three distinct magnetic environments:[1]

  • The Carbazole Moiety: A tricyclic aromatic system exhibiting a characteristic ABCD spin system (or close to it) for the aromatic protons.[1][2]

  • The Phenoxy Group: A para-substituted benzene ring (4-bromophenoxy), typically showing an AA'BB' splitting pattern.[1][2]

  • The Ethylene Linker (

    
    ):  The core diagnostic feature.[2] Unlike a standard ethyl group (quartet + triplet), this linker appears as two distinct triplets  (an 
    
    
    
    system) due to the heteroatoms at both ends preventing free rotation equivalence and eliminating the methyl terminus.
The "Ethyl Triplets" Logic

In a successful synthesis, the alkylation of the carbazole nitrogen transforms the spectrum significantly.[1][2] The two methylene groups in the linker appear at distinct chemical shifts:

  • 
     ~4.7 ppm (
    
    
    
    ):
    Deshielded by the nitrogen atom and the strong anisotropic ring current of the carbazole system.[2]
  • 
     ~4.3 ppm (
    
    
    
    ):
    Deshielded by the oxygen atom of the phenoxy group.[2]

Part 2: Comparative Analysis (Product vs. Alternatives)

The following table contrasts the 1H NMR features of the product against its starting materials. This comparison is the primary method for assessing reaction completion.[2]

Table 1: Diagnostic Signal Comparison (400 MHz, CDCl3)
FeaturePrecursor 1: Carbazole Precursor 2: 1-Bromo-2-(4-bromophenoxy)ethane Target Product: 9-[2-(4-Bromophenoxy)ethyl]carbazole Interpretation
N-H Proton Broad singlet,

8.0–11.2 ppm
AbsentAbsent Disappearance confirms N-alkylation.[2]
Linker (

)
AbsentAbsentTriplet,

4.6–4.8 ppm
Diagnostic for carbazole attachment.[1][2]
Linker (

)
AbsentTriplet,

~4.3 ppm
Triplet,

4.2–4.4 ppm
Shifts slightly upon binding; confirms linker integrity.
Linker (

)
AbsentTriplet,

~3.6 ppm
Absent Disappearance confirms nucleophilic substitution of Bromine.[2]
Aromatic Region 8H (Carbazole only)4H (Phenoxy AA'BB')12H Total (Carbazole + Phenoxy)Integration ratio (8:[2][3]4) validates stoichiometry.
Performance vs. Alternatives[2][3][4]
  • Alternative 1: 9-Ethylcarbazole: Often used as a reference.[1][2] 9-Ethylcarbazole shows a classic quartet (4.4 ppm) and triplet (1.4 ppm) pattern.[2] The target molecule replaces the methyl triplet with a downfield methylene triplet (

    
    4.3 ppm), immediately distinguishing the functionalized linker from a simple ethyl chain.[1]
    
  • Alternative 2: N-Alkylation Failure: If the reaction fails, the broad N-H peak (

    
    11 ppm in DMSO, broad/invisible in CDCl3) remains.[1][2] The presence of the triplet at 3.6 ppm (
    
    
    
    ) indicates unreacted alkylating agent.[2]

Part 3: Experimental Protocols

Protocol A: Synthesis & Workup for NMR Analysis

Context: This workflow ensures the isolation of the specific "Ethyl Triplet" signal without interference from paramagnetic impurities or solvent peaks.[1][2]

  • Reaction: Dissolve Carbazole (1.0 eq) in DMF. Add KOH (powdered, 2.0 eq) and stir for 30 min to generate the carbazolide anion (color change to yellow/orange).

  • Addition: Add 1-bromo-2-(4-bromophenoxy)ethane (1.1 eq) dropwise. Heat to 80°C for 6-12 hours.

  • Quench: Pour mixture into ice water. Filter the white precipitate.[1][2]

  • Purification: Recrystallize from Ethanol/Toluene (critical to remove unreacted bromide which confuses the triplet region).

  • NMR Prep: Dissolve ~10 mg of dried solid in 0.6 mL CDCl3 .

    • Note: CDCl3 is preferred over DMSO-d6 for this characterization because DMSO can broaden the carbazole aromatic peaks and obscure the fine splitting of the triplets due to viscosity.[1][2]

Protocol B: NMR Acquisition Parameters
  • Frequency: 400 MHz or higher (essential to resolve the roofing effect of the AA'BB' phenoxy system).

  • Spectral Width: -2 to 14 ppm.[1][2]

  • Relaxation Delay (D1): Set to >3 seconds. The quaternary carbons in the carbazole ring relax slowly; accurate integration of the aromatic region requires sufficient delay.[1][2]

  • Scans: 16–32 scans are sufficient for a clean baseline.[1][2]

Part 4: Visualization of Structural Logic[1]

Diagram 1: Characterization Logic Flow

This diagram illustrates the decision tree for validating the product based on the "Ethyl Triplets."

NMR_Logic Start Crude Product Isolated H_NMR Acquire 1H NMR (CDCl3) Start->H_NMR Check_NH Check 8.0 - 12.0 ppm region H_NMR->Check_NH NH_Present Signal Present (Broad s) Reaction Incomplete Check_NH->NH_Present Yes NH_Absent Signal Absent N-Alkylation Likely Check_NH->NH_Absent No Check_Aliphatic Check 3.5 - 5.0 ppm region NH_Absent->Check_Aliphatic Pattern_A Triplet ~3.6 ppm present (CH2-Br) Check_Aliphatic->Pattern_A Pattern_B Two Triplets Present (~4.7 ppm & ~4.3 ppm) Check_Aliphatic->Pattern_B Result_A Contaminated with Alkylating Agent Pattern_A->Result_A Result_B Linker Intact Target Structure Confirmed Pattern_B->Result_B

Caption: Logical decision tree for interpreting 1H NMR data during the synthesis of N-alkylated carbazole derivatives.

Diagram 2: Signal Assignment & Connectivity

This diagram maps the specific protons to their chemical shifts, highlighting the "Ethyl Triplet" connectivity.[1][2]

Signal_Assignment Carbazole_Ring Carbazole Aromatic Ring (ABCD System) N_Atom Nitrogen (N9) Carbazole_Ring->N_Atom NCH2 N-CH2 Protons Triplet, 4.6-4.8 ppm N_Atom->NCH2 Deshielding Zone OCH2 O-CH2 Protons Triplet, 4.2-4.4 ppm NCH2->OCH2 Vicinal Coupling (J~6Hz) O_Atom Oxygen OCH2->O_Atom Phenoxy Phenoxy Ring (AA'BB' System) 6.8 & 7.4 ppm O_Atom->Phenoxy Br_Atom Bromine (Para) Phenoxy->Br_Atom

Caption: Connectivity map correlating the chemical structure to the specific 1H NMR chemical shifts observed in CDCl3.

References

  • Royal Society of Chemistry (RSC). Synthesis and characterization of carbazole-based dendrons and intermediates.[1][2] (General reference for 9-phenyl and 9-alkyl carbazole shifts).

  • ChemicalBook. Carbazole 1H NMR Spectrum Standards. (Reference for starting material shifts).

  • Beilstein Journal of Organic Chemistry. Synthesis of novel multifunctional carbazole-based molecules. (Data on N-alkyl carbazole shifts and solvent effects).

  • University of Wisconsin/ACS. 1H NMR Chemical Shifts of Trace Impurities and Common Solvents. (Reference for solvent residual peaks in CDCl3 vs DMSO).

Sources

Comparative

Technical Guide: Mass Spectrometry Isotope Pattern Analysis for Brominated Carbazoles

Executive Summary Brominated carbazoles (BCZs) are emerging halogenated heterocyclic contaminants, structurally analogous to dioxins and polybrominated diphenyl ethers (PBDEs). Their detection in environmental and biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated carbazoles (BCZs) are emerging halogenated heterocyclic contaminants, structurally analogous to dioxins and polybrominated diphenyl ethers (PBDEs). Their detection in environmental and biological matrices presents a specific analytical challenge: distinguishing BCZs from isobaric interferences and determining the precise degree of bromination.

This guide provides an objective comparison of mass spectrometry (MS) platforms for BCZ analysis. Unlike standard "how-to" manuals, we focus on the isotope pattern analysis —the critical mechanism for validating halogenated structures. We compare Low-Resolution MS (LRMS), Electron Capture Negative Ionization (ECNI), and High-Resolution MS (HRMS), supported by experimental workflows and self-validating protocols.

Part 1: The Isotopic Signature of Bromine[1][2][3][4][5]

To analyze BCZs effectively, one must master the isotopic physics of bromine. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine possesses two stable isotopes,


 and 

, with natural abundances of approximately 50.69% and 49.31% .

This near 1:1 ratio creates a distinct "cluster" signature in the mass spectrum that serves as a molecular fingerprint.

The Cluster Logic
  • Mono-brominated (

    
    ):  Two peaks of equal height at 
    
    
    
    and
    
    
    .[1]
  • Di-brominated (

    
    ):  Three peaks with a ratio of 1:2:1  (
    
    
    
    ,
    
    
    ,
    
    
    ).
  • Tri-brominated (

    
    ):  Four peaks with a ratio of 1:3:3:1 .
    
  • Tetra-brominated (

    
    ):  Five peaks with a ratio of 1:4:6:4:1 .
    

Critical Insight: In BCZ analysis, deviations from these theoretical intensity ratios by


 indicate either co-eluting interferences  or detector saturation . This ratio check is your primary quality assurance tool.

Part 2: Comparative Analysis of MS Platforms

We evaluated three primary methodologies for BCZ isotope analysis. The following data summarizes their performance characteristics.

Table 1: Performance Comparison Matrix
FeatureGC-EI-LRMS (Single Quad)GC-ECNI-MS (Low Res)GC-EI-HRMS (Orbitrap/Q-TOF)
Primary Utility Routine ScreeningUltra-Trace QuantitationStructural Confirmation & Unknowns
Sensitivity Moderate (pg range)High (fg range) High (low pg range)
Isotope Fidelity Good (if separated)Poor (often loses molecular ion)Excellent (resolves mass defect)
Selectivity Low (Unit Resolution)Medium (Selective for Br)High (>25,000 FWHM)
Structural Info Fingerprint availableLimited (mostly

peaks)
Exact Mass Formula Confirmation
Cost LowMediumHigh
Detailed Assessment[7]
1. GC-EI-LRMS (The "Workhorse")
  • Mechanism: Electron Impact (70 eV) yields a molecular ion (

    
    ) and fragment ions.
    
  • Pros: Produces the classic isotope clusters described in Part 1. Extensive library matching (NIST) is possible.

  • Cons: Unit resolution cannot distinguish BCZs from interferences like PBDE fragments or PCNs with similar nominal masses.

  • Verdict: Suitable for monitoring known targets in clean matrices but prone to false positives in complex sediment/tissue samples.

2. GC-ECNI-MS (The "Bloodhound")
  • Mechanism: Soft ionization using methane as a reagent gas captures thermal electrons.

  • Pros: 10-100x more sensitive than EI for brominated compounds.

  • Cons: The spectra are often dominated by the bromide ions (

    
     79 and 81). The molecular ion cluster (
    
    
    
    ) is frequently weak or absent, destroying the isotope pattern required to confirm the degree of bromination.
  • Verdict: Best for total bromine screening, not for specific congener identification.

3. GC-EI-HRMS (The "Gold Standard")
  • Mechanism: Orbitrap or Time-of-Flight (TOF) detectors measure mass to 4 decimal places.

  • Pros: Resolves the mass defect . A BCZ (

    
    ) has a different exact mass than a PBDE ether (
    
    
    
    ) even if nominal mass is identical. It preserves the isotope cluster with high fidelity.
  • Verdict: Essential for publishing novel BCZ data or working in highly contaminated matrices.

Part 3: Experimental Protocol (Self-Validating)

This workflow is designed to ensure data integrity. It includes a "Stop/Go" decision matrix based on isotope ratio validation.

Workflow Visualization

BCZ_Workflow Sample Sample Matrix (Sediment/Tissue) Extract Soxhlet Extraction (DCM:Hexane 1:1) Sample->Extract Cleanup Multi-Layer Silica (Acid/Base/Neutral) Extract->Cleanup Frac Alumina Fractionation Separates BCZs from PBDEs Cleanup->Frac Critical Step MS_Inj GC-MS Injection (Splitless, 280°C) Frac->MS_Inj Data_Proc Data Processing Peak Detection MS_Inj->Data_Proc Iso_Check Isotope Ratio Check (Theoretical vs Observed) Data_Proc->Iso_Check Pass Valid ID Quantify Iso_Check->Pass <15% Deviation Fail Interference/Saturation Re-inject or HRMS Iso_Check->Fail >15% Deviation

Figure 1: Analytical workflow for Brominated Carbazoles emphasizing the critical fractionation and isotope validation steps.

Step-by-Step Methodology

1. Sample Preparation & Fractionation (Critical)

  • Causality: BCZs are semi-polar (due to the -NH group) compared to non-polar PBDEs. We exploit this.

  • Step: After silica cleanup, use an Alumina column .

    • Fraction 1 (Hexane): Elutes non-polar PBDEs/PCBs.

    • Fraction 2 (DCM:Hexane 1:9):Elutes BCZs.

  • Validation: Spike a standard (e.g., 3,6-dibromocarbazole) to confirm it appears only in Fraction 2.

2. Instrumental Analysis (GC-EI-MS Settings)

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: 280°C, Splitless.

  • Source Temp: 230°C (Keep high to prevent tailing of high-boiling congeners).

  • Scan Mode: SIM (Selected Ion Monitoring) for sensitivity, but scan wide enough (± 0.5 amu) to capture the full peak top for accurate ratio calculation.

3. Isotope Ratio Validation (The "Self-Check") For every detected peak, calculate the deviation (


):


  • Where

    
     is the abundance ratio of 
    
    
    
    .
  • Protocol: If

    
    , the peak is NOT  a pure BCZ. It is likely an interference or a co-elution.
    

Part 4: Data Interpretation & Logic

When analyzing the spectra, use the following logic flow to distinguish BCZs from common environmental interferences.

Isotope_Logic Start Unknown Peak Detected Check_M2 Check M+2 Intensity Start->Check_M2 Ratio_1_1 Ratio ~1:1 (M : M+2) Check_M2->Ratio_1_1 Ratio_3_1 Ratio ~3:1 (M : M+2) Check_M2->Ratio_3_1 Ratio_Complex Complex Cluster Check_M2->Ratio_Complex Result_Br Contains 1 Bromine (Possible Mono-BCZ) Ratio_1_1->Result_Br Result_Cl Contains Chlorine (Not a BCZ) Ratio_3_1->Result_Cl Check_Br2 Check M+4 Ratio_Complex->Check_Br2 Ratio 1:2:1\n(Di-Bromo) Ratio 1:2:1 (Di-Bromo) Check_Br2->Ratio 1:2:1\n(Di-Bromo) Ratio 1:3:3:1\n(Tri-Bromo) Ratio 1:3:3:1 (Tri-Bromo) Check_Br2->Ratio 1:3:3:1\n(Tri-Bromo)

Figure 2: Logical decision tree for interpreting halogen isotope clusters in mass spectra.

Troubleshooting Common Issues
  • Skewed Ratios (The "Slope" Effect):

    • Symptom:[2][3][4][5] The M+2 peak is consistently lower than theoretical.

    • Cause: Scan speed is too slow across the peak elution, or the mass analyzer (quadrupole) transmission efficiency drops at higher masses.

    • Fix: Tune the MS using PFTBA to optimize high-mass transmission; increase scan rate.

  • Isobaric Interference:

    • Symptom:[2][3][4][5] Extra peaks appearing "inside" the cluster or distorted ratios.

    • Cause: Co-elution of PCNs (Polychlorinated naphthalenes) which have similar masses.

    • Fix: Use HRMS (Resolution > 25,000) to separate the mass defect, or improve chromatographic separation (use a secondary column phase like DB-17MS).

References

  • Guo, J., et al. (2014). "Identification and characterization of polybrominated carbazoles in Lake Michigan sediment." Environmental Science & Technology.

  • Petcherkina, V., et al. (2006). "Identification of brominated carbazoles in sediment cores from Lake Michigan." Environmental Science & Technology.

  • Mellon, F. A. (2003). "Mass Spectrometry: Isotope Ratio Measurement." Encyclopedia of Food Sciences and Nutrition.

  • US EPA Method 1614A. (2010). "Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS." (Standard for isotope dilution protocols applicable to BCZs).

Sources

Validation

FTIR Characterization of Ether Linkages in Carbazole Derivatives: A Comparative Technical Guide

Executive Summary & Technical Context[1][2][3][4] In the development of optoelectronic materials (e.g., OLED hosts) and pharmaceutical agents (e.g., beta-blockers like Carvedilol), the carbazole moiety is a privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4]

In the development of optoelectronic materials (e.g., OLED hosts) and pharmaceutical agents (e.g., beta-blockers like Carvedilol), the carbazole moiety is a privileged scaffold. The introduction of an ether linkage (C-O-C) to the carbazole ring—often at the 3, 6, or 9 positions—is a critical structural modification used to tune solubility, electronic band gaps, and receptor binding affinity.

While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) remains the most rapid and cost-effective method for monitoring the formation of the ether linkage during synthesis and for solid-state characterization (polymorph identification).

This guide provides a definitive technical comparison of FTIR against alternative methods, detailed peak assignments for the carbazole-ether motif, and an optimized experimental protocol for ensuring data integrity.

The Physics of the Carbazole-Ether Bond

To interpret the FTIR spectrum accurately, one must understand the vibrational coupling unique to this system. Unlike simple aliphatic ethers, an ether linkage attached to a carbazole ring involves an aromatic-oxygen (Ar-O) bond.

  • Conjugation Effect: The lone pair electrons on the oxygen atom participate in

    
    -
    
    
    
    conjugation with the carbazole aromatic system. This increases the bond order of the Ar-O bond, shifting its vibrational frequency to a higher wavenumber compared to aliphatic ethers.
  • Asymmetric vs. Symmetric: The C-O-C linkage exhibits two primary stretching modes:[1]

    • Asymmetric Stretch (

      
      ):  The oxygen atom moves in opposition to the carbons. This is typically the strongest band.
      
    • Symmetric Stretch (

      
      ):  The oxygen atom moves in phase with the carbons.
      

Characteristic Peak Assignments

The following table synthesizes data from carbazole-based pharmaceuticals (e.g., Carvedilol) and optoelectronic materials.

Table 1: Diagnostic FTIR Peaks for Carbazole Ether Derivatives
Functional GroupVibration ModeWavenumber Range (cm⁻¹)IntensityMechanistic Insight
Ar-O-C (Ether) Asymmetric Stretch (

)
1200 – 1285 Strong Primary Diagnostic Peak. Shifted up due to resonance with the carbazole ring.
Ar-O-C (Ether) Symmetric Stretch (

)
1000 – 1150MediumOften appears as a doublet or complex band due to coupling with C-C skeletal vibrations.
Carbazole Ring N-H Stretch3300 – 3450Medium/SharpDisappears if the ether linkage is at the N-position (9-position) via alkylation.
Carbazole Ring C=C Aromatic Stretch1450 – 1600StrongCharacteristic skeletal vibrations of the tricyclic aromatic system.
Carbazole Ring C-H Out-of-Plane Bending720 – 750StrongDiagnostic of the substitution pattern (e.g., 3,6-substitution).

Critical Note: In mixed ethers (Carbazole-O-Alkyl), the Ar-O stretch appears in the 1200–1285 cm⁻¹ region, while the aliphatic O-R stretch typically falls lower, around 1000–1050 cm⁻¹.

Comparative Analysis: FTIR vs. Alternatives

Why use FTIR when NMR is available? The following comparison highlights the specific "performance" of FTIR in the context of carbazole derivative workflows.

Table 2: Performance Comparison for Ether Linkage Characterization
FeatureFTIR Spectroscopy ¹H / ¹³C NMR Spectroscopy Raman Spectroscopy
Primary Utility Functional Group Verification & Polymorph Screening.Structural Elucidation & Connectivity.[2]Skeletal Vibrations & Conjugation length.
Ether Detection Direct: Strong C-O-C stretching bands (1200-1285 cm⁻¹).[3]Indirect: Chemical shift of adjacent protons (3.5-4.5 ppm) or carbons.[4]Weak: Ether bands are often weak in Raman; better for C=C backbone.
Sample State Solid (Powder) or Liquid. Non-destructive.Solution (requires deuterated solvents).Solid or Liquid.
Speed < 1 Minute (ATR method).10–60 Minutes (Prep + Acquisition).1–10 Minutes.
Cost Low.High (Solvents + Instrument time).Medium.
Blind Spot Cannot easily distinguish between isomeric ether positions without reference standards.Excellent for distinguishing isomers (e.g., 2- vs 3-substituted).Fluorescence from carbazole can overwhelm the signal.

Experimental Protocol: The Self-Validating Workflow

To ensure high-quality spectra suitable for publication or regulatory submission, follow this optimized protocol. This workflow prioritizes Attenuated Total Reflectance (ATR) for speed but includes Transmission (KBr) for higher resolution if needed.

Workflow Diagram

FTIR_Workflow Start Sample: Carbazole Derivative (Solid Powder) Prep Sample Prep: Vacuum Dry (60°C, 4h) to remove solvent/moisture Start->Prep Background Acquire Background: Air/Clean Crystal Prep->Background Acquisition Acquisition (ATR Mode): Diamond/ZnSe Crystal 64 Scans, 4 cm⁻¹ Res Background->Acquisition Check1 QC Check 1: Is CO₂ doublet present (2350 cm⁻¹)? Acquisition->Check1 Repurge Action: Purge Bench with N₂ Check1->Repurge Yes Check2 QC Check 2: Are peaks truncated (Abs > 1.5)? Check1->Check2 No Repurge->Background Dilute Action: Switch to KBr Pellet (1:100 ratio) Check2->Dilute Yes Analysis Data Analysis: Locate Ar-O-C Band (1200-1285 cm⁻¹) Check2->Analysis No Dilute->Acquisition Validation Validation: Confirm Carbazole Backbone (1450-1600 cm⁻¹) Analysis->Validation Result Validated Spectrum Validation->Result

Figure 1: Decision-tree workflow for acquiring validated FTIR spectra of carbazole derivatives.

Detailed Methodology
  • Sample Preparation (Critical): Carbazole derivatives are often hygroscopic or retain solvent. Dry the sample in a vacuum oven at 60°C for 4 hours. Residual water (broad peak ~3400 cm⁻¹) can obscure the N-H stretch of the carbazole ring.

  • Instrument Setup:

    • Mode: ATR (Diamond or ZnSe crystal preferred for durability).

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: Minimum 64 scans to improve Signal-to-Noise ratio.

  • Acquisition: Apply consistent pressure to the powder on the crystal. Inconsistent pressure leads to variable peak intensities.

  • Validation Check:

    • Look for the Ar-O-C asymmetric stretch between 1200–1285 cm⁻¹ .

    • Confirm the presence of Carbazole skeletal modes at 1450 cm⁻¹ and 1600 cm⁻¹ .

    • Self-Correction: If the peak at 1200-1285 cm⁻¹ is missing, but the 1450/1600 peaks are present, the etherification reaction likely failed.

Case Study: Carvedilol

Carvedilol is a non-selective beta-blocker containing a carbazole ring linked to an aliphatic chain via an ether bond. It serves as an excellent reference standard.

  • Structure: 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol.

  • Experimental Data [1, 2]:

    • N-H Stretch: 3340–3345 cm⁻¹ (Carbazole nitrogen).

    • Ar-O-C Stretch (Asymmetric): ~1255 cm⁻¹ (can range 1238–1284 cm⁻¹ depending on polymorph).

    • Ar-O-C Stretch (Symmetric): ~1020–1095 cm⁻¹.

    • Aromatic C=C: ~1502 cm⁻¹ and 1590 cm⁻¹.

Interpretation: The presence of the strong band at ~1255 cm⁻¹ confirms the successful ether linkage to the carbazole ring. In polymorph studies, slight shifts in this peak (e.g., from 1255 to 1284 cm⁻¹) indicate different crystalline packing arrangements affecting the ether bond environment [2].

References

  • Scholars Research Library. "Formulation and evaluation of mucoadhesive matrix tablets of Carvedilol." Der Pharmacia Lettre, 2011. Link

  • Prado, L. D., et al. "Vibrational spectroscopic and Hirshfeld surface analysis of carvedilol crystal forms."[5][6] International Journal of Pharmaceutics, 2018.[6] Link

  • Rocky Mountain Labs. "Difference between Ether and Ester Bonding in FTIR Spectra." Technical Guide, 2023. Link

  • ThermoFisher Scientific. "Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies."[7] Application Note. Link

  • Spectroscopy Online. "The C-O Bond III: Ethers By a Knockout." Spectroscopy, 2017.[1] Link

Sources

Comparative

Advanced Hole Transport Materials: A Comparative Guide on Phenoxyethyl-Carbazole vs. Alkyl-Carbazole

As a Senior Application Scientist in organic optoelectronics, I frequently evaluate Hole Transport Materials (HTMs) for next-generation perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Carbazole d...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in organic optoelectronics, I frequently evaluate Hole Transport Materials (HTMs) for next-generation perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Carbazole derivatives are ubiquitous in this space due to their electron-rich nature, high thermal stability, and synthetic versatility.

However, the choice of the N-substituent on the carbazole core dictates the material's solid-state packing and, consequently, its charge transport efficiency. This guide objectively compares traditional N-alkyl-carbazoles against advanced N-phenoxyethyl-carbazoles , providing mechanistic insights, quantitative data, and self-validating experimental protocols for measuring hole mobility.

Mechanistic Insights: The Role of N-Substitution

The fundamental challenge in designing solution-processable HTMs is balancing solubility with intermolecular electronic coupling. The N-substituent acts as the primary lever for this optimization.

Alkyl-Carbazole: The Traditional Approach

Long alkyl chains (e.g., octyl, ethyl) are standard additions to carbazole cores to ensure high solubility in organic solvents, facilitating scalable spin-coating or inkjet printing. However, these aliphatic chains are electrically insulating. If the chain is too long, it induces severe steric hindrance, increasing the intermolecular distance between adjacent carbazole units. This disrupts


 orbital overlap, localizing charge carriers and typically restricting hole mobility to the 

to

cm²/Vs regime 1[1].
Phenoxyethyl-Carbazole: Structural Engineering

Replacing a simple alkyl chain with a phenoxyethyl group introduces a heteroatom (oxygen) and a pendant aromatic ring. This design fundamentally alters the solid-state morphology:

  • Conformational Locking: The oxygen heteroatom can participate in intramolecular dipole-dipole interactions, rigidifying the molecular backbone.

  • Enhanced

    
     Stacking:  The terminal phenyl ring provides additional sites for intermolecular 
    
    
    
    interactions, bridging the gap between adjacent carbazole cores.

This synergistic structural order enhances electronic coupling, significantly boosting charge carrier hopping rates and pushing hole mobility into the high


 to 

cm²/Vs range 2[2].

Structure_Property Root Carbazole N-Substitution Alkyl Alkyl Chain (e.g., Octyl, Ethyl) Root->Alkyl Phenoxy Phenoxyethyl Chain Root->Phenoxy Prop1 High Solubility Flexible Spacing Alkyl->Prop1 Prop2 Steric Hindrance Reduced π-π Overlap Alkyl->Prop2 Prop3 Additional π-Interactions (Phenyl Stacking) Phenoxy->Prop3 Prop4 Conformational Locking (Oxygen Heteroatom) Phenoxy->Prop4 Result1 Moderate Hole Mobility (~10⁻⁵ to 10⁻⁴ cm²/Vs) Prop1->Result1 Prop2->Result1 Result2 Enhanced Hole Mobility (~10⁻⁴ to 10⁻³ cm²/Vs) Prop3->Result2 Prop4->Result2

Caption: Logical mapping of how N-substituent selection dictates intermolecular packing and hole mobility.

Quantitative Data Comparison

The following table summarizes the optoelectronic properties of representative alkyl- and phenoxyethyl-carbazole derivatives derived from recent literature[2][3].

ParameterAlkyl-Carbazole (e.g., 9-octylcarbazole derivatives)Phenoxyethyl-Carbazole (e.g., M1 copolymer derivatives)
Primary Intermolecular Interaction Core-to-Core

stacking
Core-to-Core & Phenyl-to-Phenyl

stacking
Intrinsic Hole Mobility (

)

cm²/Vs

cm²/Vs
HOMO Energy Level

eV

to

eV
Steric Hindrance High (due to flexible aliphatic chain)Moderate (rigidified by heteroatom interactions)
Optimal Application Low-cost PSCs, Flexible OLEDsHigh-efficiency PSCs, Electrochromic devices

Experimental Protocol: Self-Validating SCLC Mobility Extraction

To objectively compare the hole mobility of these materials, the Space-Charge-Limited Current (SCLC) method is the industry standard4[4]. The protocol below is designed as a self-validating system —if the physical chemistry principles are violated during fabrication, the resulting data will mathematically reveal the error.

Step-by-Step Methodology
  • Substrate Preparation (ITO Cleaning):

    • Action: Sonicate Indium Tin Oxide (ITO) glass in detergent, deionized water, acetone, and isopropanol (15 min each). Follow with 15 minutes of UV-Ozone treatment.

    • Causality: UV-Ozone removes residual organic contaminants and increases the work function of ITO, ensuring a lower energy barrier for hole injection.

  • Hole Injection Layer Deposition:

    • Action: Spin-coat PEDOT:PSS at 3000 rpm for 30s. Anneal at 150°C for 15 minutes in ambient air.

    • Causality: PEDOT:PSS planarizes the rough ITO surface. Its high work function (

      
       eV) aligns perfectly with the HOMO of carbazole derivatives, facilitating Ohmic (barrier-free) hole injection.
      
  • Active Layer Spin-Coating:

    • Action: Dissolve the carbazole derivative in anhydrous chlorobenzene (20 mg/mL). Spin-coat at 2000 rpm for 60s inside a nitrogen-filled glovebox. Measure exact film thickness (

      
      ) via a profilometer.
      
    • Causality: Chlorobenzene's high boiling point (

      
      °C) allows for a slow, controlled solvent evaporation rate, preventing pinhole formation and promoting highly ordered 
      
      
      
      stacking.
  • Top Electrode Evaporation (Electron Blocking):

    • Action: Thermally evaporate 100 nm of Gold (Au) under high vacuum (

      
       mbar).
      
    • Causality: Gold possesses a high work function (

      
       eV). In this ITO/PEDOT:PSS/HTM/Au architecture, the high work function cathode creates a massive energy barrier against electron injection into the HTM's LUMO. This ensures the device is strictly "hole-only".
      
  • J-V Characterization & Self-Validation:

    • Action: Sweep voltage from 0V to 5V in the dark. Plot

      
       vs. 
      
      
      
      .
    • System Validation: The protocol validates itself here. You must observe a region where the slope is exactly 2 (

      
      ). If the slope is 
      
      
      
      , the contacts are non-Ohmic. If the slope is
      
      
      , the current is trap-limited. Mobility can only be extracted from the slope=2 region using the Mott-Gurney equation:
      
      

SCLC_Workflow A 1. Substrate Prep ITO Cleaning & UV-Ozone B 2. Hole Injection Layer Spin-coat PEDOT:PSS A->B C 3. HTM Deposition Spin-coat Carbazole Derivative B->C D 4. Top Electrode Evaporate Au (Electron Blocking) C->D E 5. J-V Measurement Dark Conditions D->E F 6. Data Analysis Mott-Gurney Equation Extraction E->F

Caption: Step-by-step workflow for SCLC hole-only device fabrication and mobility extraction.

References

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance Source: MDPI URL:[Link]

  • Syntheses of novel copolymers containing carbazole and their electrochromic properties Source: ResearchGate URL:[Link]

  • A Simple Carbazole-Triphenylamine Hole Transport Material for Perovskite Solar Cells Source: ACS Publications (The Journal of Physical Chemistry C) URL:[Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectra of 9-[2-(4-Bromophenoxy)ethyl]carbazole

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption properties of 9-[2-(4-Bromophenoxy)ethyl]carbazole. By c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption properties of 9-[2-(4-Bromophenoxy)ethyl]carbazole. By comparing its structural components with established data for related molecules, we offer a predictive framework for its spectral behavior and a detailed protocol for its empirical validation. This document is designed to serve as a practical resource for scientists engaged in the characterization of novel carbazole derivatives for applications in materials science and pharmacology.

Introduction: The Spectroscopic Significance of Carbazole Derivatives

Carbazole and its derivatives are a cornerstone in the development of advanced organic materials and therapeutic agents.[1] Their rigid, π-conjugated structure endows them with desirable electronic and photophysical properties, including strong luminescence and efficient charge transport, making them ideal candidates for organic light-emitting diodes (OLEDs), solar cells, and fluorescent biological probes.[1][2] The ability to functionalize the carbazole core, particularly at the N-9 position, allows for the precise tuning of these properties.[3]

UV-Vis spectroscopy is a fundamental technique for characterizing these molecules. It provides critical insights into their electronic structure by probing the energy required to promote electrons from lower-energy ground states to higher-energy excited states. The resulting spectrum, a plot of absorbance versus wavelength, is a unique fingerprint of the molecule's conjugated system and is highly sensitive to its chemical environment and structural modifications.[4] This guide focuses on 9-[2-(4-Bromophenoxy)ethyl]carbazole, a derivative featuring an extended side chain at the nitrogen atom, and dissects how this modification is expected to influence the core carbazole spectrum.

Fundamental Principles: Electronic Transitions in the Carbazole Chromophore

The UV-Vis absorption spectrum of carbazole is dominated by π → π* electronic transitions within its aromatic, heterocyclic ring system. The parent carbazole molecule typically exhibits several distinct absorption bands:

  • An intense band around 290-295 nm.[5]

  • A series of structured, lower-intensity bands between 320 nm and 340 nm.[5]

These absorptions correspond to excitations of electrons within the conjugated π-system. The precise energy (and thus, wavelength) of these transitions is influenced by the molecule's geometry and the electronic nature of any attached substituent groups.[4][6] Substituents can perturb the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the absorption maxima.

Experimental Protocol: A Self-Validating Workflow for UV-Vis Analysis

Acquiring a high-quality UV-Vis absorption spectrum requires meticulous attention to detail. The following protocol is designed to ensure accuracy, reproducibility, and trustworthiness in the data.

Objective: To measure the UV-Vis absorption spectrum of 9-[2-(4-Bromophenoxy)ethyl]carbazole and determine its absorption maxima (λmax) and molar absorptivity (ε).

Materials:

  • 9-[2-(4-Bromophenoxy)ethyl]carbazole (analyte)

  • Spectroscopic grade solvent (e.g., dichloromethane (DCM), acetonitrile, or ethanol)

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Analytical balance and volumetric flasks

Step-by-Step Methodology:

  • Solvent Selection: The choice of solvent is critical. It must be transparent (non-absorbing) in the wavelength range of interest (typically 250-450 nm for carbazoles) and capable of fully dissolving the analyte.[1] DCM is an excellent starting point due to its relatively low polarity and broad transparency window. The solvent's polarity can influence spectral shifts, so consistency is key for comparative studies.[7]

  • Stock Solution Preparation: Accurately weigh a small amount of the analyte (e.g., 1-2 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 10 mL or 25 mL) to create a stock solution of known concentration (e.g., 10⁻³ M). This step is crucial for the later calculation of the molar absorptivity coefficient.

  • Working Solution Preparation: Prepare a dilute working solution (e.g., 10⁻⁵ M) from the stock solution.[1][8] This concentration is generally sufficient to yield an absorbance in the optimal range of 0.1 to 1.0, ensuring adherence to the Beer-Lambert Law.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure a stable output. Set the desired wavelength range for the scan (e.g., 250 nm to 450 nm).

  • Baseline Correction (Blanking): Fill both the sample and reference cuvettes with the pure spectroscopic solvent. Place them in the spectrophotometer and run a baseline scan. This subtracts any absorbance from the solvent and cuvettes, ensuring the final spectrum is solely that of the analyte.[1]

  • Sample Measurement: Discard the solvent from the sample cuvette, rinse it with a small amount of the analyte working solution, and then fill it with the working solution. Place it back into the sample holder and run the absorption scan.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If the exact concentration is known, calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert Law: A = εcl , where A is the absorbance, c is the molar concentration, and l is the cuvette path length (1 cm).

The following diagram illustrates this experimental workflow.

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis Solvent Select Spectroscopic Grade Solvent Stock Prepare Concentrated Stock Solution (e.g., 10⁻³ M) Solvent->Stock Working Prepare Dilute Working Solution (e.g., 10⁻⁵ M) Stock->Working Blank Fill Cuvettes with Solvent & Run Baseline Working->Blank Transfer to Cuvettes Sample Fill Sample Cuvette with Working Solution Blank->Sample Scan Acquire Absorption Spectrum (250-450 nm) Sample->Scan Identify Identify λmax Values Scan->Identify Export Data Calculate Calculate Molar Absorptivity (ε) Identify->Calculate

Caption: Experimental workflow for UV-Vis absorption spectroscopy.

Comparative Spectral Analysis

The key structural features are:

  • The Carbazole Chromophore: The primary light-absorbing unit.

  • The N-9 Ethyl Linker: A non-conjugated, insulating bridge.

  • The 4-Bromophenoxy Group: A secondary substituent.

The ethyl linker (-CH2-CH2-) is crucial as it electronically isolates the carbazole nucleus from the 4-bromophenoxy group. This means there is no extended π-conjugation between the two moieties. Consequently, the spectrum of the target molecule is expected to be a superposition of the spectra of its components, dominated by the much stronger absorption of the carbazole unit.

The spectrum should therefore closely resemble that of 9-ethylcarbazole . The primary absorption bands characteristic of the carbazole π → π* transitions will be present with only minor shifts.[9][10] The 4-bromophenoxy group will contribute its own, weaker absorptions at shorter wavelengths, which may overlap with the carbazole bands.

The following table compares the known spectral data of relevant compounds to provide a benchmark for 9-[2-(4-Bromophenoxy)ethyl]carbazole.

CompoundKey Structural FeatureTypical λmax (nm)Rationale & Expected Impact
Carbazole Unsubstituted Core~291, 323, 333[5]The fundamental chromophore. Provides the baseline spectrum.
9-Ethylcarbazole N-Alkyl Substitution~293, 329, 342[9][10]The alkyl group has a negligible electronic effect. This spectrum is the best model for the carbazole portion of the target molecule.
9-(4-Bromophenyl)carbazole N-Aryl SubstitutionRed-shifted vs. CarbazoleThe direct connection of the phenyl ring to the nitrogen allows for extended conjugation, causing a bathochromic (red) shift. This highlights the importance of the insulating ethyl linker in our target molecule.[11][12]
9-[2-(4-Bromophenoxy)ethyl]carbazole Target Compound Predicted: ~293, 329, 342 The insulating ethyl group prevents conjugation. The spectrum is predicted to be nearly identical to 9-ethylcarbazole, with the carbazole π → π* transitions dominating.

Conclusion

The UV-Vis absorption spectrum of 9-[2-(4-Bromophenoxy)ethyl]carbazole is predicted to be dominated by the electronic transitions of the carbazole core. Due to the insulating (-CH2-CH2-O-) linker, the 4-bromophenoxy substituent is not in conjugation with the carbazole ring system and is expected to have a minimal impact on the primary absorption maxima. Therefore, the spectrum should closely mirror that of 9-ethylcarbazole, exhibiting characteristic strong absorptions around 293 nm and weaker, structured bands between 320-350 nm. This comparative guide provides a robust framework for the experimental validation and interpretation of the spectral properties of this and similar N-substituted carbazole derivatives, enabling researchers to efficiently characterize novel compounds for a range of advanced applications.

References

  • Scientific.Net. (n.d.). Photophysical Properties of Carbazole Derivative DPSPC Doped Composite Glass. Retrieved from [Link]

  • Belletête, M., et al. (n.d.). Spectroscopic and photophysical properties of carbazole-based triads. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New conjugated carbazole derivatives: synthesis and photophysical properties catalysed by Pd–Cu@rGO. Retrieved from [Link]

  • ResearchGate. (n.d.). CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. Retrieved from [Link]

  • Bouzayen, A., et al. (2015). Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. Moroccan Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible absorption spectra of the carbazole derivatives in acetonitrile. Retrieved from [Link]

  • Scholarena. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Retrieved from [Link]

  • MDPI. (2023). UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) The UV spectra of carbazole-based compounds at a concentration of 1 × 10–5 mol L⁻¹ in THF. Retrieved from [Link]

  • PMC. (2025). Antimicrobial, Structural, Optical, and Redox Profiling of 7H‑Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. Retrieved from [Link]

  • AIP Publishing. (2020). Extremely solvent-enhanced absorbance and fluorescence of carbazole interpreted using a damped Franck–Condon simulation. The Journal of Chemical Physics. Retrieved from [Link]

  • ResearchGate. (2026). UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. Retrieved from [Link]

  • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Retrieved from [Link]

  • NIST. (n.d.). 4-Bromophenol, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior - Supporting Information. Retrieved from [Link]

  • NIST. (n.d.). 9H-Carbazole, 9-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PMC. (n.d.). 9-(4-Bromophenyl)-9H-carbazole. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) UV/Vis and (b) PL spectra of 2 and 9‐ethylcarbazole in THF solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl carbazole. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Are there any benchmark test sets for UV-vis absorption maxima?. Retrieved from [Link]

  • IIVS.org. (n.d.). Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. Retrieved from [Link]

  • MDPI. (2025). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • ScienceOpen. (n.d.). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ResearchGate. (n.d.). 9-(4-Bromophenyl)-9H-carbazole. Retrieved from [Link]

  • MDPI. (2022). Enhanced Visible Light Absorption and Photophysical Features of Novel Isomeric Magnesium Phthalocyaninates with Cyanophenoxy Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Fluorescence Quantum Yield of Carbazole-Phenoxyethyl Derivatives

For Researchers, Scientists, and Drug Development Professionals The unique photophysical properties of carbazole derivatives, particularly their high fluorescence quantum yields, have positioned them as key components in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The unique photophysical properties of carbazole derivatives, particularly their high fluorescence quantum yields, have positioned them as key components in the development of advanced materials for organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. Among these, carbazole-phenoxyethyl derivatives have garnered significant interest due to the flexible ether linkage, which can influence the intramolecular charge transfer (ICT) characteristics and, consequently, their fluorescent behavior. This guide provides a comprehensive comparison of the fluorescence quantum yields of various carbazole-phenoxyethyl derivatives, supported by experimental data and detailed methodologies, to aid researchers in the selection and design of fluorophores with tailored optical properties.

Understanding Fluorescence Quantum Yield in Carbazole Systems

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications requiring bright fluorescence, such as in high-performance OLEDs and sensitive bio-imaging probes.

The molecular structure of carbazole derivatives plays a pivotal role in determining their ΦF. The introduction of substituents at various positions on the carbazole core can significantly alter the electronic properties, leading to changes in absorption and emission wavelengths, as well as the quantum yield.[1] Generally, electron-donating groups tend to enhance fluorescence, while electron-withdrawing groups can either enhance or quench fluorescence depending on their position and the overall molecular architecture.[2] The phenoxyethyl group at the N-9 position of the carbazole introduces a flexible linkage to a phenyl ring, which can influence the extent of electronic communication between the carbazole donor and the phenoxy moiety, thereby affecting the ICT character of the excited state.

Comparative Analysis of Fluorescence Quantum Yields

Compound/Derivative Classλabs (nm)λem (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (ΦF)Solvent
Carbazole-BODIPY Conjugates500-650550-700> 80,0000.1 - 0.5Various
Donor-Acceptor Carbazole Systems350-450450-60020,000 - 60,0000.3 - 0.9Various
Carbazole-based TADF Emitters300-400450-55010,000 - 40,000Up to 1.0 (delayed)Various
N-Aryl Dibenzo[c,g]carbazoles305-367--0.74 - 0.97Solution
Carbazole-Fluorene Copolymers-416-423-0.75 - 0.87THF

Note: This table is a compilation of data from various sources on different classes of carbazole derivatives and is intended to provide a general understanding of the quantum yields achievable.[1][3][4] Direct comparison between classes should be made with caution due to the different molecular structures and experimental conditions.

Factors Influencing the Fluorescence Quantum Yield of Carbazole-Phenoxyethyl Derivatives

Several key factors, rooted in the molecular structure and the surrounding environment, govern the fluorescence quantum yield of these compounds:

  • Nature and Position of Substituents: The electronic nature of substituents on the carbazole and phenoxy rings is paramount. Electron-donating groups (e.g., alkyl, alkoxy) on the carbazole moiety generally increase the electron density of the π-system, often leading to higher quantum yields. Conversely, electron-withdrawing groups (e.g., nitro, cyano) can create a "push-pull" system, which may enhance ICT. This can lead to a red-shift in emission and, in some cases, a decrease in quantum yield due to enhanced non-radiative decay pathways. The position of these substituents also plays a crucial role in determining the extent of their electronic influence.

  • Solvent Polarity: The polarity of the solvent can significantly impact the photophysical properties of molecules exhibiting ICT character.[5] For carbazole-phenoxyethyl derivatives, an increase in solvent polarity may stabilize the charge-separated excited state, leading to a red-shift in the emission spectrum (solvatochromism). This stabilization can also influence the rates of radiative and non-radiative decay, thereby affecting the quantum yield.

  • Molecular Rigidity and Conformation: The flexibility of the phenoxyethyl linker allows for various conformations. A more rigid structure in the excited state often correlates with a higher quantum yield, as it can suppress non-radiative decay pathways associated with molecular vibrations and rotations. Intermolecular interactions, such as π-π stacking in the solid state or in aggregates, can also restrict conformational freedom and enhance emission, a phenomenon known as aggregation-induced emission (AIE).[3]

  • Intramolecular Charge Transfer (ICT): The degree of ICT from the carbazole donor to the phenoxyethyl moiety (or substituents thereon) is a key determinant of the fluorescence properties. A well-balanced ICT is often necessary for achieving high quantum yields in specific emission regions. Push-pull fluorophores with pronounced ICT sometimes exhibit lower fluorescence quantum yields.[6]

Experimental Protocol: Measuring Fluorescence Quantum Yield

The accurate determination of fluorescence quantum yield is essential for comparing the performance of different fluorophores. The comparative method, using a well-characterized standard with a known quantum yield, is the most common and reliable approach.[7]

I. Instrumentation and Materials
  • UV-Vis Spectrophotometer: A dual-beam spectrophotometer for accurate absorbance measurements.

  • Fluorescence Spectrometer: A spectrofluorometer equipped with an excitation and emission monochromator.

  • Quartz Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

  • Solvents: Spectroscopic grade solvents (e.g., cyclohexane, ethanol, dichloromethane).

  • Standard Fluorophore: A well-characterized fluorescence standard with a known quantum yield in the solvent of choice (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54; 9,10-diphenylanthracene in cyclohexane, ΦF ≈ 0.90).

  • Carbazole-Phenoxyethyl Derivative Samples: Synthesized and purified compounds.

II. Step-by-Step Methodology
  • Preparation of Stock Solutions: Prepare stock solutions of the standard and the carbazole-phenoxyethyl derivative samples in the chosen spectroscopic grade solvent.

  • Preparation of Dilute Solutions: From the stock solutions, prepare a series of dilute solutions for both the standard and the samples with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.[7]

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectrum of the solvent to use as a blank.

    • Record the absorption spectra of all the dilute solutions of the standard and the samples.

    • Determine the absorbance at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer. It is recommended to use the same excitation wavelength for both the standard and the samples.

    • Record the fluorescence emission spectrum of the solvent (blank).

    • Record the fluorescence emission spectra of all the dilute solutions of the standard and the samples under identical experimental conditions (e.g., excitation and emission slit widths, detector voltage).

  • Data Analysis:

    • Subtract the solvent's emission spectrum from the sample and standard emission spectra.

    • Integrate the area under the corrected fluorescence emission spectra for each solution.

    • Plot a graph of the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • Determine the gradient (slope) of the linear fit for both plots.

  • Quantum Yield Calculation: The fluorescence quantum yield of the sample (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η2sample / η2std)

    Where:

    • ΦF,std is the quantum yield of the standard.

    • Gradsample and Gradstd are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

III. Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Standard & Samples) prep_dilute Prepare Series of Dilute Solutions (Abs < 0.1) abs_measure Measure Absorbance Spectra fluo_measure Measure Fluorescence Spectra (Identical Conditions) plot Plot Integrated Intensity vs. Absorbance integrate Integrate Corrected Emission Spectra gradient Determine Gradients (Slopes) calc_qy Calculate Fluorescence Quantum Yield (ΦF)

Caption: Workflow for the determination of fluorescence quantum yield.

Structure-Property Relationships and Design Principles

The design of novel carbazole-phenoxyethyl derivatives with high fluorescence quantum yields requires a deep understanding of the interplay between molecular structure and photophysical properties.

I. Impact of Donor-Acceptor Strength

The introduction of electron-donating and electron-withdrawing groups allows for the tuning of the HOMO and LUMO energy levels, which directly impacts the emission color and can influence the quantum yield. A "push-pull" architecture, where an electron-donating group on the carbazole "pushes" electron density towards an electron-accepting group, often on the phenoxy ring, can lead to efficient intramolecular charge transfer. The strength of the donor and acceptor moieties must be carefully balanced to optimize fluorescence.

G D Electron-Donating Group (e.g., -OCH3, -N(CH3)2) on Carbazole Carbazole Carbazole (Donor Core) D->Carbazole Enhances Donor Strength A Electron-Withdrawing Group (e.g., -CN, -NO2) on Phenoxy Ring Phenoxyethyl Phenoxyethyl Linker Carbazole->Phenoxyethyl ICT Pathway Phenoxyethyl->A Enhances Acceptor Strength

Sources

Validation

Melting point determination of 9-[2-(4-Bromophenoxy)ethyl]carbazole

Comprehensive Comparison Guide: Melting Point Determination of 9-[2-(4-Bromophenoxy)ethyl]carbazole Accurate thermal characterization of halogenated heterocyclic intermediates is a critical quality control step in both o...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Melting Point Determination of 9-[2-(4-Bromophenoxy)ethyl]carbazole

Accurate thermal characterization of halogenated heterocyclic intermediates is a critical quality control step in both organic electronics (OLEDs) and pharmaceutical drug development. 9-[2-(4-Bromophenoxy)ethyl]carbazole (C₂₀H₁₆BrNO) is a highly crystalline compound characterized by strong intermolecular π-π stacking from its carbazole core and potential halogen bonding from the bromophenoxy moiety.

Determining the exact melting point (Tₘ) of this compound is essential for verifying batch purity and identifying polymorphic transitions. However, the recorded melting point can vary significantly depending on the analytical technique employed. This guide objectively compares three primary methodologies—Automated Optical Detection, Differential Scanning Calorimetry (DSC), and the Traditional Capillary Method—providing researchers with the causality behind experimental choices and self-validating protocols to ensure absolute scientific integrity.

Mechanistic Principles of Phase Transition Detection

The melting of 9-[2-(4-Bromophenoxy)ethyl]carbazole involves the thermodynamic breakdown of its crystal lattice. Different instruments detect this phase transition using distinct physical principles:

  • Optical Transmittance: As the solid lattice collapses into a liquid, the sample's refractive index changes, and light previously scattered by opaque crystals suddenly passes through the sample.

  • Thermodynamic Heat Flow: The solid-to-liquid phase change is an endothermic process. The energy required to break the intermolecular bonds (Enthalpy of Fusion, ΔH) is recorded as a deviation in heat flow compared to an empty reference pan.

Logic Phase Solid-to-Liquid Phase Transition Path1 Optical Detection Phase->Path1 Path2 Thermodynamic Detection Phase->Path2 Mech1 Refractive Index Change Path1->Mech1 Mech2 Endothermic Heat Absorption Path2->Mech2 Det1 Light Transmittance Spike Mech1->Det1 Det2 Heat Flow Deviation Mech2->Det2 Out1 Visual Melting Range Det1->Out1 Out2 Extrapolated Onset (Tm) Det2->Out2

Caption: Mechanistic comparison of optical vs. thermodynamic melting point detection.

Comparative Performance Data

To objectively compare these methods, a high-purity (>99.5%) synthesized batch of 9-[2-(4-Bromophenoxy)ethyl]carbazole was analyzed. The table below summarizes the quantitative performance of each technique.

ParameterAutomated Optical (USP <741>)DSC (ASTM E794)Traditional Capillary
Detection Principle Light TransmittanceHeat Flow (Endothermic)Visual Observation
Sample Size Required ~2–3 mg3.0–5.0 mg~2–3 mg
Recorded Tₘ (Onset) 145.3 °C145.5 °C144.8 °C
Recorded Clear Point 146.1 °C146.8 °C (Peak)146.5 °C
Precision (RSD) ± 0.2 °C± 0.05 °C± 1.0 °C
Throughput High (Up to 3 samples/run)Medium (1 sample/run)Low (Manual monitoring)
Primary Use Case Routine QC & Purity ChecksPolymorph & Enthalpy AnalysisAcademic / Preliminary Checks

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any deviation in the melting point of 9-[2-(4-Bromophenoxy)ethyl]carbazole is due to sample variance (e.g., impurities) rather than instrumental error.

Method A: Automated Optical Melting Point (USP <741> Compliant)

This method utilizes a digital apparatus equipped with a photodiode to monitor light transmission through a capillary tube. It is strictly governed by the guidelines set forth in USP <741> [1].

  • System Validation (Calibration): Before testing the carbazole derivative, run a USP Melting Point Reference Standard with a similar thermal profile (e.g., Phenacetin, certified Tₘ ~134.5 °C). Causality: This verifies that the heating block's thermocouple and the photodiode sensor are perfectly synchronized.

  • Sample Preparation: Thoroughly triturate the 9-[2-(4-Bromophenoxy)ethyl]carbazole in an agate mortar to achieve a fine, uniform powder. Causality: Large, irregular crystals create microscopic air pockets. Because air is a poor thermal conductor, these pockets cause uneven heating and artificially broaden the melting range.

  • Capillary Loading: Tamp the powder into a standard glass capillary tube to a strict, uniform height of 3 mm. Causality: A sample height exceeding 3 mm introduces a vertical temperature gradient, violating USP <741> standards and skewing the clear point.

  • Thermal Ramp Execution: Rapidly heat the block to 140 °C (approx. 5 °C below the expected onset). Then, reduce the heating rate strictly to 1 °C/min. Causality: A slow, controlled ramp rate near the transition phase ensures thermal equilibrium between the heating block, the glass capillary, and the sample, eliminating thermal lag.

Method B: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for thermodynamic profiling, governed by ASTM E794 [2]. It provides not just the melting point, but the enthalpy of fusion, making it ideal for detecting trace polymorphs of the carbazole derivative [3].

  • System Validation: Calibrate the DSC cell constant and temperature using a high-purity Indium standard (Tₘ = 156.6 °C).

  • Sample Encapsulation: Weigh exactly 3.00 to 5.00 mg of the compound into a high-conductivity aluminum Tzero pan and seal it with a crimped lid. Causality: Precise mass control is critical because the integrated area under the DSC peak (ΔH) is directly proportional to the sample mass. A flat pan bottom ensures maximum thermal contact with the thermoelectric disk.

  • Atmospheric Control: Equilibrate the furnace with a dry Nitrogen purge gas at a flow rate of 50 mL/min. Causality: Nitrogen displaces oxygen, preventing oxidative degradation of the bromophenoxy ether linkage at elevated temperatures, which could manifest as an artifact exothermic peak.

  • Measurement: Apply a dynamic heating ramp from 25 °C to 170 °C at a rate of 10 °C/min. Record the extrapolated onset temperature (the intersection of the baseline and the leading edge of the endothermic peak) as the true thermodynamic melting point.

Workflow A Sample Preparation 9-[2-(4-Bromophenoxy)ethyl]carbazole B System Validation (USP / ASTM Standards) A->B C Method Selection B->C D Automated Optical (Transmittance) C->D E DSC Analysis (Thermodynamic) C->E F Thermal Ramp (1 °C/min or 10 °C/min) D->F E->F G Data Analysis (Melting Range vs. Extrapolated Onset) F->G

Caption: Workflow for melting point determination of carbazole derivatives.

Expert Recommendations for Drug Development Professionals

When characterizing novel intermediates like 9-[2-(4-Bromophenoxy)ethyl]carbazole, relying on a single analytical method introduces risk.

  • For High-Throughput Batch Release: The Automated Optical Method is highly recommended. It complies with pharmacopeial standards (USP <741>), allows for simultaneous testing of up to three capillaries, and provides a visual confirmation of the melt, which is useful if the sample undergoes decomposition (e.g., browning) near its melting point.

  • For Pre-Formulation and R&D: DSC is mandatory. While the optical method confirms when the sample melts, DSC explains how it melts. The extrapolated onset temperature from DSC is unaffected by the subjective visual interpretation of a meniscus, and the resulting thermogram will immediately reveal if the carbazole derivative is exhibiting polymorphism (visible as multiple endothermic peaks) or residual solvent entrapment (visible as broad, early endotherms).

By grounding your laboratory practices in these self-validating methodologies, you ensure that the thermal data driving your materials science or pharmaceutical pipeline remains unimpeachable.

References

  • Compliance with Amended General Chapter USP <741> Melting Range or Temperature. Cambridge Open Engage. Available at:[Link]

  • ASTM E794-06(2018) - Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis. ASTM International. Available at:[Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. National Institutes of Health (NIH). Available at:[Link]

Comparative

13C NMR Peak Assignment for Phenoxy and Carbazole Carbons: A Comparative Guide to Predictive Software and DFT Methods

As a Senior Application Scientist navigating the structural elucidation of advanced materials (such as OLED fluorophores) and pharmaceutical intermediates, you will frequently encounter phenoxy and carbazole scaffolds. A...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the structural elucidation of advanced materials (such as OLED fluorophores) and pharmaceutical intermediates, you will frequently encounter phenoxy and carbazole scaffolds. Assigning the


 NMR spectra of these molecules is notoriously challenging. The central carbazole core contains multiple quaternary carbons (C-4a, C-4b, C-8a, C-9a) that exhibit low signal intensity and overlapping chemical shifts in the crowded 100–140 ppm aromatic region. Furthermore, the electron-donating nature of both the carbazole nitrogen and the phenoxy oxygen creates complex, long-range shielding effects that often confound standard empirical prediction algorithms.

To achieve a self-validating assignment system, modern laboratories must synthesize experimental 2D NMR data with advanced computational predictions. This guide objectively compares the performance of leading empirical NMR predictors (ACD/Labs, Mnova) against Quantum Mechanical (DFT) and Machine Learning (ML) methodologies, providing a definitive protocol for assigning complex aromatic systems.

The Analytical Challenge: Causality in Aromatic Systems

Before evaluating the software, we must understand the physical causality dictating the spectral behavior of phenoxy-carbazole derivatives:

  • Electronic Delocalization: The nitrogen lone pair in carbazole delocalizes into the biphenyl system, shielding the ortho and para carbons (C-1, C-3, C-6, C-8) while heavily deshielding the quaternary carbons adjacent to the nitrogen (C-8a, C-9a). Similarly, the phenoxy oxygen strongly shields its ortho and para positions.

  • The Quaternary Gap: Because quaternary carbons lack attached protons, 1-bond Heteronuclear Single Quantum Coherence (HSQC) experiments cannot detect them. Researchers must rely on Heteronuclear Multiple Bond Correlation (HMBC) to bridge these non-protonated carbons via

    
     and 
    
    
    
    C-H couplings[1].
  • Conformational Flexibility: The dihedral angle between the phenoxy group and the carbazole core dictates the degree of

    
    -conjugation. Empirical databases often fail to account for these specific 3D steric environments, leading to prediction errors.
    

Product Comparison: Empirical vs. Quantum Mechanical Predictors

When experimental HMBC data leaves ambiguities (e.g., distinguishing between two closely resonating quaternary carbons), predictive software acts as the tie-breaker.

ACD/Labs NMR Predictors

ACD/Labs utilizes a massive proprietary database combined with Hierarchical Organization of Spherical Environments (HOSE) codes. It reconstructs spectra by matching the query molecule's sub-structures to known empirical data.

  • Pros: Extremely fast; highly accurate for standard organic motifs; integrates well with experimental spectra.

  • Cons: Struggles with novel steric crowding or highly specific dihedral angles not represented in its training set.

Mnova NMRPredict (Mestrelab)

Mnova employs an ensemble approach, blending HOSE codes with neural network predictions. Its primary advantage is its seamless integration into the spectral processing workflow, allowing for real-time peak matching.

  • Pros: Excellent user interface; rapid generation of 1D and 2D simulated spectra.

  • Cons: Similar to ACD, it is fundamentally limited by the chemical space of its underlying empirical database.

Density Functional Theory (DFT) via Gaussian

Quantum mechanical calculations using the Gauge-Independent Atomic Orbital (GIAO) method compute the actual magnetic shielding tensors based on the molecule's optimized 3D geometry[2].

  • Pros: Conformationally aware; does not rely on empirical databases; highly accurate for exotic or highly substituted aromatic systems.

  • Cons: Computationally expensive; requires careful selection of basis sets and solvent models (PCM).

Machine Learning-Augmented DFT (DFT+ML)

Emerging tools (such as NMRNet or custom DFT+ML pipelines) take the isotropic shielding constants generated by DFT and apply machine learning corrections based on local chemical environment descriptors[3]. This represents the current state-of-the-art for resolving structural ambiguities[4].

Quantitative Performance Comparison

The following table summarizes the predictive accuracy of these tools based on recent benchmarking studies analyzing complex aromatic and heterocyclic systems[2][3][5][6].

Predictive Tool / MethodologyUnderlying Technology

RMSD (ppm)

RMSD (ppm)
Conformationally Aware?Computational Time
ACD/Labs HOSE Codes + Database~2.64~0.16No (2D Topology)Seconds
Mnova NMRPredict HOSE + Neural Networks~2.74~0.16No (2D Topology)Seconds
DFT (B3LYP/6-311G) Quantum Mechanics (GIAO)~2.50 - 3.50~0.20Yes (3D Geometry)Hours
DFT (

B97X-D/def2-SVP)
Advanced QM + PCM Solvent~1.50 - 2.00~0.10Yes (3D Geometry)Hours to Days
DFT + ML QM + Graph Neural Networks~1.10 - 2.10~0.18Yes (3D Geometry)Hours + Seconds

Data indicates that while ACD/Labs and Mnova perform admirably for rapid screening, advanced DFT methods (specifically


B97X-D with PCM) or DFT+ML are required to achieve the sub-2.0 ppm RMSD necessary to differentiate overlapping carbazole quaternary carbons[2][5][6].

Experimental and Computational Protocols

To build a self-validating assignment system, you must execute both experimental acquisition and computational prediction in tandem.

Protocol A: Experimental NMR Acquisition Workflow
  • Sample Preparation: Dissolve 15–20 mg of the phenoxy-carbazole derivative in 0.6 mL of a high-purity deuterated solvent (e.g.,

    
     or 
    
    
    
    ). Ensure the sample is free of paramagnetic impurities.
  • 1D

    
     Acquisition:  Acquire a standard 1D 
    
    
    
    spectrum. For accurate integration of quaternary carbons, use an inverse-gated decoupling sequence with a relaxation delay (
    
    
    ) of at least 2–3 seconds.
  • 2D HSQC (Heteronuclear Single Quantum Coherence): Run an edited HSQC to map all protonated carbons. This immediately identifies the C-1 through C-4 and C-5 through C-8 positions of the carbazole, as well as the ortho/meta/para phenoxy carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the critical step. Set the long-range coupling delay to optimize for

    
     (approximately 62.5 ms). Trace the 
    
    
    
    correlations from the phenoxy protons to the carbazole core, and from the carbazole protons to the internal quaternary carbons (C-4a, C-4b, C-8a, C-9a)[1].
Protocol B: DFT/GIAO Computational Prediction Workflow
  • Conformational Search: Use Molecular Mechanics (e.g., MMFF94) to identify the lowest-energy conformers, paying special attention to the rotation of the phenoxy group.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP-D3/6-311G(d,p) level of theory. Incorporate the Polarizable Continuum Model (PCM) matching your experimental solvent[2].

  • NMR Shielding Calculation: Calculate the isotropic shielding tensors using the GIAO method at the $\omega$B97X-D/def2-SVP level, which has been benchmarked as highly accurate for

    
     shifts in aromatics[2].
    
  • Linear Scaling: Convert the calculated isotropic shielding (

    
    ) to chemical shifts (
    
    
    
    ) using empirically derived linear scaling factors specific to the level of theory used (e.g.,
    
    
    ).

Workflow Visualization

The following diagram illustrates the logical convergence of empirical data and quantum mechanical calculations required to confidently assign these complex structures.

NMR_Workflow ExpData Experimental NMR (1D 13C, HSQC, HMBC) DataProcessing Spectral Processing & Peak Picking ExpData->DataProcessing EmpPredict Empirical Prediction (ACD/Labs, Mnova) Compare RMSD Evaluation & Signal Matching EmpPredict->Compare DFTPredict QM Calculation (DFT/GIAO) DFTPredict->Compare DataProcessing->Compare GeomOpt Geometry Optimization (B3LYP-D3) GeomOpt->DFTPredict FinalAssign Final 13C Peak Assignment (Phenoxy-Carbazole) Compare->FinalAssign

Fig 1. Synergistic workflow combining experimental 2D NMR and computational predictions for accurate 13C assignment.

Conclusion & Best Practices

For routine verification of known phenoxy-carbazole derivatives, ACD/Labs and Mnova provide rapid, highly usable predictions that integrate perfectly into daily workflows. However, when elucidating novel derivatives—especially those with heavy steric crowding around the carbazole nitrogen or unusual phenoxy substitution patterns—empirical tools will exhibit unacceptably high RMSD values for quaternary carbons.

In these cases, researchers must deploy DFT calculations (GIAO method) . By optimizing the geometry to account for specific dihedral angles and utilizing advanced functionals like


B97X-D, you create a self-validating loop: the DFT accurately predicts the subtle deshielding effects of the quaternary carbons, which are then physically confirmed by the 

cross-peaks in your experimental HMBC spectrum.

References

  • Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives National Institutes of Health (NIH) / PMC[Link]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking MDPI[Link]

  • HSQC Spectra Simulation and Matching for Molecular Identification University of Cambridge [Link]

  • HSQC Spectra Simulation and Matching for Molecular Identification ChemRxiv[Link]

  • A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning ChemRxiv[Link]

  • General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT Pacific Northwest National Laboratory (PNNL)[Link]

Sources

Validation

Cyclic voltammetry oxidation potentials of N-substituted carbazoles

Electrochemical Profiling of N-Substituted Carbazoles: A Cyclic Voltammetry Comparison Guide As a highly conjugated, electron-rich tricyclic system, the carbazole scaffold is a cornerstone in the development of optoelect...

Author: BenchChem Technical Support Team. Date: March 2026

Electrochemical Profiling of N-Substituted Carbazoles: A Cyclic Voltammetry Comparison Guide

As a highly conjugated, electron-rich tricyclic system, the carbazole scaffold is a cornerstone in the development of optoelectronic materials, hole-transporting layers (HTLs), and photoredox catalysts[1]. Modifying the nitrogen atom (N-substitution) is the primary synthetic strategy used to tune the molecule's solubility, steric profile, and electronic properties without disrupting the fundamental


-conjugated backbone.

To objectively compare the electronic performance of different N-substituted carbazoles, Cyclic Voltammetry (CV) serves as the analytical gold standard. By measuring the onset oxidation potential (


), researchers can directly calculate the Highest Occupied Molecular Orbital (HOMO) energy levels, predicting how these molecules will behave as electron donors or hole transporters in practical devices[2].

Mechanistic Causality: The Oxidation Pathway

Understanding the electrochemical behavior of carbazoles requires analyzing the causality behind their oxidation. When an anodic potential is applied, the nitrogen lone pair—which is delocalized into the biphenyl system—is stripped of a single electron. This generates a highly reactive radical cation[3].

Because the spin density of this radical cation is heavily localized at the 3 and 6 positions of the carbazole ring, the molecules rapidly undergo intermolecular coupling (dimerization) to form 3,3'-bicarbazyl derivatives[3]. During successive CV scans, these dimers undergo further oxidation at lower potentials, leading to the deposition of a conductive polycarbazole film on the working electrode[4]. The nature of the N-substituent strictly governs the thermodynamic barrier to this initial electron loss.

G Monomer N-Substituted Carbazole (Neutral Monomer) Radical Radical Cation Formation (1e- Oxidation at WE) Monomer->Radical -e- Resonance Resonance Stabilization (Spin density at 3,6-positions) Radical->Resonance Dimer Dimerization (3,3'-Bicarbazyl Formation) Resonance->Dimer Coupling Polymer Electropolymerization (Polycarbazole Film) Dimer->Polymer Successive Scans

Electrochemical oxidation and polymerization pathway of N-substituted carbazoles.

Quantitative Comparison: Oxidation Potentials by Substituent

The functional group attached to the nitrogen atom exerts inductive and resonance effects that shift the oxidation potential. Below is an objective comparison of common N-substituted carbazoles based on empirical CV data.

CompoundSubstituent TypeOnset Oxidation Potential (

)
Estimated HOMO Level (eV)*Primary Application
Carbazole None (N-H)~1.05 V vs SCE-5.45 eVPrecursor / Building Block[3]
N-Ethylcarbazole Alkyl (Electron Donating)~1.10 V vs SCE-5.50 eVLiquid Organic Hydrogen Carrier[5]
N-Vinylcarbazole Alkenyl (Conjugated)~1.20 V vs SCE-5.60 eVBlue-emitting OLEDs / Polymers[6]
N-Phenylcarbazole Aryl (Steric / Resonance)~1.02 - 1.35 V vs Ag/AgCl-5.44 to -5.52 eVHole-Transporting Materials[2]

*HOMO levels are approximated using the empirical equation:


 eV, assuming 

is ~0.4 V vs SCE[2].

Performance Analysis:

  • N-Alkyl (e.g., N-Ethylcarbazole): While alkyl groups are inductively electron-donating, the steric bulk at the electrode interface and solvation effects slightly shift the onset potential to ~1.10 V[3]. The ethyl group prevents N-N coupling, cleanly directing radical reactivity to the 3,6-positions[7].

  • N-Aryl (e.g., N-Phenylcarbazole): The phenyl ring introduces a complex push-pull dynamic. Depending on the dihedral angle between the phenyl ring and the carbazole plane, it can either extend conjugation (lowering

    
    ) or inductively withdraw electron density (raising 
    
    
    
    ). This tunability makes it ideal for resistive memory devices and OLEDs[2].
  • N-Vinylcarbazole: The vinyl group withdraws electron density via resonance, increasing the oxidation potential to ~1.20 V[6]. This higher potential provides greater oxidative stability, which is highly desirable for mitigating aggregation-caused quenching in blue-emitting polymers[6].

Experimental Protocol: Self-Validating Cyclic Voltammetry

To ensure high-fidelity data, the electrochemical protocol must be designed as a self-validating system. The following methodology guarantees that the extracted oxidation potentials are thermodynamically accurate and free from kinetic artifacts.

Reagent & Cell Preparation
  • Solvent: Use strictly anhydrous Acetonitrile (ACN). Causality: Trace water acts as a strong nucleophile. It will attack the highly reactive carbazole radical cation, quenching the dimerization process and artificially altering the peak current.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ). Causality: The bulky 
    
    
    
    cation and
    
    
    anion provide excellent ionic conductivity without adsorbing to the electrode surface or oxidizing within the 0.0 to +1.5 V window.
  • Electrodes:

    • Working Electrode (WE): Glassy Carbon (GC) or Platinum (Pt) disk.

    • Counter Electrode (CE): Platinum wire.

    • Reference Electrode (RE): Ag/AgCl or non-aqueous

      
       pseudo-reference.
      
Electrode Polishing (Critical Step)

Polish the WE using a 0.05 µm alumina slurry on a micro-cloth in a figure-eight motion for 60 seconds. Rinse with deionized water, then sonicate in ethanol for 3 minutes.

  • Causality: A fouled electrode introduces uncompensated resistance (

    
    ) and slows heterogeneous electron transfer kinetics, which artificially pushes the onset oxidation potential to higher (more positive) values.
    
Deaeration

Purge the assembled cell containing the electrolyte and 1.0 mM of the carbazole analyte with high-purity Argon or Nitrogen for 15 minutes.

  • Causality: Dissolved oxygen reduces at negative potentials, creating a high background current. Furthermore, reactive oxygen species can interact with the carbazole radical cations, skewing the anodic wave[2].

Voltammetric Scanning & Self-Validation
  • Blank Scan: Run a CV of the bare electrolyte from 0.0 V to +1.5 V at 50 mV/s. Validation: The background current must remain flat (< 1 µA). If peaks appear, the cell is contaminated.

  • Analyte Scan: Scan the carbazole solution. Record the onset of the first anodic wave (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). To observe electropolymerization, run 5-10 continuous cycles; you should observe the emergence of a new, lower-potential redox couple corresponding to the polycarbazole film.
    
  • Internal Standardization: Add 1.0 mM Ferrocene (Fc) to the cell and run a final scan.

    • Validation Check: Calculate the peak separation (

      
      ) of the Fc/Fc+ couple. It must be between 59 mV and 80 mV. If 
      
      
      
      mV, the system suffers from high resistance, and the carbazole data must be discarded. Reference all carbazole potentials against the
      
      
      of this Ferrocene peak[2].

Workflow Prep 1. Electrode Polishing (Alumina Slurry) Solution 2. Electrolyte Prep (0.1M TBAPF6 in ACN) Prep->Solution Degas 3. N2/Ar Purging (15 mins minimum) Solution->Degas Scan 4. CV Scanning (50-100 mV/s) Degas->Scan Calib 5. Internal Standard (Fc/Fc+ Calibration) Scan->Calib

Standardized cyclic voltammetry workflow for determining oxidation potentials.

References

  • Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives. Frontiers in Chemistry. 3

  • Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. PMC / ACS Omega. 1

  • 9-Ethylcarbazole | Hydrogen Storage & Research Reagent. Benchchem. 5

  • Enhancing Blue Emission in Poly(N-vinylcarbazole): Synthesis, Functionalization with Anthracene, and Mitigation of Aggregation-Caused Quenching. PMC. 6

  • Asymmetric isomerization: an efficient strategy to tune the electrical resistive memory behaviors of functional polyimides containing N-phenylcarbazole moieties. RSC Publishing.2

  • Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. PMC. 8

Sources

Safety & Regulatory Compliance

Safety

9-[2-(4-Bromophenoxy)ethyl]carbazole proper disposal procedures

Operational Guide: Proper Disposal & Handling of 9-[2-(4-Bromophenoxy)ethyl]carbazole Executive Summary 9-[2-(4-Bromophenoxy)ethyl]carbazole is a halogenated organic compound typically used as an intermediate in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal & Handling of 9-[2-(4-Bromophenoxy)ethyl]carbazole

Executive Summary

9-[2-(4-Bromophenoxy)ethyl]carbazole is a halogenated organic compound typically used as an intermediate in the synthesis of optoelectronic materials (e.g., hole-transporting polymers).[1][2] Due to the presence of the bromine atom and the carbazole heterocycle, this material must be classified as Hazardous Halogenated Chemical Waste .

Strict adherence to the "Halogenated" waste stream is non-negotiable. Misclassification into non-halogenated streams can lead to dangerous byproducts (dioxins) during standard incineration and significant regulatory fines.

Technical Profile & Hazard Identification

Before disposal, you must validate the material's physical state and chemical nature to ensure compatibility with waste containers.

PropertySpecificationOperational Implication
Chemical Structure Carbazole ring linked to a brominated phenyl ether via an ethyl chain.Halogenated : Requires high-temperature incineration.[3]
Physical State White to off-white solid powder / crystals.[4]Solid Waste : Do not dissolve in solvent for disposal unless required by specific EHS protocols.
Melting Point ~145–147 °C (Typical for this class).Stable at room temperature; store away from heat sources.
Solubility Insoluble in water; soluble in DCM, THF, Chloroform.Aquatic Toxin : Do not release into drains or sewage systems.[5]
Reactivity Stable under normal conditions.Avoid contact with strong oxidizing agents.
GHS Hazard Classification (Precautionary)

As a research chemical, specific toxicological data may be sparse. Apply the Precautionary Principle based on structural analogues (e.g., 9-(2-bromoethyl)carbazole).

  • H315 / H319: Causes skin and serious eye irritation.[4][6][7][8]

  • H413: May cause long-lasting harmful effects to aquatic life.[6]

  • Signal Word: WARNING

Disposal Decision Matrix (Workflow)

The following logic gate ensures the material enters the correct waste stream.

DisposalWorkflow Start Waste Generation: 9-[2-(4-Bromophenoxy)ethyl]carbazole StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid SOLID WASTE (Powder, Crystals, Contaminated Wipes) StateCheck->Solid Dry Material Liquid LIQUID WASTE (Dissolved in Solvent) StateCheck->Liquid Solution ContainerS Container: Wide-mouth HDPE Jar or Double-lined Bio/Chem Bag Solid->ContainerS LabelS Labeling: 'Hazardous Waste: Solid' 'Halogenated Organic' ContainerS->LabelS Handover HANDOVER Transfer to EHS / Waste Contractor for High-Temp Incineration LabelS->Handover SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloStream Stream A: HALOGENATED SOLVENTS SolventCheck->HaloStream Yes (DCM, etc.) NonHaloStream Stream B: NON-HALOGENATED SOLVENTS (Only if solvent is Ethanol/Acetone) SolventCheck->NonHaloStream No (Acetone, etc.) HaloStream->Handover NonHaloStream->Handover

Figure 1: Decision logic for segregating carbazole-based waste. Note that solid waste is the preferred disposal state to minimize solvent usage.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Collection
  • Isolate the Stream: Do not mix this solid with general trash or biohazard waste.[3] It is Chemical Waste .

  • Container Selection:

    • For Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid. If disposing of contaminated gloves/paper, use a clear, chemically resistant plastic bag (double-bagged) designated for solid hazardous waste.

    • For Solutions: If the material is dissolved, it must go into a "Halogenated Solvent" carboy (typically red-tagged in many labs). Crucial: Even if dissolved in Acetone (non-halogenated), the presence of the bromine atom in the solute technically renders the mixture halogenated for incineration purposes. Always default to the Halogenated Stream.

Phase 2: Labeling

Your waste tag must be explicit to prevent downstream accidents.

  • Chemical Name: Write out the full name: 9-[2-(4-Bromophenoxy)ethyl]carbazole.

  • Constituents: List "Carbazole derivative" and "Organic Bromide".

  • Hazard Checkboxes: Check "Toxic" and "Irritant".

Phase 3: Storage & Handover
  • Secondary Containment: Store the waste container in a secondary tray to catch potential leaks.[3]

  • Compatibility: Keep away from oxidizers (e.g., Nitric Acid, Peroxides) to prevent exothermic reactions.

  • Disposal Method: The only acceptable final disposal method is High-Temperature Incineration (often >1100°C) with flue gas scrubbing. This ensures the complete destruction of the carbazole ring and safe capture of bromine (as HBr/Br2) to prevent environmental release.

Spill Management Protocol

Immediate response for a solid spill of < 50g.

  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 mask or half-face respirator to prevent inhalation.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup:

    • Scoop up the solid using a dustpan or stiff card.

    • Wipe the area with a solvent in which the compound is soluble (e.g., Acetone or Ethanol) to remove residue.[3]

    • Wash the surface with soap and water.[3][7][8][9]

  • Disposal of Debris: Place all scoopers, wipes, and gloves used in the cleanup into the Solid Hazardous Waste container.

References

  • Synthesis & Properties : Xue, P., et al. (2015). Bright persistent luminescence from pure organic molecules through moderate intermolecular heavy atom effect. Royal Society of Chemistry (RSC Advances).

  • General Carbazole Safety : PubChem. (n.d.). 9-(4-Bromophenyl)carbazole Safety Data Sheet. National Library of Medicine.

  • Halogenated Waste Guidelines : Washington State University. (n.d.). Laboratory Safety Manual: Halogenated Solvents Disposal.

  • Disposal of Polycyclic Aromatics : BenchChem. (2025). Proper Disposal of 1H-Benzo(a)carbazole: A Guide for Laboratory Professionals.

Sources

Handling

Personal protective equipment for handling 9-[2-(4-Bromophenoxy)ethyl]carbazole

[label="Halogenated\nOrganic Waste", fillcolor="#FBBC05", fontcolor="# Integrating Structural Expertise I'm now integrating specialized knowledge to emphasize compound properties within my guide. The phenoxy group boosts...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Halogenated\nOrganic Waste", fillcolor="#FBBC05", fontcolor="#

Integrating Structural Expertise

I'm now integrating specialized knowledge to emphasize compound properties within my guide. The phenoxy group boosts lipophilicity and environmental persistence; PPE design and disposal plans must consider these factors. I'm focusing on engineering robust barriers against lipophilic penetration and halogenated environmental contamination in the final draft.

As a Senior Application Scientist, I approach the handling of complex chemical intermediates like 9-[2-(4-Bromophenoxy)ethyl]carbazole not merely as a compliance exercise, but as an exercise in molecular risk management. In drug development and advanced materials science, understanding the causality behind a chemical's hazards is the first step in engineering a fail-safe operational environment.

This compound merges a lipophilic carbazole core—a known skin and eye irritant with chronic aquatic toxicity[1]—with a halogenated bromophenoxy ether moiety. This specific structural combination dictates two critical operational truths: first, its lipophilicity allows it to readily penetrate biological membranes (especially when dissolved in organic solvents); second, the presence of the bromine atom strictly categorizes its disposal pathway as halogenated organic waste , requiring specialized high-temperature incineration to prevent the formation of toxic dioxins[2].

Below is the comprehensive, self-validating operational guide for safely handling and disposing of 9-[2-(4-Bromophenoxy)ethyl]carbazole.

Part 1: Quantitative PPE Specifications & Regulatory Matrix

To mitigate the specific risks posed by brominated carbazole derivatives, standard laboratory PPE is insufficient. Every piece of protective equipment must be selected based on its ability to resist non-polar aromatic permeation and particulate aerosolization.

Table 1: PPE Specifications, Causality, and Regulatory Standards

PPE CategoryTechnical SpecificationCausality / Scientific RationaleRegulatory Grounding
Hand Protection Nitrile Rubber (NBR), >0.11 mm thicknessNon-polar aromatic rings rapidly degrade latex. NBR provides superior chemical resistance against lipophilic permeation.3[3]
Eye Protection Tightly fitting safety goggles (ANSI Z87.1)Prevents corneal exposure to aerosolized brominated micro-dust and protects against solvent splashes during synthesis.4[4]
Respiratory NIOSH N95 / P100 Particulate FilterRequired only if handled outside a fume hood. Filters aerosolized combustible organic powders.NIOSH 42 CFR Part 84
Waste Segregation Halogenated Waste StreamPrevents explosive cross-reactions and toxic dioxin/furan formation during standard incineration.2[2]

Part 2: Self-Validating Operational Workflows

A protocol is only as strong as its ability to verify its own success. The following step-by-step methodologies incorporate mandatory self-validation checkpoints to ensure absolute containment.

Workflow A: Pre-Weighing and Material Handling

Carbazole powders are prone to accumulating static charge, which can lead to sudden aerosolization.

  • Containment Validation: Activate the chemical fume hood.

    • Self-Validation Check: Use a digital anemometer to confirm an inward face velocity of 0.4–0.6 m/s before opening the chemical container. Do not proceed if the velocity fluctuates.

  • PPE Integrity Check: Don NBR gloves compliant with EN ISO 374-1:2016[3].

    • Self-Validation Check: Perform an inflation test (trap air in the glove and squeeze) to ensure zero pinhole leaks prior to handling the chemical.

  • Static Mitigation: Ground the analytical balance and utilize anti-static weighing spatulas.

  • Transfer: Weigh the required mass of 9-[2-(4-Bromophenoxy)ethyl]carbazole onto a pre-tared, anti-static weigh boat. Cap the primary chemical container immediately to minimize environmental exposure.

Workflow B: Halogenated Waste Disposal Plan

Because of the bromine atom, this compound must never be mixed with standard non-halogenated organic waste. Mixing these streams severely complicates thermal destruction and violates EPA disposal mandates[2].

  • Segregation: Designate a specific, clearly labeled waste carboy exclusively for "Halogenated Organic Waste."

  • Compatibility Verification:

    • Self-Validation Check: Review the waste log attached to the carboy. Verify that no incompatible substances (e.g., strong oxidizers, inorganic acids, or non-halogenated solvents containing >20% water) have been introduced by previous users.

  • Transfer: Pour any dissolved 9-[2-(4-Bromophenoxy)ethyl]carbazole waste into the carboy using a dedicated, grounded funnel to prevent static spark ignition of solvent vapors.

  • Secondary Containment: Place the carboy in a secondary spill tray capable of holding 110% of the carboy's total volume.

Part 3: Visualized Emergency and Logistical Pathways

Emergency Exposure Response Pathway

In the event of a breach in PPE, immediate, targeted action is required to mitigate the lipophilic absorption of the carbazole derivative[1].

ExposureResponse Start Exposure Event Skin Skin Contact Remove contaminated clothing Start->Skin Eye Eye Contact Rinse >15 mins Start->Eye Inhalation Inhalation Move to fresh air Start->Inhalation Medical Seek Immediate Medical Attention Skin->Medical Eye->Medical Inhalation->Medical Report Report to EHS Officer Medical->Report

Figure 1: Immediate emergency response pathway for 9-[2-(4-Bromophenoxy)ethyl]carbazole exposure.

Waste Segregation Decision Tree

Proper classification ensures regulatory compliance and prevents the release of highly toxic byproducts into the atmosphere during waste processing[2].

WasteSegregation Waste Generate Waste (Brominated Carbazole) IsSolid Is it Solid or Liquid? Waste->IsSolid Solid Solid Waste (Contaminated PPE/Powder) IsSolid->Solid Liquid Liquid Waste (Dissolved in Solvent) IsSolid->Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Liquid->Halogenated Incineration High-Temperature Incineration Halogenated->Incineration Prevents Dioxins

Figure 2: Decision tree for the classification and disposal of halogenated organic waste.

References

  • EN ISO 374 Standard – Protective Gloves Against Chemicals and Micro-organisms. Ejendals. Available at:[Link]

  • 29 CFR 1910.133 - Eye and face protection. CustomsMobile / OSHA. Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA NEPIS). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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